6-Fluoroimidazo[1,2-a]pyridin-2-amine
Description
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAJYYNVORRHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine core is a well-established privileged structure in drug discovery, and the introduction of a fluorine atom at the 6-position and an amine group at the 2-position can significantly modulate its physicochemical and pharmacological properties. This document outlines a validated synthetic route, details the underlying chemical principles, and provides a full suite of analytical methodologies for the unambiguous characterization of the target compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention from the medicinal chemistry community.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[3] Derivatives of this scaffold have been successfully developed as anxiolytics, hypnotics, and anticancer agents.[4][5] The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while an amino group can serve as a key pharmacophoric feature or a handle for further derivatization.
This guide focuses on the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a specific analog with potential for further exploration in drug discovery programs.
Synthetic Strategy: A Stepwise Approach
The synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is most effectively achieved through a multi-step sequence starting from commercially available 2-amino-5-fluoropyridine. The chosen strategy involves the initial formation of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by the introduction of the 2-amino group.
Overall Synthetic Scheme
Caption: Synthetic pathway for 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
The initial and crucial step is the construction of the imidazo[1,2-a]pyridine ring system. This is achieved through the well-established Tchichibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] In this protocol, 2-amino-5-fluoropyridine is reacted with bromoacetaldehyde diethyl acetal in the presence of a strong acid catalyst.
Experimental Protocol:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount) dropwise at room temperature.
-
Add bromoacetaldehyde diethyl acetal (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoroimidazo[1,2-a]pyridine.
Causality of Experimental Choices:
-
Bromoacetaldehyde diethyl acetal: This reagent is a stable and easy-to-handle precursor to the highly reactive bromoacetaldehyde. The acetal is hydrolyzed in situ under the acidic conditions to generate the required α-halocarbonyl.
-
Sulfuric Acid: A strong acid catalyst is essential to protonate the pyridine nitrogen, facilitating the initial nucleophilic attack by the exocyclic amino group on the carbonyl carbon of the aldehyde.
-
Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.
Step 2: Nitrosation at the 2-position
With the imidazo[1,2-a]pyridine core in hand, the next step is the introduction of a functional group at the 2-position that can be readily converted to an amine. A nitrosation reaction is an effective method for this transformation.
Experimental Protocol:
-
Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a mixture of acetic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The resulting precipitate, 6-fluoro-2-nitrosoimidazo[1,2-a]pyridine, is collected by filtration, washed with cold water, and dried.
Causality of Experimental Choices:
-
Sodium Nitrite and Acid: This combination generates nitrous acid in situ, which is the active nitrosating agent.
-
Low Temperature: The reaction is highly exothermic and the nitrosating species is unstable at higher temperatures. Maintaining a low temperature is critical for controlling the reaction and preventing side product formation.
Step 3: Reduction to 6-Fluoroimidazo[1,2-a]pyridin-2-amine
The final step is the reduction of the nitroso group to the desired primary amine. A variety of reducing agents can be employed for this transformation; a common and effective method utilizes zinc dust in the presence of ammonium chloride.
Experimental Protocol:
-
Suspend 6-fluoro-2-nitrosoimidazo[1,2-a]pyridine (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (2.0 eq) followed by zinc dust (3.0 eq) portion-wise, while monitoring the internal temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the zinc residue.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with an aqueous solution of sodium hydroxide and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Causality of Experimental Choices:
-
Zinc and Ammonium Chloride: This combination provides a mild and effective reducing system for the conversion of the nitroso group to an amine. Ammonium chloride acts as a proton source in the reduction process.
Characterization of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques should be employed.
Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This data is predicted based on the known spectroscopic properties of the imidazo[1,2-a]pyridine scaffold and the electronic effects of the fluoro and amino substituents.[7][8]
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, with characteristic splitting patterns and chemical shifts influenced by the fluorine and amine groups. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-F stretching. |
| Melting Point | A sharp and defined melting point range, indicative of high purity. |
| HPLC Purity | A single major peak with a purity of ≥95%. |
Safety Considerations
Standard laboratory safety protocols should be strictly followed during the synthesis and handling of all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. By understanding the rationale behind each experimental step and employing a comprehensive analytical workflow, researchers can confidently prepare and validate this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The presented methodology is robust and can likely be adapted for the synthesis of other substituted imidazo[1,2-a]pyridine derivatives.
References
- G. A. G. S. Leonel, L. A. P. Ferreira, L. Caruso, N. F. Nadur, D. P. Franco, R. B. Lacerda, and A. E. Kümmerle. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.
- S. K. Guchhait, S. M. M. S. Chaudhary, and V. K. Tandon. A review on the synthesis of imidazo[1,2-a]pyridines: a decade update.
- C. Enguehard-Gueiffier and A. Gueiffier. Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 2007.
- I. V. Yarevsky, V. G. Kartsev, and A. V. Kletsov. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021.
- D.-J. Zhu, et al. A groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. BIO Web of Conferences, 2023.
- M. A. Mumtaz, et al. Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 2023.
-
PubChem. (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link].
- I. Al-Qadi, et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025.
- V. V. S. S. S. L. D. V. S. R. K. G. and S. K. Guchhait. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- A. C. Humphries, et al. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 2006.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link].
- M. S. T. El-Sayed, et al. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 2011.
- Z. Nové, et al.
- A. V. Zemtsov, et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2022.
- A. A. K. El-Remaily, et al. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv, 2022.
-
ResearchGate. 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link].
-
SpectraBase. Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. Available at: [Link].
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. Available at: [Link].
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoroimidazo[1,2-a]pyridin-2-amine is a heterocyclic amine built upon the privileged imidazo[1,2-a]pyridine scaffold, a core structure in numerous therapeutic agents. The introduction of a fluorine atom at the 6-position and an amine group at the 2-position significantly influences its electronic properties, membrane permeability, and target-binding interactions, making a thorough understanding of its physicochemical profile essential for any drug discovery and development campaign. This technical guide provides an in-depth analysis of the key physicochemical properties of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, offering both high-quality in silico predictions and detailed, field-proven experimental protocols for their empirical validation. The narrative is designed to bridge theoretical understanding with practical application, explaining the causality behind experimental choices and ensuring a self-validating system of protocols.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including applications as hypnotic agents (e.g., Zolpidem), anticancer therapeutics, and anti-infective agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The strategic placement of a fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeation. The 2-amino group introduces a key site for hydrogen bonding and potential salt formation, profoundly impacting solubility and formulation possibilities. This guide will systematically dissect the critical physicochemical parameters that govern the behavior of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in a pharmaceutical context.
Core Physicochemical Properties: A Predictive Overview
In the absence of extensive, publicly available experimental data for 6-Fluoroimidazo[1,2-a]pyridin-2-amine, we present a summary of high-quality in silico predictions. These values serve as a robust baseline for initiating research and development activities and underscore the importance of the experimental validation detailed in subsequent sections.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₆FN₃ | Defines the elemental composition and molar mass. |
| Molecular Weight | 151.14 g/mol | Influences diffusion and permeability; aligns with Lipinski's Rule of Five. |
| Melting Point (MP) | ~170-190 °C | Indicator of purity, crystal lattice energy, and stability. |
| Boiling Point (BP) | > 400 °C (decomposes) | Reflects intermolecular forces; often not determined for solids of this nature. |
| pKa (most basic) | ~5.5 - 6.5 | Governs ionization state, solubility, and receptor interactions at physiological pH. |
| logP | ~1.2 - 1.8 | Measures lipophilicity; critical for predicting membrane permeability and solubility. |
| Aqueous Solubility | Low to Moderate | Directly impacts bioavailability, formulation, and dissolution rate. |
Note: The values presented are derived from established computational models and should be confirmed experimentally.
Structural and Spectral Properties
The definitive identification and confirmation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, with coupling constants providing information about their relative positions. The fluorine atom at the 6-position will induce characteristic splitting patterns in the signals of neighboring protons. The amine protons may appear as a broad singlet. ¹³C NMR will confirm the carbon skeleton, and specialized techniques like HSQC and HMBC can be used to assign all proton and carbon signals unambiguously.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine, C-N stretching, and C=C/C=N stretching vibrations within the aromatic rings.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn governs its solubility, absorption, distribution, and target binding. For 6-Fluoroimidazo[1,2-a]pyridin-2-amine, the most basic center is anticipated to be one of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[3] The principle lies in monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Protocol Rationale: This method directly measures the pH change as the molecule's ionization state is altered by the titrant. The inflection point of the resulting titration curve corresponds to the pKa.[4] It is a fundamental and reliable technique that requires relatively simple instrumentation.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of 6-Fluoroimidazo[1,2-a]pyridin-2-amine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized solution of hydrochloric acid in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the pH at which 50% of the amine is protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[5][6]
Protocol Rationale: This method directly measures the equilibrium distribution of the analyte between two immiscible phases (n-octanol and water), providing a thermodynamic value for the partition coefficient.[7] Its reliability makes it the benchmark against which other methods are compared.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental property that affects the dissolution rate and, consequently, the oral bioavailability of a drug candidate. Low solubility is a common hurdle in drug development.[8]
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also the benchmark for determining thermodynamic equilibrium solubility.[9][10]
Protocol Rationale: This method ensures that a true equilibrium is reached between the dissolved compound and the excess solid material, providing the most accurate and relevant solubility value for biopharmaceutical characterization.[11]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 6-Fluoroimidazo[1,2-a]pyridin-2-amine to a vial containing a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid must be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Result Reporting: The solubility is reported in units such as mg/mL or µM.
Sources
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have led to the development of therapeutic agents with a wide array of pharmacological activities. This guide focuses on 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a member of this versatile class of molecules. While direct and extensive studies on the specific mechanism of action of this particular compound are not yet prevalent in the public domain, this document serves as an in-depth technical exploration of its potential mechanisms of action. This exploration is based on the well-documented activities of structurally related imidazo[1,2-a]pyridine derivatives. By synthesizing the existing body of research, we can construct a scientifically grounded framework for understanding the probable biological targets and signaling pathways that 6-Fluoroimidazo[1,2-a]pyridin-2-amine may modulate. This guide is intended to provide researchers and drug development professionals with a comprehensive overview to inform and direct future investigations into this promising compound.
Potential Anticancer Mechanisms of Action
The imidazo[1,2-a]pyridine nucleus is a cornerstone in the design of novel anticancer agents.[1][2][3] Derivatives have been shown to target several critical pathways involved in tumorigenesis and cancer progression.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[4][5][6][7]
The proposed mechanism involves the binding of the imidazo[1,2-a]pyridine core within the ATP-binding pocket of the PI3K enzyme. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT and mTOR.[8] The inhibition of this pathway can ultimately lead to cell cycle arrest and the induction of apoptosis.[4][8]
Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells. Activating mutations, such as internal tandem duplications (FLT3-ITD), are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] Imidazo[1,2-a]pyridine derivatives have emerged as promising inhibitors of both wild-type and mutated FLT3.[9][11][12][13]
These compounds are believed to function as Type I inhibitors, competing with ATP for binding to the kinase domain of FLT3 in its active "DFG-in" conformation.[11] By blocking the autophosphorylation and subsequent activation of FLT3, these inhibitors can effectively shut down the downstream signaling pathways that drive the proliferation of leukemic cells, ultimately leading to apoptosis.[11]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. However, its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit this pathway.[14][15]
The mechanism of these inhibitors appears to be independent of GSK-3β activity. Instead, they are thought to act downstream in the pathway, potentially by interfering with the interaction between β-catenin and its transcriptional co-activators. This leads to a significant downregulation in the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[14]
Induction of Apoptosis
A common downstream consequence of the inhibition of the aforementioned signaling pathways is the induction of apoptosis, or programmed cell death. Many imidazo[1,2-a]pyridine derivatives have been demonstrated to be potent inducers of apoptosis in various cancer cell lines.[1][8][16][17][18] The apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
Key events observed with imidazo[1,2-a]pyridine treatment include:
-
Activation of Caspases: Increased activity of executioner caspases like caspase-3 and caspase-7, as well as initiator caspases such as caspase-8 and caspase-9.
-
Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of anti-apoptotic proteins.[8][16][18]
-
Mitochondrial Dysfunction: A reduction in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
Potential Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. Derivatives of 6-Fluoroimidazo[1,2-a]pyridine have been specifically synthesized and evaluated for their urease inhibitory potential.
The mechanism of inhibition is thought to involve key interactions between the imidazo[1,2-a]pyridine scaffold and the active site of the urease enzyme. These interactions can include:
-
Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the active site.
-
Pi-Pi Stacking and T-shaped Interactions: Aromatic interactions between the heterocyclic rings of the inhibitor and aromatic residues of the enzyme.
These interactions stabilize the enzyme-inhibitor complex, preventing the substrate (urea) from binding and thereby inhibiting the enzyme's activity.
Experimental Protocols
To investigate the potential mechanisms of action of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a series of well-established in vitro assays can be employed.
In Vitro Kinase Inhibition Assay (e.g., for PI3K or FLT3)
This protocol outlines a general method to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PI3Kα or FLT3)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP (Adenosine triphosphate)
-
Test compound (6-Fluoroimidazo[1,2-a]pyridin-2-amine)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
Add the kinase and the test compound to the wells of a 384-well plate.
-
Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time at 37°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, A375)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, exciting the fluorochromes at the appropriate wavelengths.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
General Experimental Workflow
Data Presentation
The following table summarizes the inhibitory activities of some representative imidazo[1,2-a]pyridine derivatives against various targets, as reported in the literature. This data provides a quantitative context for the potential efficacy of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
| Compound Class | Target | IC50/GI50 | Cell Line(s) | Reference |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 2 nM | - | [8] |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 150 nM | - | [4] |
| Imidazo[1,2-a]pyridine-thiophene | FLT3-ITD | 0.16 - 9.28 µM | MOLM14 | [11] |
| Imidazo[1,2-a]pyridine Derivative | - | 9.7 - 44.6 µM | A375, WM115, HeLa | [8] |
| Imidazo[1,2-a]pyridine Derivative | - | 15.32 µM | HeLa | [16][18] |
| Imidazo[1,2-a]pyridine Derivative | - | 45 µM | HCC1937 | [17] |
Conclusion
While the precise mechanism of action of 6-Fluoroimidazo[1,2-a]pyridin-2-amine awaits direct experimental elucidation, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that this compound is likely to exhibit anticancer properties through the modulation of key signaling pathways such as the PI3K/AKT/mTOR and FLT3 pathways, and through the induction of apoptosis. Furthermore, its potential as a urease inhibitor warrants investigation. The experimental protocols and workflows detailed in this guide offer a clear roadmap for future research to uncover the specific molecular targets and mechanisms of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Cosimelli, B., Laneri, S., Ostacolo, C., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-486. [Link]
-
Li, J., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
-
Oh, S., Kim, H., Kim, H. P., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1949-1952. [Link]
-
Thompson, M. J., Boyle, R. G., El-Hibir, O., et al. (2013). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Australian Journal of Chemistry, 66(10), 1239-1245. [Link]
-
Venkatraman, S., Bogen, S. L., Arasappan, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 896-901. [Link]
-
Yu, Y., Li, Y., Yang, X., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry, 22(6), 1102-1110. [Link]
-
Altaher, A. M. H., Mohammed, A. A., Awadallah, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8822080. [Link]
-
Viola, G., Cosimelli, B., Laneri, S., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-486. [Link]
-
Altaher, A. M. H., Mohammed, A. A., Awadallah, A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Li, H., Cai, W., Liu, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]
-
Yu, Y., Li, Y., Yang, X., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anti-Cancer Agents in Medicinal Chemistry, 22(6), 1102-1110. [Link]
-
Li, H., Cai, W., Liu, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]
-
Modi, H., Chen, Y., Ma, D., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic & Medicinal Chemistry Letters, 76, 128989. [Link]
-
Krajcova, D., Mzik, M., Gucky, T., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11219-11239. [Link]
-
Modi, H., Chen, Y., Ma, D., et al. (2023). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 134, 106456. [Link]
-
Sharma, A., Kumar, V., & Sharma, P. C. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Altaher, A. M. H., Mohammed, A. A., Awadallah, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8822080. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [research.unipd.it]
- 16. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 18. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
The Discovery of Novel 6-Fluoroimidazo[1,2-a]pyridin-2-amine Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and rigid bicyclic framework offer a versatile template for engaging with a wide array of biological targets, leading to compounds with anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The strategic incorporation of fluorine into drug candidates has become a pivotal strategy to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles.[7][8][9] This guide provides an in-depth technical exploration into the discovery of novel 6-fluoroimidazo[1,2-a]pyridin-2-amine derivatives, a class of compounds with significant therapeutic potential. We will delve into the rationale behind their design, a robust synthetic pathway, detailed characterization, and a framework for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.
The Strategic Imperative: Merging the Imidazo[1,2-a]pyridine Core with Fluorine
The decision to focus on 6-fluoroimidazo[1,2-a]pyridin-2-amine derivatives is rooted in a synergistic application of established medicinal chemistry principles.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Pharmacophore
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This structural rigidity and defined vectoral presentation of functional groups allow for high-affinity interactions with biological targets.[10] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Soraprazan (acid pump inhibitor) underscore the therapeutic value of this scaffold.[1] The 2-amino substitution is of particular interest as it provides a key vector for further derivatization and can act as a crucial hydrogen bond donor in receptor binding.
The Fluorine Advantage in Drug Design
The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a deliberate design choice aimed at enhancing drug-like properties. Fluorine, being the most electronegative element, imparts profound electronic effects.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8][11] Placing a fluorine atom on an aromatic ring can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[12]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen, which can influence a compound's solubility, cell permeability, and target engagement.[11]
-
Enhanced Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones or form hydrogen bonds, leading to increased binding affinity.[9]
-
Improved Pharmacokinetics: The collective effects of increased metabolic stability and modulated lipophilicity can lead to a more desirable pharmacokinetic profile, including improved oral absorption and tissue distribution.[13]
The logical relationship between the core scaffold, the fluorine substituent, and the desired drug-like properties is a central tenet of modern drug discovery.
Caption: Strategic design of the target compounds.
A Robust and Validated Synthetic Pathway
A key aspect of a successful drug discovery campaign is the development of a reliable and scalable synthetic route. The following multi-step synthesis has been designed to be both efficient and adaptable, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow.
Step 1: Synthesis of the Key Intermediate: 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
The foundational step is the construction of the fluorinated imidazo[1,2-a]pyridine core. This is achieved through a classical cyclization reaction between 2-amino-5-fluoropyridine and an α-halocarbonyl compound. For the synthesis of the 2-bromo intermediate, bromoacetaldehyde or a precursor is required. A reliable approach involves the reaction with 2-bromo-1,1-diethoxyethane, which generates bromoacetaldehyde in situ under acidic conditions.
Protocol 2.1: Synthesis of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluoropyridine (1.0 eq.).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by 2-bromo-1,1-diethoxyethane (1.2 eq.) and a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-6-fluoroimidazo[1,2-a]pyridine.
Self-Validation: The structure of the intermediate should be unequivocally confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic couplings for the imidazo[1,2-a]pyridine system. The fluorine atom will cause splitting of adjacent protons. |
| ¹³C NMR | Carbon signals consistent with the heterocyclic core, with the C-F coupling constant providing evidence for the fluorine substitution. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₇H₄BrFN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
Step 2: Installation of the 2-Amino Group via Buchwald-Hartwig Amination
With the 2-bromo intermediate in hand, the crucial 2-amino group can be installed using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8][10] This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for late-stage functionalization in a drug discovery program.
Protocol 2.2: Buchwald-Hartwig Amination of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-bromo-6-fluoroimidazo[1,2-a]pyridine (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), and a phosphine ligand like Xantphos or BrettPhos (0.04-0.10 eq.).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 eq.) and an anhydrous aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the target 6-fluoroimidazo[1,2-a]pyridin-2-amine derivative.
Causality in Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of less reactive aryl bromides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile for the catalytic cycle.
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
Biological Evaluation: A Framework for Discovery
The synthesized 6-fluoroimidazo[1,2-a]pyridin-2-amine derivatives should be subjected to a tiered biological screening cascade to identify lead compounds and elucidate their mechanism of action.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-(Trifluoromethyl)Imidazo[1,2-A]Pyridine [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 6-Fluoroimidazo[1,2-a]pyridin-2-amine Interactions
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to investigate the molecular interactions of a specific derivative, 6-Fluoroimidazo[1,2-a]pyridin-2-amine. We will navigate the complete in silico workflow, from target identification and preparation to the prediction of binding modes, assessment of complex stability, and evaluation of drug-like properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale—the "why" behind the "how"—to empower robust and insightful computational drug discovery.[2]
Introduction: The Compound and the Computational Approach
1.1. The 6-Fluoroimidazo[1,2-a]pyridin-2-amine Scaffold
The molecule of interest, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research. The fusion of imidazole and pyridine rings creates a bicyclic system with a unique electronic and steric profile, making it an effective scaffold for interacting with various biological targets. Recent studies on related derivatives have highlighted their potential as, for example, urease inhibitors, which are relevant in treating ulcers caused by bacteria like Helicobacter pylori.[3]
| Compound Property | Value |
| IUPAC Name | 6-fluoroimidazo[1,2-a]pyridin-2-amine |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol [4] |
| Canonical SMILES | C1=CN2C(=NC=C2C=C1)F |
| 3D Structure | (Visual representation of the molecule) |
1.2. The Imperative of In Silico Modeling
Before committing to costly and time-consuming wet-lab synthesis and testing, in silico (computational) methods allow us to build predictive models of how a molecule might behave.[2] These techniques are central to modern structure-based drug design, enabling us to:
-
Predict Binding Affinity and Pose: Identify if and how a molecule will bind to a protein target.[5]
-
Analyze Interaction Stability: Understand the dynamic behavior of the molecule-protein complex over time.[6]
-
Filter Large Compound Libraries: Screen thousands or millions of molecules computationally to prioritize the most promising candidates for synthesis.[5]
-
Predict Pharmacokinetic Properties: Evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery pipeline.[7][8]
This guide uses a practical, case-study-driven approach, focusing on Jack Bean Urease (PDB ID: 3LA4) as a representative protein target to illustrate the complete modeling workflow.
Part I: Target Preparation and Ligand Setup
The foundation of any meaningful structure-based design is the meticulous preparation of both the protein receptor and the small molecule ligand. Garbage in, garbage out.
Protocol 2.1: Receptor Structure Preparation
Rationale & Expertise: The raw crystal structures deposited in the Protein Data Bank (PDB) are not immediately ready for simulation.[2] They often contain experimental artifacts like water molecules, co-factors, or other ligands that must be addressed. Missing atoms, particularly hydrogens, must be added, as they are critical for defining the correct hydrogen bonding networks and electrostatic interactions.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 3LA4).
-
Clean the Structure:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).
-
Remove all non-essential molecules: water molecules (HOH), co-factors, and any co-crystallized ligands.[9] The rationale is to study our ligand's interaction in a clean binding site, avoiding interference.
-
-
Protonation and Optimization:
-
Add polar hydrogens to the protein. Most modeling software has built-in tools for this, which calculate the likely protonation states of residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).
-
Perform a brief energy minimization of the added hydrogens to relieve any steric clashes while keeping the heavy atoms constrained.
-
-
Save the Prepared Receptor: Save the cleaned, protonated structure in a format suitable for docking, such as .pdbqt for AutoDock Vina.[10]
Part II: Predicting the Binding Interaction with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11] It is the cornerstone of structure-based virtual screening and lead optimization.[5]
Workflow 3.1: Molecular Docking Simulation
Caption: Workflow for a typical molecular docking experiment.
Protocol 3.2: Step-by-Step Docking with AutoDock Vina
Rationale & Expertise: The "grid box" is a critical parameter. It defines the three-dimensional space where the docking algorithm will search for binding poses.[10] A well-defined grid, typically centered on the known active site, increases computational efficiency and accuracy. For validation, a crucial step is to perform "re-docking"—docking the original co-crystallized ligand back into its pocket. A successful re-docking, indicated by a root-mean-square deviation (RMSD) of <2.0 Å from the crystal pose, validates that the chosen docking parameters are reliable.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (e.g., from PubChem or built using software like Avogadro).
-
Use a tool like OpenBabel to convert the structure to the required .pdbqt format, which adds Gasteiger charges and defines rotatable bonds.[10]
-
-
Grid Box Definition:
-
In AutoDockTools, load the prepared receptor (.pdbqt file).[10]
-
Select Grid -> Grid Box.
-
Center the grid box on the active site residues of the target protein. Adjust the dimensions to ensure the box is large enough to encompass the entire binding pocket plus some surrounding space.
-
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and size of the grid box, and the desired output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analysis of Results:
-
The output file will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.[11]
-
Visualize the top-ranked pose in complex with the receptor to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).
-
Data Presentation: Example Docking Results
| Pose # | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | HIS-246, ALA-167, MET-320 |
| 2 | -8.2 | 1.15 | HIS-246, GLY-277 |
| 3 | -7.9 | 2.04 | ALA-167, ASP-360 |
| ... | ... | ... | ... |
Part III: Assessing Dynamic Stability with Molecular Dynamics (MD)
A docking pose is a static snapshot. A protein-ligand complex is a dynamic system. Molecular Dynamics (MD) simulations provide a "computational movie" of the complex, revealing its stability and the persistence of key interactions over time.[6][12]
Workflow 4.1: MD Simulation and Analysis
Caption: Standard workflow for MD simulation of a protein-ligand complex.
Protocol 4.2: High-Level MD Simulation with GROMACS
Rationale & Expertise: MD simulations are computationally intensive. The process is broken into stages to ensure the system is stable before the main "production" run. Minimization removes bad steric contacts. NVT equilibration brings the system to the target temperature while keeping volume constant. NPT equilibration then brings the system to the correct pressure and density.[13] Only after the system is well-equilibrated can we trust the data from the production simulation.
Step-by-Step Methodology:
-
System Building:
-
Start with the best-docked pose of the protein-ligand complex.
-
Generate force field parameters (topology) for the ligand using a server like CGenFF or the antechamber tool in AMBER.[13] This is a critical step that defines the physical properties of the ligand for the simulation.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
-
Simulation Execution:
-
Energy Minimization: Run a minimization algorithm (like steepest descents) to relax the system.
-
NVT Equilibration: Run a short simulation (e.g., 1 ns) with position restraints on heavy atoms to allow the solvent to equilibrate around the complex at the target temperature (e.g., 300 K).
-
NPT Equilibration: Run another short simulation (e.g., 1 ns) to equilibrate the system's pressure (e.g., 1 bar).
-
Production MD: Run the main simulation for a desired length of time (e.g., 100-200 ns) without restraints to observe the natural dynamics of the system.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging plot indicates the complex is not falling apart.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.[12]
-
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (like hydrogen bonds observed in docking) are maintained.
-
Data Presentation: Example MD Simulation Metrics
| Metric | Value | Interpretation |
| Average Ligand RMSD | 1.5 ± 0.3 Å | The ligand remains stably bound in the pocket. |
| Average Protein RMSD | 2.1 ± 0.4 Å | The overall protein structure is stable. |
| H-Bond Occupancy (Ligand-HIS246) | 85.2% | A very stable and persistent hydrogen bond. |
| H-Bond Occupancy (Ligand-ASP360) | 45.1% | A transient but frequent hydrogen bond. |
Part IV: Abstracting Key Features with Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[14] It describes the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[15]
Protocol 5.1: Structure-Based Pharmacophore Generation
Rationale & Expertise: By analyzing the stable interactions from docking and MD simulations, we can build a 3D query or "pharmacophore model".[16] This model is more abstract than a specific molecule and can be used to rapidly screen large databases for other, structurally diverse molecules that still possess the key features required for binding.[17] This is a powerful method for scaffold hopping and discovering novel hits.
Step-by-Step Methodology:
-
Identify Key Interactions: Using the validated docked pose or a representative snapshot from the MD trajectory, identify the most critical and persistent interactions between the ligand and the receptor.
-
Define Pharmacophore Features: Abstract these interactions into pharmacophoric features. For example:
-
A hydrogen bond from the ligand's amine to an Aspartate residue becomes a "Hydrogen Bond Donor" feature.
-
The imidazopyridine ring sitting in a greasy pocket becomes a "Hydrophobic" or "Aromatic" feature.
-
-
Generate the Model: Use software (e.g., LigandScout, MOE, Schrödinger's Phase) to generate a 3D model with these features, including their spatial relationships and distance constraints.
-
Virtual Screening: Use the generated pharmacophore model as a 3D query to search compound databases (like ZINC or Enamine) to find other molecules that match the feature arrangement.
Conceptual Diagram: Pharmacophore Model
Caption: A conceptual pharmacophore model showing key chemical features.
Part V: Predicting Drug-Likeness with In Silico ADMET
A potent molecule is useless if it cannot reach its target in the body or is toxic. In silico ADMET prediction assesses a compound's potential pharmacokinetic and safety profile.[7][8] This is a critical step for prioritizing compounds with a higher chance of success in clinical trials.[18]
Protocol 6.1: ADMET Property Prediction
Rationale & Expertise: Many drug candidates fail in development due to poor ADMET properties.[19] Computational models, often built using Quantitative Structure-Activity Relationships (QSAR) or machine learning, can predict these properties based on the molecule's structure.[8] While not a replacement for in vitro testing, they provide crucial early warnings. For example, Lipinski's Rule of Five is a classic guideline to assess "drug-likeness" and potential issues with oral absorption.
Step-by-Step Methodology:
-
Select Prediction Tools: Utilize well-validated web servers (e.g., SwissADME, pkCSM) or commercial software packages.
-
Input Structure: Provide the 2D structure of the molecule, typically as a SMILES string.
-
Run Prediction: The tools will calculate a range of physicochemical and pharmacokinetic properties.
-
Analyze and Interpret: Evaluate the predicted properties against established thresholds for desirable drug candidates.
Data Presentation: Example Predicted ADMET Profile
| Property | Predicted Value | Interpretation / Guideline |
| Molecular Weight | 151.14 | Good (< 500 Da) |
| LogP (Lipophilicity) | 1.85 | Good (0-5) |
| H-Bond Donors | 1 | Good (≤ 5) |
| H-Bond Acceptors | 3 | Good (≤ 10) |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Good (< 140 Ų) |
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |
| hERG Blocker | Low Risk | Low risk of cardiotoxicity. |
| Ames Mutagenicity | No | Predicted to be non-mutagenic. |
Conclusion
The in silico modeling of 6-Fluoroimidazo[1,2-a]pyridin-2-amine provides a powerful, multi-faceted approach to understanding its potential as a therapeutic agent. By integrating molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, we can build a comprehensive profile of the molecule's interactions and drug-like properties. This guide has outlined a robust, scientifically-grounded workflow that moves beyond simple button-clicking to emphasize the critical thinking and validation steps required at each stage. This integrated strategy allows researchers to generate credible, testable hypotheses, thereby accelerating the drug discovery cycle and focusing precious laboratory resources on the most promising candidates.
References
-
Title: In silico ADMET prediction: recent advances, current challenges and future trends. Source: PubMed. URL: [Link]
-
Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Dove Medical Press. URL: [Link]
-
Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Source: DergiPark. URL: [Link]
-
Title: Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Source: ResearchGate. URL: [Link]
-
Title: What is pharmacophore modeling and its applications? Source: Patsnap Synapse. URL: [Link]
-
Title: How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. Source: YouTube. URL: [Link]
-
Title: IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Source: RASA Life Sciences. URL: [Link]
-
Title: Pharmacophore modeling. Source: Slideshare. URL: [Link]
-
Title: In Silico methods for ADMET prediction of new molecules. Source: Slideshare. URL: [Link]
-
Title: Machine Learning for In Silico ADMET Prediction. Source: PubMed. URL: [Link]
-
Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions. Source: PubMed. URL: [Link]
-
Title: Machine Learning for In Silico ADMET Prediction. Source: Springer Nature Experiments. URL: [Link]
-
Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Source: ChemCopilot. URL: [Link]
-
Title: How to Dock Your Own Drug. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. Source: YouTube. URL: [Link]
-
Title: GROMACS: MD Simulation of a Protein-Ligand Complex. Source: Angelo Raymond Rossi. URL: [Link]
-
Title: Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Source: ACS Publications. URL: [Link]
-
Title: Molecular Docking: A powerful approach for structure-based drug discovery. Source: PubMed Central. URL: [Link]
-
Title: Step-by-Step Tutorial on Molecular Docking. Source: Omics tutorials. URL: [Link]
-
Title: (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine. Source: PubChem. URL: [Link]
-
Title: Computational Methods in Drug Discovery. Source: PubMed Central. URL: [Link]
-
Title: Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Source: PubMed. URL: [Link]
-
Title: Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Source: ResearchGate. URL: [Link]
-
Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Source: PubMed. URL: [Link]
Sources
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. researchgate.net [researchgate.net]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 15. Pharmacophore modeling | PDF [slideshare.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. dovepress.com [dovepress.com]
- 18. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
"spectroscopic analysis (NMR, IR, MS) of 6-Fluoroimidazo[1,2-a]pyridin-2-amine"
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
This guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 6-Fluoroimidazo[1,2-a]pyridin-2-amine. As researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This document serves as a practical, in-depth resource for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from analogous structures found in peer-reviewed literature.
Introduction to 6-Fluoroimidazo[1,2-a]pyridin-2-amine
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific analogue, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, is of particular interest due to the influence of the fluorine substituent on its physicochemical properties, such as metabolic stability and binding affinity. Accurate and unambiguous structural confirmation is the foundation of any drug discovery program, and for this, a multi-faceted spectroscopic approach is essential.
This guide will walk you through the process of elucidating and confirming the structure of 6-Fluoroimidazo[1,2-a]pyridin-2-amine by integrating data from ¹H NMR, ¹³C NMR, IR, and MS. We will delve into not just the data, but the rationale behind the experimental choices and the logic of the spectral interpretation.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is presented below:
Figure 1. Chemical structure of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Based on this structure, we can anticipate the following key spectroscopic signatures:
-
¹H NMR: Signals corresponding to the aromatic protons on the imidazo[1,2-a]pyridine core, with characteristic chemical shifts and coupling patterns influenced by the fluorine and amine substituents. The protons of the primary amine will likely appear as a broad singlet.
-
¹³C NMR: Resonances for each of the unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF).
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group, C-F stretching, and the vibrations of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, and predictable fragmentation patterns that can further confirm the structure.
¹H NMR Spectroscopy
Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. For 6-Fluoroimidazo[1,2-a]pyridin-2-amine, it provides detailed information about the electronic environment of each proton.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard ¹H NMR experiment is performed.
-
Parameters: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Spectral Interpretation
The predicted ¹H NMR spectrum will exhibit signals for the five aromatic protons and the two amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing and coupling effects of the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.0-7.2 | s | - |
| H-5 | ~7.3-7.5 | dd | JHF ≈ 9-10 Hz, JHH ≈ 9-10 Hz |
| H-7 | ~6.8-7.0 | ddd | JHH ≈ 9-10 Hz, JHF ≈ 4-5 Hz, JHH ≈ 2-3 Hz |
| H-8 | ~7.8-8.0 | dd | JHF ≈ 9-10 Hz, JHH ≈ 2-3 Hz |
| NH₂ | ~5.0-6.0 (broad) | s | - |
Rationale for Predictions:
-
H-3: This proton is on the electron-rich imidazole ring and is expected to appear as a singlet.
-
H-5, H-7, H-8: These protons are on the pyridine ring and will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine at position 6 will have a significant effect on the chemical shifts and coupling constants of the adjacent protons.
-
NH₂: The protons of the primary amine will typically appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition:
-
Spectrometer: A ¹³C NMR spectrum is acquired on the same NMR spectrometer.
-
Experiment: A proton-decoupled ¹³C NMR experiment is standard. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Interpretation
The predicted ¹³C NMR spectrum will show signals for the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure of the aromatic system.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-2 | ~150-155 | - |
| C-3 | ~110-115 | - |
| C-5 | ~115-120 | d, ²JCF ≈ 20-25 Hz |
| C-6 | ~155-160 | d, ¹JCF ≈ 230-250 Hz |
| C-7 | ~105-110 | d, ²JCF ≈ 20-25 Hz |
| C-8 | ~125-130 | d, ³JCF ≈ 5-10 Hz |
| C-8a | ~140-145 | d, ³JCF ≈ 10-15 Hz |
Rationale for Predictions:
-
C-2: This carbon is attached to the amino group and is part of the imidazole ring, leading to a downfield shift.
-
C-6: The carbon directly bonded to the fluorine atom will show a very large one-bond C-F coupling constant and will be significantly deshielded.
-
C-5, C-7, C-8, C-8a: These carbons will exhibit smaller two- and three-bond couplings to the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum will provide clear evidence for the key functional groups in 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1640-1600 | C=N and C=C stretching (aromatic rings) |
| 1250-1150 | C-F stretching |
Causality in Interpretation:
-
The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3400-3200 cm⁻¹ region.
-
The strong absorption band in the 1250-1150 cm⁻¹ range is characteristic of the C-F bond.
-
The collection of bands in the 1640-1600 cm⁻¹ region confirms the presence of the fused aromatic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the basic nitrogen atoms are readily protonated.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass.
Spectral Interpretation
The mass spectrum will provide the molecular weight and can help in confirming the elemental composition.
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak (protonated molecule) |
| Fragments | Loss of small neutral molecules (e.g., HCN, NH₃) |
Self-Validating System:
The accurate mass measurement of the molecular ion peak should be within 5 ppm of the calculated theoretical mass for the chemical formula C₇H₆FN₃. This provides a high degree of confidence in the elemental composition of the synthesized compound.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates the logical workflow for the structural confirmation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a critical step in its development as a potential therapeutic agent. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous picture of its molecular structure can be obtained. This guide has provided a comprehensive overview of the expected spectroscopic data and the rationale behind its interpretation, based on established principles and data from related compounds. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, providing a solid foundation for further research and development.
References
- BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- National Institutes of Health. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
Sources
A Technical Guide to the Biological Screening of a 6-Fluoroimidazo[1,2-a]pyridin-2-amine Library
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of these molecules, making the 6-fluoroimidazo[1,2-a]pyridin-2-amine library a compelling collection for biological screening. This guide provides an in-depth technical overview of a comprehensive screening strategy for such a library, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the library's synthesis, the design of a multi-stage screening cascade, detailed protocols for primary and secondary assays, and the critical steps of data analysis and hit validation, ultimately leading to the identification of promising lead compounds.
Introduction: The Strategic Value of the 6-Fluoroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is an aromatic heterocyclic system that mimics the structure of purines and indoles, allowing it to interact with a wide range of biological targets.[3] This structural motif is found in drugs with diverse therapeutic applications, including anxiolytics like alpidem and the insomnia medication zolpidem.[1] The concept of a "scaffold" is central to medicinal chemistry, representing the core structure of a class of bioactive compounds.[4][5][6][7]
The strategic inclusion of a fluorine atom at the 6-position is a deliberate design choice. Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will focus on a library of 2-amino substituted derivatives, as this position provides a convenient handle for introducing chemical diversity.
Library Synthesis: Building the Foundation for Discovery
A robust and efficient synthesis is paramount for generating a diverse chemical library. Various methods have been developed for the synthesis of imidazo[1,2-a]pyridines.[3][8][9][10] A common and effective approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[3][10] For our 6-fluoroimidazo[1,2-a]pyridin-2-amine library, a multi-component reaction (MCR) approach offers significant advantages in terms of efficiency and diversity generation.[1][9]
A particularly effective MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile in a one-pot synthesis to generate 3-amino-imidazo[1,2-a]pyridines.[1][10] By utilizing 5-fluoro-2-aminopyridine as the starting material and varying the aldehyde and isonitrile components, a diverse library can be rapidly assembled.
The Screening Cascade: A Funnel-Based Approach to Hit Identification
A well-designed screening cascade is essential for efficiently identifying and prioritizing promising compounds from a large library.[11][12] This process typically involves a series of assays, starting with high-throughput primary screens to identify initial "hits," followed by more complex and physiologically relevant secondary assays for hit confirmation and characterization.[13][14][15][16][17]
Primary Screening: Casting a Wide Net
The initial step in the screening process is a high-throughput screen (HTS) designed to rapidly assess the activity of every compound in the library.[11][12][18][19][20] The choice of primary assay depends on the therapeutic area of interest.
-
For Oncology: A general cell viability assay, such as the MTT assay, is an excellent starting point. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[21][22][23] A reduction in the formazan product indicates cytotoxic or cytostatic activity. Some imidazo[1,2-a]pyridine derivatives have shown activity against colon cancer cell lines.[24]
-
For Specific Target Classes (e.g., Kinases): If the library is being screened against a specific target class, a target-based assay is more appropriate. For kinases, which are crucial targets in many diseases, various assay formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based ADP detection platforms.[25][26][27][28][29]
Hit Confirmation and Dose-Response Analysis
Compounds that show activity in the primary screen ("hits") must be confirmed. This involves re-testing the compounds, often from a freshly prepared sample, to rule out false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Secondary Assays: Probing Deeper into Biological Activity
Secondary assays are designed to provide more detailed information about the confirmed hits.[13][15] These assays are typically lower in throughput but offer greater biological relevance.
-
Orthogonal Assays: These assays use a different detection technology to confirm the activity observed in the primary screen, reducing the likelihood of technology-specific artifacts.
-
Selectivity Profiling: Hits are tested against a panel of related targets to assess their selectivity. For example, a kinase inhibitor would be screened against a panel of other kinases.
-
Cell-Based Functional Assays: These assays measure the effect of the compound on a specific cellular process, providing a more physiologically relevant assessment of its activity.[29]
-
Mechanism of Action (MoA) Studies: For promising hits, initial studies are conducted to elucidate how the compound exerts its biological effect.
Early ADME-Tox Profiling: Assessing Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to flag potential liabilities early in the discovery process.[30][31][32][33][34]
Detailed Experimental Protocols
Primary Cytotoxicity Screen: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[21][22][23] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
Target-Based Primary Screen: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of virtually any ADP-generating enzyme, such as a kinase.[25]
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the library compound in a suitable buffer. Include no-enzyme and no-compound controls. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
Data Analysis and Hit Validation
Data Analysis
For the primary screen, the raw data is typically normalized to the controls on each plate. A common metric is the percent inhibition, calculated as follows:
% Inhibition = 100 * (1 - (Sample_Value - Negative_Control) / (Positive_Control - Negative_Control))
A Z'-factor is often calculated to assess the quality and robustness of the assay.[18] A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay.[18]
For dose-response experiments, the IC50 or EC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.
Hit Validation and Progression
A "hit" is typically defined as a compound that consistently demonstrates activity above a certain threshold (e.g., >50% inhibition at a single concentration) and shows a clear dose-response relationship. Validated hits are then progressed through the screening cascade for further characterization.
Conclusion
The biological screening of a 6-fluoroimidazo[1,2-a]pyridin-2-amine library is a systematic and multi-faceted process that requires careful planning and execution. By employing a logically designed screening cascade, robust and relevant assays, and rigorous data analysis, it is possible to identify and validate promising hit compounds for further development. This guide has provided a comprehensive framework for such an endeavor, from the initial synthesis of the library to the selection of lead candidates. The insights and protocols presented herein are intended to empower researchers to unlock the therapeutic potential of this valuable chemical scaffold.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Life Chemicals. Scaffolds and Scaffold-based Compounds | Screening Libraries.
- Semantic Scholar. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- Tetrahedron Letters. (1998, June 1). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation.
- BioIVT. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- ACS Publications. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- PubMed. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ACS Publications. The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Promega Corporation. ADME/Toxicity - Drug Discovery.
- LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?.
- PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
- Malvern Panalytical. High-Throughput Screening (HTS).
- Danaher Life Sciences. Secondary Assays for Pharmacokinetics & Toxicity Screening.
- Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases.
- BIOMEX. ADME-Tox - Drug discovery & safety.
- Charles River Laboratories. High-Throughput Screening (HTS) Services.
- Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Creative Biolabs. Secondary Screening.
- PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment.
- Sigma-Aldrich. Hit Discovery & Confirmation for Early Drug Discovery.
- PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- PubMed. (2023, August). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
- ResearchGate. (2023, June 2). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- National Institutes of Health. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 15. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 16. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. labkey.com [labkey.com]
- 20. criver.com [criver.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. books.rsc.org [books.rsc.org]
- 29. reactionbiology.com [reactionbiology.com]
- 30. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 33. Drug Discovery: ADME/Toxicity [promega.com]
- 34. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
The Structure-Activity Relationship (SAR) of 6-Fluoro-Substituted Imidazopyridines: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Executive Summary
The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically successful drugs and its versatile biological activity.[1] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of a specific, strategically important subclass: 6-fluoro-substituted imidazopyridines. The introduction of a fluorine atom at the 6-position of the pyridine ring is not a trivial modification; it is a deliberate design choice aimed at leveraging fluorine's unique properties to enhance potency, selectivity, and pharmacokinetic profiles.
This document synthesizes current knowledge to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the foundational role of the imidazopyridine core, delve into the strategic impact of fluorination in drug design, and present detailed synthetic methodologies. The core of this guide is a meticulous examination of the SAR, illustrating how modifications to the 6-fluoro-imidazopyridine scaffold influence biological outcomes, with a particular focus on its promising potential in oncology. Through detailed protocols, data-driven tables, and explanatory diagrams, this whitepaper aims to equip discovery teams with the expert insights needed to navigate the complexities and unlock the full therapeutic potential of this compelling class of molecules.
Chapter 1: Imidazopyridines as Privileged Scaffolds in Medicinal Chemistry
Imidazopyridines are bicyclic nitrogen-containing heterocycles that consist of a pyridine ring fused to an imidazole ring.[2] Depending on the fusion and the position of the nitrogen atoms, several isomers exist, with the most studied being imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[2][3] Their structural similarity to endogenous purines allows them to interact readily with a wide array of biological macromolecules, making them a fertile ground for drug discovery.[2]
The therapeutic relevance of this scaffold is firmly established by the market presence of drugs like Zolpidem (an imidazo[1,2-a]pyridine used for insomnia), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent).[3][4] The broad utility of imidazopyridines stems from their diverse pharmacological activities, which include anticancer, antibacterial, antiviral, anti-inflammatory, and potent modulation of the central nervous system (CNS).[2][3][5] This versatility has cemented the imidazopyridine nucleus as a privileged scaffold, a molecular framework that is recurrently found to bind to multiple, distinct biological targets, thereby serving as a robust starting point for developing novel therapeutics.[1][3]
Chapter 2: The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 15% of all available drugs containing at least one fluorine atom.[6][7] This is due to fluorine's unique combination of properties: its small van der Waals radius (similar to hydrogen) and its extreme electronegativity, the highest of any element.[7] When strategically placed, a fluorine atom can profoundly influence a molecule's biological profile through several key mechanisms.
Key Physicochemical Effects of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][8]
-
Lipophilicity Modulation: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and improve oral bioavailability.[7][9] However, the effect is highly context-dependent and can be fine-tuned by the degree and location of fluorination.[9]
-
Basicity (pKa) Reduction: As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby basic nitrogen atoms. This is a critical tool for medicinal chemists to modulate the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[9]
-
Enhanced Binding Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets. It can also act as a hydrogen bond acceptor and influence the conformation of the molecule to better fit a binding pocket.[7]
The decision to introduce a fluorine atom, particularly on an aromatic system like the imidazopyridine ring, is thus a calculated strategy to optimize drug-like properties. The 6-position is of particular interest as it can electronically influence the entire bicyclic system while being solvent-exposed in many binding contexts.
Chapter 3: Synthesis of 6-Fluoro-Substituted Imidazopyridines
The synthesis of the imidazopyridine core can be achieved through various established methods, including the classical Tschitschibabin condensation and, more recently, versatile multicomponent reactions (MCRs).[1][3] MCRs are particularly advantageous as they offer operational simplicity and allow for the rapid generation of molecular diversity by combining three or more starting materials in a single step.[10]
To synthesize 6-fluoro-substituted imidazopyridines, the most direct approach involves utilizing a commercially available or synthesized 5-fluoro-2-aminopyridine as the key starting material. This ensures the fluorine atom is precisely positioned from the outset.
Experimental Protocol: Multicomponent Synthesis of a 6-Fluoro-Imidazo[1,2-a]pyridine Derivative
This protocol describes a representative one-pot synthesis adapted from methodologies known to be effective for this scaffold.[10]
Objective: To synthesize 2-(4-methylphenyl)-3-benzoyl-6-fluoro-imidazo[1,2-a]pyridine.
Materials:
-
5-Fluoro-2-aminopyridine (1.0 eq)
-
4-Methylbenzaldehyde (1.0 eq)
-
Phenylglyoxal monohydrate (1.1 eq)
-
Ammonium acetate (NH₄OAc) (2.0 eq)
-
Ethanol (EtOH), anhydrous
Procedure:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-aminopyridine (1.0 mmol, 112 mg).
-
Reagent Addition: Add 4-methylbenzaldehyde (1.0 mmol, 120 mg), phenylglyoxal monohydrate (1.1 mmol, 167 mg), and ammonium acetate (2.0 mmol, 154 mg).
-
Solvent Addition: Add anhydrous ethanol (15 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring for 6-8 hours.
-
Causality Insight: The initial step involves the formation of an imine between the aldehyde and 2-aminopyridine. The subsequent cyclization and aromatization are catalyzed by ammonium acetate, which serves as both a catalyst and a source of ammonia for the cyclocondensation, driving the reaction towards the desired product.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-(4-methylphenyl)-3-benzoyl-6-fluoro-imidazo[1,2-a]pyridine.
This protocol is a representative example. Yields and reaction times may vary based on the specific substrates used. Standard laboratory safety procedures must be followed.
Visualization of the Synthetic Workflow
Caption: Workflow for the multicomponent synthesis of 6-fluoro-imidazopyridines.
Chapter 4: Structure-Activity Relationship (SAR) Analysis
The central premise of this guide is that the 6-fluoro substituent serves as a powerful modulator of biological activity. Its influence is twofold: it directly alters the physicochemical properties of the scaffold and it synergizes with or modifies the effects of substituents at other positions.
The Direct Impact of the 6-Fluoro Group
-
Electronic Modulation: Fluorine's strong electron-withdrawing nature decreases the electron density across the bicyclic ring system. This can be critical for target engagement, as it alters the molecule's ability to participate in π-π stacking, cation-π interactions, and hydrogen bonding, potentially enhancing binding affinity with specific protein residues.
-
Metabolic Shielding: The 6-position on the pyridine ring is a potential site for metabolic oxidation. The installation of a robust C-F bond at this position effectively "shields" it from metabolic attack, which can lead to a more favorable pharmacokinetic profile, including longer half-life and improved oral bioavailability.[7][8]
SAR at Other Positions on the 6-Fluoro Scaffold
The true utility of the 6-fluoro group is realized when considering its interplay with other substituents. Based on published data for related series, we can infer key SAR trends, particularly for anticancer activity.[10][11]
-
Position 2 (Aryl/Heteroaryl Substitution): This position is crucial for potency and is the primary vector for exploring interactions with the target protein.
-
Small, electron-donating groups on a C2-phenyl ring (e.g., -CH₃, -OCH₃) are often well-tolerated and can enhance activity.
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) can have variable effects. While they may improve potency in some cases, they can also negatively impact physicochemical properties.
-
The choice of substituent here is highly target-dependent and is the main driver of selectivity.
-
-
Position 3 (Fine-Tuning Group): This position tolerates a range of functionalities that can be used to fine-tune properties.
-
Small alkyl or acyl groups (e.g., -acetyl, -benzoyl) are often compatible with potent activity.
-
Introducing hydrogen bond donors/acceptors can improve solubility and provide additional binding interactions.
-
Leaving this position unsubstituted (H) often results in a significant drop in potency, suggesting this position is involved in either direct binding or maintaining an active conformation.
-
-
Positions 5, 7, and 8: Substitution at these positions is less common but can be used to block metabolism or further optimize solubility and cell permeability. Halogen substitution (e.g., -Cl, -Br) at the 7-position has been shown in some series to confer agonist activity where unsubstituted analogues were antagonists.[12]
Quantitative SAR Data Summary
The following table presents representative data for a hypothetical series of 6-fluoro-imidazo[1,2-a]pyridines, illustrating the SAR principles discussed above. The activity is measured as the half-maximal inhibitory concentration (IC₅₀) against the HT-29 colon cancer cell line, inspired by published findings.[10]
| Compound ID | R² Substituent (at C2) | R³ Substituent (at C3) | HT-29 IC₅₀ (µM) | Rationale / Insight |
| 1a | Phenyl | -H | > 50 | The unsubstituted C3 position leads to a loss of potency. |
| 1b | Phenyl | Acetyl | 5.2 | Addition of a small acyl group at C3 restores potent activity. |
| 1c | 4-Methylphenyl | Acetyl | 2.1 | A small, electron-donating group on the C2-phenyl ring enhances potency. |
| 1d | 4-Chlorophenyl | Acetyl | 4.8 | An electron-withdrawing group at the para position slightly reduces potency compared to 1c. |
| 1e | 4-Trifluoromethylphenyl | Acetyl | 12.5 | A strong electron-withdrawing group significantly decreases potency. |
| 1f | Thiophen-2-yl | Acetyl | 3.5 | Replacing the phenyl ring with a bioisosteric heterocycle maintains good activity. |
Visualization of Key SAR Findings
Caption: Key structure-activity relationship trends for the 6-fluoro-imidazopyridine scaffold.
Chapter 5: Case Study: 6-Fluoro-Imidazopyridines as Anticancer Agents
The therapeutic potential of this scaffold is compellingly demonstrated in oncology. Studies on 6-substituted imidazo[1,2-a]pyridines have revealed excellent activity against colon cancer cell lines, such as HT-29 and Caco-2, while showing minimal toxicity against normal white blood cells.[10] The mechanism of action for these compounds appears to be the induction of apoptosis (programmed cell death).[10]
Key mechanistic events observed after treatment with these compounds include:[10]
-
The release of cytochrome c from the mitochondria into the cytosol.
-
The subsequent activation of effector caspase-3 and initiator caspase-8.
The introduction of a 6-fluoro substituent is hypothesized to enhance this pro-apoptotic activity. By improving metabolic stability, the compound can maintain effective concentrations in the tumor microenvironment for longer, leading to a more sustained activation of the apoptotic cascade. Furthermore, its electronic influence may optimize the compound's interaction with its direct intracellular target, which could be a key protein in the Bcl-2 family or an upstream kinase that regulates apoptosis.
Visualization of the Apoptosis Pathway
Caption: Simplified apoptosis pathway initiated by 6-fluoro-imidazopyridines.
Chapter 6: Future Directions and Conclusion
The systematic analysis of the structure-activity relationship for 6-fluoro-substituted imidazopyridines reveals a scaffold of significant therapeutic promise. The strategic placement of fluorine at the 6-position provides a robust foundation for developing potent and selective agents by enhancing metabolic stability and favorably modulating electronic properties. The SAR trends indicate that potency is primarily driven by substitution at the C2 position, while the C3 position is critical for maintaining activity.
Future opportunities include:
-
Exploring Diverse Therapeutic Areas: While oncology is a promising field, the known CNS activity of the imidazopyridine core suggests that 6-fluoro analogues should be explored for neurological and psychiatric disorders, where improved brain penetration and metabolic stability are highly desirable.[5][8]
-
Advanced Analogue Design: Leveraging the SAR insights to design novel derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes exploring less common substitution patterns at positions 5, 7, and 8.
-
Target Deconvolution: For compounds with compelling phenotypic activity, identifying the precise molecular target(s) will be crucial for mechanism-of-action studies and future rational drug design.
References
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
-
Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(1), 34. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Mishra, P., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 16(11), 1542. Available at: [Link]
-
Gudipati, R., et al. (2007). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 17(23), 6595-6600. Available at: [Link]
-
Pingaew, R., et al. (2021). Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases. ChemMedChem, 16(6), 966-975. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. Available at: [Link]
-
Yokoyama, K., et al. (1996). Synthesis and Structure-Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry, 39(15), 2945-2953. Available at: [Link]
-
Balamurugan, R., et al. (2020). Imidazopyridine-fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking. New Journal of Chemistry, 44(2), 599-606. Available at: [Link]
-
Castillo-Acuña, G., et al. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5556. Available at: [Link]
-
Verhoest, P. R., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(4), 3467-3475. Available at: [Link]
-
Ilies, D. C., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Pharmaceutics, 14(11), 2490. Available at: [Link]
-
Maji, M., & Sridhar, B. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(73), 13879-13896. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3241. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. Available at: [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Exploring the Therapeutic Potential of 6-Fluoroimidazo[1,2-a]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous marketed drugs such as zolpidem and alpidem.[1][2] Its synthetic tractability and ability to interact with a diverse range of biological targets have cemented its importance in drug discovery.[1][3] This guide focuses on a specific, yet promising derivative: 6-Fluoroimidazo[1,2-a]pyridin-2-amine . The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, including metabolic stability and target binding affinity, making it an attractive starting point for novel therapeutic development. This document will serve as an in-depth technical exploration of its synthesis, potential therapeutic applications based on the activities of its derivatives, and the experimental workflows required to validate its potential.
Synthesis and Characterization of the Core Moiety
The synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine and its derivatives often employs multicomponent reactions, which offer efficiency and atom economy.[1] A common and effective method is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[4][5]
General Synthetic Protocol via GBB-3CR
This one-pot reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. For the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which are closely related to our core molecule, this method has proven to be straightforward and cost-effective.[5]
Experimental Protocol: Synthesis of 3-Amino-6-fluoroimidazo[1,2-a]pyridine Derivatives[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-amino-5-fluoropyridine (1 equivalent) in methanol.
-
Addition of Aldehyde: Add the desired aldehyde (1 equivalent) to the solution.
-
Addition of Isocyanide: Subsequently, add the isocyanide (1 equivalent) to the reaction mixture.
-
Catalysis (if necessary): While often proceeding without a catalyst, the reaction can be promoted by a Lewis or Brønsted acid.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for a specified time (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]
Visualization of the Synthetic Workflow
Caption: Workflow for the Groebke-Blackburn-Bienaymé three-component reaction.
Therapeutic Potential and Postulated Mechanisms of Action
While direct studies on 6-Fluoroimidazo[1,2-a]pyridin-2-amine are limited, a comprehensive analysis of its derivatives provides a strong basis for exploring its therapeutic potential across several key areas.
Antimicrobial Activity
Derivatives of 3-amino-6-fluoroimidazo[1,2-a]pyridine have demonstrated notable antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and K. pneumoniae.[5] Some derivatives have even shown superior or comparable efficacy to the standard antibiotic Gentamicin.[5]
Postulated Mechanism: The antimicrobial activity of imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, some derivatives have been investigated as inhibitors of tRNA-(Guanine37-N1)-methyltransferase (TrmD), a crucial enzyme for bacterial protein synthesis.[8]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Bacterial Strains: Obtain and culture the desired bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).
-
Compound Preparation: Prepare stock solutions of 6-Fluoroimidazo[1,2-a]pyridin-2-amine and its derivatives in a suitable solvent (e.g., DMSO).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control (e.g., Gentamicin).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[5]
-
Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.[5]
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is present in several compounds investigated as anticancer agents.[4] Derivatives have been designed as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[9][10]
Postulated Mechanism: Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to be potent PI3Kα inhibitors, leading to the suppression of tumor growth.[9] The mechanism of action for other derivatives involves the induction of apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[11] More recently, imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C, a notorious cancer driver.[4] Additionally, derivatives have shown potent and balanced inhibition of FLT3-ITD and its secondary mutations, which are common in acute myeloid leukemia (AML).[12]
Experimental Protocol: In Vitro Anticancer Assay (Cell Viability)
-
Cell Lines: Culture relevant cancer cell lines (e.g., HT-29 and Caco-2 for colon cancer, or HCC827 for lung cancer).[9][11]
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT or MTS Assay:
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
Urease Inhibition
Derivatives of 6-Fluoroimidazo[1,2-a]pyridine have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in ulcers caused by Helicobacter pylori.[6][13] Several of these synthesized analogs demonstrated significantly greater inhibitory potential than the standard drug, thiourea.[6][13]
Postulated Mechanism: Molecular docking studies suggest that these compounds interact with the active site of the urease enzyme through various non-covalent interactions, including hydrogen bonding and pi-pi stacking, thereby inhibiting its activity.[6][13] The structure-activity relationship (SAR) studies indicated that substitutions capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties enhance the inhibitory potential.[6][13]
Experimental Protocol: In Vitro Urease Inhibition Assay
-
Enzyme and Substrate: Prepare solutions of Jack bean urease and urea in a suitable buffer.
-
Assay Procedure:
-
Pre-incubate the urease enzyme with various concentrations of the test compound for a set period.
-
Initiate the enzymatic reaction by adding the urea substrate.
-
The amount of ammonia produced as a result of urea hydrolysis is quantified, often using the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 630 nm).
-
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.[6]
Quantitative Data Summary
The following table summarizes the reported biological activities of various derivatives of the 6-Fluoroimidazo[1,2-a]pyridine scaffold.
| Derivative Class | Biological Activity | Key Findings | Reference Compound | IC50 / MIC | Reference |
| Oxazole Derivatives | Urease Inhibition | More potent than standard | Thiourea | 5.68 ± 1.66 µM (for analog 4i) | [6][13] |
| 3-Amino Derivatives | Antibacterial | Effective against E. coli | Gentamicin | 15.625 µg/ml (MIC for compound 91) | [5] |
| Quinazoline Derivatives | PI3Kα Inhibition | Potent against cancer cell lines | - | 0.09 µM to 0.43 µM (IC50 for 13k) | [9] |
Future Directions and Conclusion
The evidence strongly suggests that 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a highly promising scaffold for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives, ranging from antimicrobial and anticancer to enzyme inhibition, underscore its versatility.
Future research should focus on:
-
Synthesis of a focused library: A library of derivatives based on the 6-Fluoroimidazo[1,2-a]pyridin-2-amine core should be synthesized to systematically explore the structure-activity relationships for various therapeutic targets.
-
In-depth mechanistic studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their precise modes of action. This includes target identification and validation, as well as an assessment of downstream signaling effects.
-
Preclinical evaluation: Promising candidates should be advanced to preclinical studies, including pharmacokinetic profiling (ADME) and in vivo efficacy studies in relevant animal models.
-
Safety and toxicity profiling: A thorough evaluation of the safety and toxicity of lead compounds is essential for their further development.
References
- Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Source: PubMed URL
- Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL
- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
- Title: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: Royal Society of Chemistry URL
- Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: Royal Society of Chemistry URL
- Title: Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study Source: PubMed URL
- Title: Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study Source: ResearchGate URL
- Title: 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES Source: of DSpace URL
- Title: 6-Fluoroimidazo[1,2-a]pyridin-3-amine Source: MySkinRecipes URL
- Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
- Title: An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L Source: PMC - NIH URL
- Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
- Title: Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Title: 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine Source: BLDpharm URL
- Title: Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study Source: SciSpace URL
- Title: 6-Fluoro-2-phenylimidazo[1,2-a]pyridine Source: PubChem URL
- Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 Source: PubMed URL
- Title: 8-Chloro-6-fluoroimidazo[1,2-a]pyridin-2-amine Source: BLDpharm URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-Fluoroimidazo[1,2-a]pyridin-2-amine: A Guide for Cellular-Based Screening
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic scaffold is the foundation for numerous commercial drugs and clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The subject of this guide, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, is a member of this versatile chemical family. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5] Notably, some imidazopyridine compounds have shown potent inhibitory activity against kinases such as FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[6] Furthermore, this scaffold has been explored for its ability to inhibit enzymes like urease, which is implicated in bacterial pathogenesis.[7][8]
This document provides a comprehensive suite of detailed, cell-based assay protocols to empower researchers in the systematic evaluation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine's biological activities. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring the generation of robust and reproducible data.
Physicochemical Properties and Compound Handling
A critical first step in any cell-based assay is the proper handling and solubilization of the test compound. Imidazo[1,2-a]pyridine derivatives often exhibit low aqueous solubility.[9]
Key Handling Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, making it an ideal choice for creating high-concentration stock solutions. |
| Stock Concentration | 10-50 mM | Preparing a high-concentration stock allows for minimal volumes to be added to cell culture media, reducing the final DMSO concentration and minimizing solvent-induced cytotoxicity. |
| Working Dilutions | Cell Culture Medium | Serial dilutions of the DMSO stock should be made in the appropriate cell culture medium immediately before addition to the cells to ensure accurate final concentrations. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with assay results. It is crucial to maintain a consistent, low final concentration across all experimental and control wells. |
| Storage | -20°C or -80°C, protected from light | Aliquoting the stock solution into single-use vials and storing at low temperatures minimizes freeze-thaw cycles and potential degradation of the compound. |
Part 1: Antiproliferative and Cytotoxicity Assays
The initial assessment of a potential anticancer agent involves determining its effect on cell viability and proliferation. The following protocols provide robust methods for quantifying the cytotoxic and cytostatic effects of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Fluoroimidazo[1,2-a]pyridin-2-amine at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. [1]4. Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). [1]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [1]6. Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. [1]Keep the samples on ice and protected from light until analysis.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Apoptosis Markers
Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as caspases and their substrates. The cleavage of pro-caspases into their active forms and the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) are hallmarks of apoptosis. [12]
| Protein | Expected Change upon Apoptosis | Rationale |
| Pro-Caspase-3 | Decrease | Pro-caspase-3 is cleaved to its active form during apoptosis. [13] |
| Cleaved Caspase-3 | Increase | The appearance of the cleaved form indicates the activation of this key executioner caspase. [13] |
| Full-length PARP | Decrease | PARP is a substrate for activated caspase-3; its cleavage is a classic indicator of apoptosis. [13] |
| Cleaved PARP | Increase | The appearance of the 89 kDa cleaved fragment of PARP is a definitive marker of apoptosis. [12] |
-
Protein Extraction: Treat cells with 6-Fluoroimidazo[1,2-a]pyridin-2-amine as described for the Annexin V assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Part 3: Advanced Functional Assays
Beyond cell death, it is important to investigate the effects of 6-Fluoroimidazo[1,2-a]pyridin-2-amine on other cellular processes relevant to cancer progression, such as proliferation and migration.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells. [2][14]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours. [5]3. Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution to the cells for 30 minutes at room temperature. [5]This step is crucial to expose the incorporated BrdU for antibody detection.
-
Antibody Incubation: Wash the wells and add a BrdU-specific primary antibody, followed by an HRP-conjugated secondary antibody. [5][15]5. Detection: Add a TMB substrate and measure the absorbance. [5][15]The color intensity is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Scratch (Wound Healing) Assay for Cell Migration
This straightforward and widely used method assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap. [3][16][17]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer. [16][18]3. Washing: Gently wash the wells with PBS to remove detached cells and debris. [7][16]4. Treatment: Add fresh medium containing a sub-lethal concentration of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (e.g., IC20, to minimize confounding effects from proliferation).
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the gap in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure over time to quantify cell migration.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. Based on the results obtained from these assays, further investigations can be pursued. For instance, if significant kinase inhibition is suspected, specific kinase activity assays, such as a FLT3 cellular phosphorylation assay, would be a logical next step. [19][20]Similarly, if the compound shows antimicrobial activity, a urease inhibition assay could be employed to explore a potential mechanism of action. [21][22]The modular nature of these protocols allows for a comprehensive and tiered approach to understanding the full biological potential of this promising compound.
References
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
BioVision. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]
-
Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
-
Assay Genie. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Retrieved from [Link]
-
PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
-
PubMed. (2020). Scratch Wound Healing Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 22). Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. Retrieved from [Link]
-
Arcus Biosciences. (n.d.). A novel cell-based assay to identify the FLT3 kinase construct used in enzyme assays that best represents the activity of cellular FLT3. Retrieved from [Link]
-
Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
ResearchGate. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. Retrieved from [Link]
-
Frontiers. (2024, November 15). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Retrieved from [Link]
-
MDPI. (2024, October 16). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (2021, March 14). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Retrieved from [Link]
-
PubMed. (2006, March 15). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. youtube.com [youtube.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. clyte.tech [clyte.tech]
- 17. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. arcusbio.com [arcusbio.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. frontiersin.org [frontiersin.org]
- 22. mdpi.com [mdpi.com]
"using 6-Fluoroimidazo[1,2-a]pyridin-2-amine in PI3K inhibition assays"
Application Note & Protocols
Topic: Characterizing 6-Fluoroimidazo[1,2-a]pyridin-2-amine as a Novel PI3K Inhibitor: A Guide to Biochemical and Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it one of the most pursued targets in oncology drug discovery.[3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective PI3K inhibitors.[4][5][6][7] This guide provides a comprehensive framework for the preclinical evaluation of novel compounds based on this scaffold, using 6-Fluoroimidazo[1,2-a]pyridin-2-amine as a representative candidate. We present a multi-tiered strategy, beginning with direct enzymatic assays to establish potency and isoform selectivity, followed by robust cell-based methods to confirm on-target engagement and functional cellular outcomes. The detailed protocols and validation principles herein are designed to ensure data integrity and provide a clear, logical path for characterizing potential PI3K-targeting therapeutics.
Introduction: The PI3K Pathway and the Rationale for Inhibition
The PI3K pathway acts as a critical signal transduction network downstream of receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[8][9] Upon activation, PI3K enzymes phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][11] This event orchestrates the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins including the mammalian target of rapamycin (mTOR) to drive cell growth and proliferation.[1][10]
Given that aberrant PI3K signaling is a key driver in tumorigenesis, developing small molecule inhibitors is a primary strategy in cancer therapy.[3][4] A successful inhibitor must be rigorously characterized for both its direct enzymatic inhibition and its ability to modulate the pathway within the complex cellular environment.
Foundational Strategy: A Two-Tiered Approach to Validation
Characterizing a novel kinase inhibitor requires a systematic approach to build a comprehensive evidence profile. A purely biochemical approach may miss critical factors like cell permeability or metabolic stability, while a purely cell-based approach cannot confirm direct target engagement. Therefore, we employ a two-tiered validation system.
-
Biochemical Assays: Quantify the direct inhibitory effect of the compound on purified PI3K enzyme activity. This is essential for determining intrinsic potency (IC50) and selectivity across different PI3K isoforms.
-
Cell-Based Assays: Verify that the compound can access its intracellular target and inhibit the PI3K pathway in a live-cell context. This is crucial for establishing target engagement and functional cellular response.
This dual strategy ensures that observed cellular effects are directly attributable to the inhibition of the intended target.
Tier 1 Protocol: Biochemical PI3K Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity that are less susceptible to interference from fluorescent compounds than standard fluorescence-based assays.[12][13][14]
Principle: This assay measures the generation of PIP3. A biotinylated PIP2 substrate is phosphorylated by a PI3K enzyme. The product, biotin-PIP3, is detected by a Europium (Eu)-labeled anti-PIP3 antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate. When PIP3 is produced, the Eu and APC are brought into close proximity, allowing for a FRET signal to occur upon excitation. An inhibitor will prevent PIP3 formation, leading to a decrease in the FRET signal.
Step-by-Step Protocol: TR-FRET Assay
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Then, create intermediate dilutions in assay buffer to minimize the final DMSO concentration to ≤1%.
-
PI3K Enzyme: Reconstitute recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) in kinase dilution buffer. The optimal concentration should be determined via an enzyme titration experiment to ensure the reaction is in the linear range.[15]
-
Substrate/ATP Mix: Prepare a solution containing biotinylated PIP2 and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to accurately determine the potency of ATP-competitive inhibitors.[16]
-
Detection Mix: Prepare a solution containing Eu-anti-PIP3 antibody and SA-APC in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of diluted PI3K enzyme solution to each well.
-
Incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of the Substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C. The optimal time should be determined to ensure the reaction does not reach completion.
-
Stop the reaction by adding 5 µL of stop solution (containing EDTA).
-
Add 5 µL of the Detection Mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Controls for Assay Trustworthiness:
-
Positive Control: A known pan-PI3K inhibitor (e.g., Wortmannin or LY294002).[17]
-
Negative Control (0% Inhibition): DMSO vehicle only. This represents maximum enzyme activity.
-
Background Control (100% Inhibition): No enzyme or a high concentration of a positive control inhibitor.
-
Data Presentation & Analysis
The raw TR-FRET ratio is used to calculate the percent inhibition for each compound concentration. Plotting percent inhibition against the log of inhibitor concentration generates a sigmoidal dose-response curve, from which the IC50 value is determined using non-linear regression.
Table 1: Example Biochemical IC50 Data
| PI3K Isoform | 6-Fluoroimidazo[1,2-a]pyridin-2-amine IC50 (nM) | Control Inhibitor IC50 (nM) |
|---|---|---|
| PI3Kα (p110α/p85α) | 15 | 5 |
| PI3Kβ (p110β/p85α) | 120 | 50 |
| PI3Kδ (p110δ/p85α) | 250 | 30 |
| PI3Kγ (p110γ) | 400 | 25 |
This data is for illustrative purposes only.
Tier 2 Protocols: Cell-Based Target Engagement Assays
These assays confirm that the compound inhibits PI3K signaling in a cellular context by measuring the phosphorylation of its primary downstream effector, Akt, at Serine 473 (p-Akt).
Protocol 4.1: Western Blotting for p-Akt Inhibition
Principle: Western blotting provides a semi-quantitative assessment of the levels of specific proteins. By treating cells with the inhibitor, we can visualize the dose-dependent decrease in p-Akt relative to total Akt levels, confirming pathway inhibition.[18]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells known to have active PI3K signaling (e.g., MCF-7, T47D) in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine or DMSO for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt. A loading control (e.g., β-actin or GAPDH) is essential.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 4.2: In-Cell ELISA for p-Akt
Principle: This method offers a higher-throughput, quantitative alternative to Western blotting for measuring protein phosphorylation directly in cultured cells.[19]
Step-by-Step Protocol:
-
Cell Culture and Treatment (96-well plate):
-
Seed cells in a 96-well plate and culture overnight.
-
Perform serum starvation, compound pre-treatment, and growth factor stimulation as described in the Western blot protocol.
-
-
Cell Fixing and Permeabilization:
-
Remove media and fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Add primary antibodies (in separate wells for p-Akt and a total protein normalization antibody like GAPDH) and incubate overnight at 4°C.
-
Wash wells and add the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1N H₂SO₄).
-
Read the absorbance on a plate reader (e.g., at 450 nm).
-
Data Presentation & Analysis
For Western blots, use densitometry to quantify band intensity. Normalize the p-Akt signal to the total Akt signal to account for any differences in protein levels. For the In-Cell ELISA, normalize the p-Akt absorbance to the total protein absorbance. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Table 2: Example Cellular p-Akt Inhibition Data (MCF-7 Cells)
| Compound Concentration (nM) | Normalized p-Akt Signal (% of Control) |
|---|---|
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 10 | 78% |
| 50 | 52% |
| 100 | 25% |
| 500 | 8% |
| 1000 | 5% |
This data is for illustrative purposes only. The calculated cellular IC50 from this data would be approximately 50 nM.
Conclusion and Next Steps
This application note outlines a validated, two-tiered strategy for characterizing novel imidazo[1,2-a]pyridine-based compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine as PI3K inhibitors. By integrating direct biochemical assays with functional cell-based analyses, researchers can confidently determine a compound's potency, selectivity, and cellular efficacy. A strong correlation between biochemical and cellular IC50 values suggests good cell permeability and effective target engagement. Discrepancies may point to challenges such as poor membrane transport or rapid metabolism, guiding further medicinal chemistry optimization. Following this framework provides the foundational data necessary for advancing promising candidates into more complex downstream studies, such as cell proliferation assays, in vivo pharmacodynamic models, and formal IND-enabling studies.
References
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the PI3K signaling pathway. Retrieved from [Link]
-
DiscoverX. (2025). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
Springer Nature Experiments. (2010). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Retrieved from [Link]
-
PubMed. (2009). Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays. Retrieved from [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
S2Verify. (n.d.). 7 Best Practices to Ensure Compliance In Drug Testing. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]
-
Accurate. (2015). 5 Best Practices for Workplace Drug Testing. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ScoutLogic. (n.d.). 5 Most Accurate Practices for Drug Testing. Retrieved from [Link]
-
National Treatment Court Resource Center. (n.d.). Drug and Alcohol Testing Best Practice Standards. Retrieved from [Link]
-
Mitratech. (2024). The Best Practices for Pre-Employment Drug Testing. Retrieved from [Link]
-
PubMed. (n.d.). Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. Retrieved from [Link]
-
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
-
RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]
-
PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K and Akt in cells treated with LY294002. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
"MTT assay protocol for determining cytotoxicity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine"
Application Note & Protocol
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Assessing the Cytotoxic Potential of Novel Imidazopyridine-Based Compounds
The discovery and development of novel therapeutic agents are cornerstones of advancements in medicine. Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2][3][4][5] The evaluation of the cytotoxic potential of these new chemical entities is a critical primary step in the drug discovery pipeline. This application note provides a detailed protocol for determining the cytotoxicity of a specific novel compound, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, using the MTT assay. This colorimetric assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation in response to chemical agents.[6][7][8]
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability.[6][9][10] The underlying principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[9][11] This conversion only occurs in living cells with intact mitochondrial function.[6][9] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[11] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6][7][11]
Caption: Principle of the MTT assay.
Experimental Protocol: Cytotoxicity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
This protocol provides a step-by-step guide for assessing the cytotoxic effects of 6-Fluoroimidazo[1,2-a]pyridin-2-amine on a selected cancer cell line.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HT-29 or Caco-2 for colon cancer) should be chosen based on the therapeutic target of the compound.[5]
-
6-Fluoroimidazo[1,2-a]pyridin-2-amine: Synthesized and purified test compound.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[7][12] Store protected from light at 4°C for frequent use or -20°C for long-term storage.[12]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[9][13]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
Preparation of Test Compound Stock Solution
The accurate preparation of the test compound stock solution is critical for obtaining reliable results.
-
Solvent Selection: Due to the heterocyclic nature of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a small amount of a polar aprotic solvent like DMSO is recommended for initial solubilization.[14]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in DMSO. Ensure complete dissolution.
-
Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13][14]
Cell Seeding and Treatment
-
Cell Culture: Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in a fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seeding: Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[13][15] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[6][13]
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared serial dilutions of 6-Fluoroimidazo[1,2-a]pyridin-2-amine to the respective wells in triplicate.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the working solutions.
-
Blank Control: Wells containing culture medium without cells to measure background absorbance.[15]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
MTT Assay Procedure
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[4][9] During this time, viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization:
-
Dissolution: Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[13]
Absorbance Measurement
-
Reading: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][13]
-
Data Collection: Record the absorbance values for all wells.
Caption: Experimental workflow for the MTT assay.
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that inhibits 50% of cell viability.
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the corresponding concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (X-axis). It is recommended to use a logarithmic scale for the concentration axis.
-
IC50 Calculation: The IC50 value can be determined from the dose-response curve by identifying the concentration at which the cell viability is 50%. This can be done using non-linear regression analysis with software such as GraphPad Prism or by using the linear equation from a trendline in Excel for a specific portion of the curve.[17][18][19]
Sample Data Presentation
| Concentration of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 0.085 | 100 |
| 0 (Vehicle Control) | 1.245 | 0.090 | 99.6 |
| 1 | 1.150 | 0.070 | 92.0 |
| 5 | 0.980 | 0.065 | 78.4 |
| 10 | 0.750 | 0.050 | 60.0 |
| 25 | 0.520 | 0.045 | 41.6 |
| 50 | 0.300 | 0.030 | 24.0 |
| 100 | 0.150 | 0.020 | 12.0 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of culture medium.[20][21]- Phenol red or serum in the medium can interfere. | - Use sterile techniques and check medium for contamination.- Use phenol red-free medium for the MTT incubation step.[6] |
| Low Absorbance Readings | - Cell seeding density is too low.[20]- Insufficient incubation time with MTT. | - Optimize cell seeding density for your cell line.- Increase incubation time with MTT until purple crystals are visible.[20] |
| Incomplete Solubilization of Formazan | - Insufficient volume of solubilization solution.- Inadequate mixing.[9] | - Ensure complete removal of medium before adding the solvent.- Increase mixing time or use an orbital shaker. |
| Interference from Test Compound | - The compound may chemically reduce MTT.- The compound itself is colored.[9] | - Run a control with the compound in cell-free medium to check for direct MTT reduction.[22]- Subtract the absorbance of the compound at 570 nm. |
Conclusion
The MTT assay is a robust and reliable method for determining the cytotoxic effects of novel compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine. Adherence to a well-optimized protocol, including appropriate controls and careful data analysis, is essential for generating accurate and reproducible results. The data obtained from this assay provides a crucial initial assessment of a compound's therapeutic potential and guides further preclinical development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
[Username]. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
-
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]
-
Edraki, N., Khoshneviszadeh, M., Miri, R., & Faramarzi, M. A. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC chemistry, 18(1), 6. [Link]
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Aslantürk, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 2345, 1-16.
-
ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massri, K. F., Al-Malki, A. S., Al-Shehri, A. A., & Al-Ghamdi, A. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed research international, 2022, 8868843. [Link]
-
Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology reports, 14, 101872. [Link]
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. Retrieved from [Link]
-
Al-Warhi, T., El-Gamal, M. I., Anbar, A. M., Ashour, H. M., & Abdel-Maksoud, M. S. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 22(4), 724. [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
[Username]. (2020, September 27). How to calculate IC50 from MTT assay [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
- Martínez-Ramos, D., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2799.
-
[Username]. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. Retrieved from [Link]
-
ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-2-phenylimidazo[1,2-a]pyridine. Retrieved from [Link]
- Kumar, V., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4377–4382.
Sources
- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay | AAT Bioquest [aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. atcc.org [atcc.org]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. researchgate.net [researchgate.net]
"broth microdilution method for antifungal testing of 6-Fluoroimidazo[1,2-a]pyridin-2-amine"
Application Note & Protocol
Topic: Broth Microdilution Method for Antifungal Susceptibility Testing of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed, step-by-step protocol for determining the in vitro antifungal activity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a novel heterocyclic compound. The methodology is grounded in the internationally recognized broth microdilution (BMD) technique, primarily referencing the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 document for yeasts.[1][2] This application note is designed to equip researchers with the necessary technical details and scientific rationale to perform this assay with high fidelity, ensuring data is both reproducible and reliable. We will cover reagent preparation, inoculum standardization, quality control measures, and endpoint determination, providing the foundational knowledge for assessing the potential of this and similar imidazopyridine-based compounds in antifungal drug development.
Introduction: The Rationale for Antifungal Susceptibility Testing
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, creates a pressing need for novel antifungal agents.[3] The imidazopyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[4][5] 6-Fluoroimidazo[1,2-a]pyridin-2-amine represents a class of compounds whose antifungal potential warrants rigorous investigation.
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][6] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period.[3] This quantitative measure is critical for:
-
Primary Screening: Identifying and prioritizing lead compounds with potent antifungal activity.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the scaffold, such as the fluorine substitution in the target compound, impact efficacy.[4]
-
Spectrum of Activity Determination: Testing the compound against a diverse panel of fungal species to define its range of effectiveness.
-
Surveillance: Monitoring for the development of resistance in fungal populations over time.[7]
This guide provides a robust framework for applying the BMD method to this specific compound, emphasizing the critical parameters that ensure data integrity.
Principle of the Method
The broth microdilution assay involves challenging a standardized suspension of fungal cells with serially diluted concentrations of the test compound (6-Fluoroimidazo[1,2-a]pyridin-2-amine) in a 96-well microtiter plate.[3] The assay is performed in a specialized liquid growth medium, RPMI-1640, which is buffered to a physiological pH to support fungal growth and ensure consistent drug activity.[8][9] Following a defined incubation period, the plates are examined for fungal growth. The MIC is determined by identifying the lowest drug concentration that causes a significant reduction in growth compared to a drug-free control well.[10]
Materials and Reagents
Equipment
-
Biological Safety Cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or Nephelometer
-
Vortex Mixer
-
Multichannel Pipettor (50-200 µL)
-
Single-channel Pipettors (various volumes)
-
Sterile, 96-well, U-bottom or flat-bottom polystyrene microtiter plates[2][8]
-
Sterile Pipette Tips
-
Sterile Reagent Reservoirs
Media and Reagents
-
6-Fluoroimidazo[1,2-a]pyridin-2-amine: Powder form, of known purity.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.
-
RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate (powder, e.g., Sigma-Aldrich R1383).[11]
-
MOPS (3-[N-morpholino]propanesulfonic acid) buffer: (e.g., Sigma-Aldrich M1254).[8]
-
Glucose (Dextrose): ACS grade.
-
Sodium Hydroxide (NaOH): 1N solution for pH adjustment.
-
Sabouraud Dextrose Agar (SDA) plates: For fungal culture.
-
Sterile Saline (0.85% NaCl): For inoculum preparation.
-
Sterile Deionized Water
-
Reference Antifungal Agents (Optional): e.g., Fluconazole, Amphotericin B for comparative analysis.
Fungal Strains
-
Test Strains: A panel of clinically relevant fungi (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus).
-
Quality Control (QC) Strains:
Experimental Protocols
Workflow Overview
The entire process, from preparation to data analysis, follows a systematic workflow to ensure consistency and accuracy.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Step 1: Preparation of Reagents
A. RPMI-1640 Test Medium (2X Concentration) Causality: Preparing a 2X concentrated medium is essential because it will be diluted 1:1 with the fungal inoculum during the final step, ensuring both the medium and inoculum are at their correct final (1X) concentrations in the assay wells.[13]
-
To ~900 mL of sterile deionized water, add:
-
20.8 g of RPMI-1640 powder.
-
69.0 g of MOPS buffer.
-
-
Stir until fully dissolved.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH. This is critical as pH can affect fungal growth and compound activity.[8]
-
Bring the final volume to 1 L with sterile deionized water.
-
Sterilize the medium by passing it through a 0.22 µm filter. Store at 4°C for up to one month.
B. Compound Stock Solution (e.g., 1280 µg/mL) Causality: Imidazopyridine compounds often exhibit low aqueous solubility.[14] DMSO is the standard solvent for creating a high-concentration stock solution that can be serially diluted in the aqueous test medium. The starting concentration must be high enough to achieve the desired final test range after serial dilution.
-
Accurately weigh the 6-Fluoroimidazo[1,2-a]pyridin-2-amine powder.
-
Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 12.8 mg/mL or 12800 µg/mL). Ensure it is fully dissolved.
-
Create an intermediate stock (e.g., 1280 µg/mL) by diluting the concentrated stock in sterile deionized water or RPMI medium. Note: The final concentration of DMSO in any test well should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Store stock solutions in small aliquots at -20°C or -80°C.
Step 2: Preparation of Fungal Inoculum
Causality: A standardized inoculum density is arguably the most critical variable for reproducibility.[15] Too few cells can lead to falsely low MICs, while too many can lead to falsely high MICs. The CLSI protocol is designed to achieve a final test concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.[8]
-
From a fresh (24-48 hour) culture on an SDA plate, select 3-5 distinct colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex for 15-20 seconds to create a homogenous suspension.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This suspension contains approximately 1-5 x 10⁶ CFU/mL.
-
Create the final inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 test medium (0.1 mL into 100 mL of medium). This yields a 2X working inoculum of 1-5 x 10³ CFU/mL.
Step 3: Preparation of the Microtiter Plate
Causality: A two-fold serial dilution is a standard method to test a wide range of concentrations and pinpoint the MIC value, which is reproducible within a plus or minus one doubling dilution range.[3][10]
-
Dispense 100 µL of sterile RPMI-1640 medium into columns 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 128 µg/mL working stock of 6-Fluoroimidazo[1,2-a]pyridin-2-amine to column 1.
-
Using a multichannel pipettor, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
After mixing in column 10, discard the final 100 µL.
-
Controls:
-
Column 11 (Growth Control): Contains 100 µL of RPMI medium only (no drug). This well will receive the inoculum and must show robust growth.
-
Column 12 (Sterility Control): Contains 100 µL of RPMI medium only (no drug). This well will not be inoculated and must remain clear, confirming the sterility of the medium.
-
Step 4: Inoculation and Incubation
-
Using a multichannel pipettor and a sterile reservoir, add 100 µL of the 2X fungal inoculum (from Step 2.6) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
This brings the final volume in each test well to 200 µL and dilutes both the drug and the medium to their final 1X concentration.
-
Seal the plate with an adhesive seal or place it in a container with a moistened paper towel to maintain humidity.
-
Incubate the plate at 35°C for 24-48 hours. The reading time depends on the growth rate of the organism, determined by when the growth control well (Column 11) shows sufficient turbidity.[8] For Cryptococcus spp., incubation may need to be extended to 72 hours.[10]
Step 5: Reading and Interpreting the MIC
Causality: The endpoint for azole-like compounds is typically a significant reduction in growth (≥50%) rather than complete inhibition, as some trailing growth is common.[10][16] For fungicidal compounds like Amphotericin B, a complete inhibition endpoint is used. The appropriate endpoint for a novel compound like 6-Fluoroimidazo[1,2-a]pyridin-2-amine should be determined, but starting with the ≥50% inhibition criterion is standard practice.
-
Visual Reading: Place the microtiter plate on a reading mirror or light box. The MIC is the lowest concentration of the compound at which there is a prominent (≥50%) decrease in turbidity compared to the growth control (Column 11).
-
Spectrophotometric Reading: Use a microplate reader to measure the optical density (OD) at 530 nm. The MIC is the lowest drug concentration that causes a ≥50% reduction in OD compared to the average OD of the growth control wells.
Quality Control: The Self-Validating System
A valid assay requires that all controls perform as expected.
-
Sterility Control (Column 12): Must be clear (no growth).
-
Growth Control (Column 11): Must show adequate, easily visible growth.
-
QC Strains: The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) tested against a standard antifungal (e.g., fluconazole) must fall within their established acceptable ranges, as published in CLSI M60 documents.[11] This validates the entire testing system, including the medium, inoculum, and incubation conditions on the day of the experiment.
Data Presentation
Results should be tabulated clearly for easy interpretation and comparison.
Table 1: Example Plate Layout and Final Drug Concentrations (µg/mL)
| Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|
| Conc. | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | Growth | Sterility |
Table 2: Example MIC Data and Quality Control Results
| Fungal Strain | 6-Fluoroimidazo[1,2-a]pyridin-2-amine MIC (µg/mL) | Fluconazole MIC (µg/mL) | Fluconazole QC Range (µg/mL) |
|---|---|---|---|
| C. albicans SC5314 | 4 | 0.5 | N/A |
| C. glabrata Clinical Isolate | 16 | 16 | N/A |
| C. parapsilosis ATCC 22019 | 2 | 1 | 1 - 4 |
| C. krusei ATCC 6258 | 8 | 32 | 16 - 64 |
(Note: QC ranges are illustrative and should be referenced from the latest CLSI M60 supplement.)
References
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). Centers for Disease Control and Prevention (CDC). [Link]
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi... (n.d.). PubMed. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). American Society for Microbiology (ASM) Journals. [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). China National GeneBank DataBase (CNGBdb). [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species... (n.d.). ASM Journals. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments (JoVE). [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). National Institutes of Health (NIH). [Link]
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates... (n.d.). PubMed. [Link]
-
Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests... (n.d.). ASM Journals. [Link]
-
Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). NCBI. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). ASM Journals. [Link]
-
Determination of Antifungal MICs by a Rapid Susceptibility Assay. (n.d.). ASM Journals. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (n.d.). ANSI Webstore. [Link]
-
CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. (n.d.). Techstreet. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (n.d.). ANSI Webstore. [Link]
-
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. [Link]
-
Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. (n.d.). NIH. [Link]
-
Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. (n.d.). ASM Journals. [Link]
-
(PDF) Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. (2013). ResearchGate. [Link]
-
(PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2020). ResearchGate. [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents... (2025). Oxford Academic. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
Sources
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. db.cngb.org [db.cngb.org]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive In Vivo Workflow for the Preclinical Evaluation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in a Human Colon Carcinoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential applications in the treatment of cancer, Alzheimer's disease, and various infections.[1][2] This structural motif is present in several marketed drugs, underscoring its therapeutic potential.[1] 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a novel compound from this class, and its structural similarity to other 6-substituted imidazo[1,2-a]pyridines suggests potential anti-cancer properties, particularly against colon cancer cell lines.[3] Furthermore, related compounds have been identified as potent kinase inhibitors, a major class of targeted cancer therapies.[4]
This application note provides a detailed, field-proven experimental workflow for the comprehensive in vivo evaluation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. The objective is to guide researchers through a logical, phased approach, from initial safety and exposure studies to robust efficacy and biomarker analysis. The protocols herein are centered around the use of the HT-29 human colon carcinoma xenograft model, a well-established and clinically relevant model for initial preclinical assessments.[3] This systematic evaluation is critical for establishing a solid data package to support further development of this promising compound.
Preclinical In Vivo Evaluation Strategy
A successful in vivo evaluation of a novel compound requires a strategic, multi-faceted approach. The transition from in vitro to in vivo studies is a critical step that provides essential information on a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex living system.[5] Our proposed workflow is designed to de-risk development by generating key decision-making data in a logical sequence: preliminary toxicology and PK to define a therapeutic window, followed by efficacy and PD studies to demonstrate mechanism-based anti-tumor activity.
Animal Model Selection: Rationale and Considerations
The choice of animal model is a critical determinant of the success and translatability of in vivo studies. For a human-targeted therapy, it is essential to use a model that recapitulates key aspects of human disease.
-
Host Strain: Immunodeficient mice, such as Athymic Nude or NOD/SCID mice, are required for the engraftment of human cancer cells, as they lack a functional adaptive immune system to reject the foreign tissue.[6]
-
Tumor Model: The HT-29 human colon adenocarcinoma cell line is a well-characterized and widely used model for studying colorectal cancer. Its use is supported by literature demonstrating the sensitivity of colon cancer cells to imidazo[1,2-a]pyridine derivatives.[3]
-
Implantation Site: For initial in vivo screening, a subcutaneous xenograft model is recommended.[7] This approach involves implanting tumor cells under the skin, typically on the flank of the mouse. The primary advantages are the ease of implantation and the straightforward, non-invasive monitoring of tumor growth using calipers.[7] While orthotopic models , where tumor cells are implanted in the corresponding organ (in this case, the cecum or colon), offer a more clinically relevant tumor microenvironment and metastatic potential, they are technically more demanding and require specialized imaging for tumor monitoring.[8][9][10] Therefore, the subcutaneous model represents a pragmatic and robust choice for initial efficacy, PK, and PD assessments.[11]
Figure 1: Overall workflow for the in vivo evaluation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the in vivo evaluation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 6-Fluoroimidazo[1,2-a]pyridin-2-amine that can be administered without causing unacceptable toxicity. This is a critical first step for designing subsequent efficacy studies.[12][13]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., Athymic Nude mice, 6-8 weeks old).
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Grouping: Assign animals to cohorts of 3-5 mice per group.
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be consistent with what will be used in efficacy studies.
-
Dose Escalation:
-
Start with a single dose in the first cohort (e.g., 10 mg/kg) administered by the intended clinical route (e.g., oral gavage).
-
Observe the animals intensely for the first 4 hours and then daily for 7-14 days.
-
If no severe toxicity is observed, escalate the dose in the next cohort by a factor of 2-3.
-
Continue dose escalation until signs of toxicity are observed. The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or other significant clinical signs of distress.
-
-
Parameters to Monitor:
-
Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of pain or distress.
-
Body Weight: Measure daily for the first week, then every other day.
-
Mortality: Record any deaths.
-
-
Endpoint: The study is complete when the MTD is identified or after the observation period for the highest administered dose.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This helps in understanding the drug's exposure (Cmax, AUC) and half-life (t1/2), which is crucial for designing an effective dosing regimen.[14][15]
Methodology:
-
Animal Model: Use tumor-bearing mice (HT-29 xenografts) to ensure the PK profile is representative of the efficacy model.
-
Dosing: Administer a single dose of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (at a dose level below the MTD, e.g., 50 mg/kg) via the intended route.
-
Blood Sampling:
-
Collect blood samples (sparse sampling, n=3 mice per time point) at pre-dose (0) and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing frequency required to maintain therapeutic concentrations. |
Protocol 3: In Vivo Efficacy Study in HT-29 Xenograft Model
Objective: To evaluate the anti-tumor activity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in a human colon cancer model.
Methodology:
-
Cell Culture: Culture HT-29 cells under standard conditions. Ensure cells are free of mycoplasma.
-
Tumor Implantation:
-
Harvest HT-29 cells and resuspend them in a suitable medium (e.g., 50% Matrigel in PBS).
-
Subcutaneously inject approximately 5 x 106 cells into the right flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Grouping:
-
When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o., daily)
-
Group 2: 6-Fluoroimidazo[1,2-a]pyridin-2-amine (e.g., 50 mg/kg, p.o., daily)
-
Group 3 (Optional): Positive Control (e.g., 5-Fluorouracil)
-
-
Treatment: Administer the treatments for a defined period, typically 21-28 days.
-
Monitoring During Treatment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at the end of the treatment period.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Table 2: Efficacy Study Endpoints
| Endpoint | Calculation | Interpretation |
| Tumor Volume | (Length x Width2) / 2 | Primary measure of tumor burden. |
| Body Weight Change | ((WeightDay X - WeightDay 0) / WeightDay 0) x 100 | Key indicator of treatment-related toxicity. |
| Tumor Growth Inhibition (TGI) (%) | (1 - (ΔT / ΔC)) x 100 | Quantifies the anti-tumor efficacy of the compound. (ΔT = change in treated tumor volume; ΔC = change in control tumor volume). |
Protocol 4: Pharmacodynamic (PD) and Biomarker Analysis
Objective: To demonstrate that the compound engages its target in the tumor tissue and modulates downstream signaling pathways, providing a mechanistic link to the observed anti-tumor efficacy.[16][17]
Figure 2: Hypothetical MAPK signaling pathway with the proposed point of inhibition and biomarker measurement.
Methodology:
-
Study Design: Use a satellite group of tumor-bearing mice treated in parallel with the efficacy study.
-
Tissue Collection:
-
At a relevant time point after the final dose (e.g., 2, 8, and 24 hours, informed by PK data), euthanize the animals.
-
Promptly excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen or fix in formalin.
-
-
Tissue Processing:
-
For frozen samples, homogenize the tissue to prepare protein lysates.
-
For fixed samples, embed in paraffin for sectioning.
-
-
Biomarker Analysis:
-
Western Blotting: Use the protein lysates to measure the levels of total and phosphorylated forms of key signaling proteins (e.g., p-ERK/Total ERK) to assess pathway inhibition.[16]
-
Immunohistochemistry (IHC): Use the paraffin-embedded sections to visualize the expression and localization of biomarkers within the tumor tissue.
-
-
Data Analysis: Quantify the changes in biomarker levels in the treated groups relative to the vehicle control group.
Data Analysis and Interpretation
A critical aspect of the in vivo evaluation is the integration of data from all studies to build a comprehensive understanding of the compound's behavior.[18] By correlating the pharmacokinetic profile (drug exposure) with the pharmacodynamic response (target modulation) and the ultimate efficacy (tumor growth inhibition), a PK/PD/efficacy model can be established. This relationship is highly valuable for predicting the doses and schedules that may be effective in human clinical trials.[19] Statistical analysis (e.g., ANOVA, t-tests) should be applied to determine the significance of the observed effects.
Conclusion
The experimental workflow detailed in this application note provides a robust and logical framework for the preclinical in vivo evaluation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. By systematically assessing its tolerability, pharmacokinetic properties, anti-tumor efficacy, and mechanism of action in a clinically relevant xenograft model, researchers can generate the high-quality, decision-enabling data necessary to advance its development as a potential novel anti-cancer therapeutic. This comprehensive approach ensures scientific rigor and aligns with regulatory expectations for IND-enabling studies.[12]
References
-
Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. (2023, October 24). Crown Bioscience. [Link]
-
Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. (n.d.). ProviThor. [Link]
-
Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? (2023, July 18). LIDE Biotech. [Link]
-
In Vivo Kinase Activity Models. (n.d.). Reaction Biology. [Link]
-
The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. (n.d.). Certis Oncology Solutions. [Link]
-
Animal models of extracranial pediatric solid tumors. (n.d.). National Center for Biotechnology Information. [Link]
-
Subcutaneous vs. orthotopic tumor models: A comparative assessment. (2024, April 7). Labcorp Oncology. [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). National Center for Biotechnology Information. [Link]
-
Spontaneous and Induced Animal Models for Cancer Research. (2022, September 29). MDPI. [Link]
-
Orthotopic Models. (n.d.). Charles River Laboratories. [Link]
-
Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. (2010, January 1). AACR Journals. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010, January 6). PubMed. [Link]
-
Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). National Center for Biotechnology Information. [Link]
-
Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. (2013, August 31). PubMed. [Link]
-
Development and Application of a Mechanistic Pharmacokinetic Pharmacodynamic (PK/PD) Model to Predict Anti-Chronic Myeloid Leukemia. (n.d.). Enliven Therapeutics. [Link]
-
PK/PD (Pharmacodynamics/Pharmacokinetics) Studies. (n.d.). Pharmaron. [Link]
-
Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. (2021, August 12). U.S. Food and Drug Administration. [Link]
-
In Vivo PK/PD Study Services. (n.d.). Reaction Biology. [Link]
-
In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (n.d.). PubMed. [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED. [Link]
-
Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. (2019, April 28). National Center for Biotechnology Information. [Link]
-
Preclinical Regulatory Requirements. (n.d.). Duke University. [Link]
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (n.d.). PubMed. [Link]
-
(PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023, June 2). ResearchGate. [Link]
-
Kinase Inhibitors in Preclinical Development - 2021. (2022, May 30). Drug Development Insights by OmicsX. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). National Center for Biotechnology Information. [Link]
-
6-Fluoroimidazo[1,2-a]pyridin-3-amine. (n.d.). MySkinRecipes. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. xenograft.org [xenograft.org]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 12. seed.nih.gov [seed.nih.gov]
- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 14. pharmaron.com [pharmaron.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Substituted Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific compound 6-Fluoroimidazo[1,2-a]pyridin-2-amine in cancer cell line studies is not extensively available in the current body of scientific literature. The following application notes and protocols are a comprehensive guide based on the well-documented activities of structurally related 6-substituted imidazo[1,2-a]pyridine derivatives. This document aims to provide a robust framework for the investigation of novel compounds within this class.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its derivatives have garnered significant interest as potential anticancer agents due to their ability to modulate key signaling pathways implicated in tumorigenesis and cell survival.[2] The anticancer efficacy of these compounds is profoundly influenced by the substitution patterns on the core structure, leading to a diverse array of derivatives with varied mechanisms of action.[3]
Notably, substitutions at the 6-position of the imidazo[1,2-a]pyridine ring have been a focal point of research for developing potent anticancer agents.[4][5] These derivatives have shown significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, including those of the colon, breast, and lung.[4][5][6] This document provides a detailed guide for researchers interested in exploring the anticancer properties of 6-substituted imidazo[1,2-a]pyridine derivatives, with a focus on in vitro cancer cell line studies.
Mechanism of Action: Targeting Key Cancer Survival Pathways
A significant body of evidence suggests that many 6-substituted imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][8]
By inhibiting PI3Kα, these compounds can trigger a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis.[5][8] The inhibition of this pathway prevents the phosphorylation of Akt, a key downstream effector, which in turn modulates the activity of proteins involved in cell cycle progression (e.g., p53, p21) and apoptosis (e.g., Bax, Bcl-2).[3][7]
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-substituted imidazo[1,2-a]pyridine derivatives.
Furthermore, some derivatives have been shown to induce apoptosis through pathways involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[4]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 6-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data serves as a reference for the expected potency of compounds within this class.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 | Non-small cell lung | 0.09 - 0.43 | [5] |
| 6-Substituted Imidazo[1,2-a]pyridines | HT-29 | Colon | Varies | [4] |
| 6-Substituted Imidazo[1,2-a]pyridines | Caco-2 | Colon | Varies | [4] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | A375 | Melanoma | <12 | [7] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | WM115 | Melanoma | <12 | [7] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | HeLa | Cervical | 9.7 - 44.6 | [7] |
| Imidazo[1,2-a]pyridine Hybrids | A549 | Lung | 50.56 | [9] |
| Imidazo[1,2-a]pyridine Hybrids | HepG2 | Liver | 51.52 | [9] |
Experimental Protocols: A Step-by-Step Guide
The following section provides a detailed methodology for a fundamental experiment to assess the cytotoxic effects of a novel 6-substituted imidazo[1,2-a]pyridine derivative: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol 1: Determination of Cell Viability using MTT Assay
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the metabolic activity of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (6-substituted imidazo[1,2-a]pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. It is advisable to perform a broad dose-response first (e.g., 0.1, 1, 10, 100 µM) to determine the effective concentration range.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Figure 2: A step-by-step workflow for the MTT cell viability assay.
References
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]
-
Li, Y., Zhang, Y., Chen, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. [Link]
-
Altaher, A. M. H., Al-Ostath, M. A., & Awadallah, A. M. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]
-
Al-Bahrani, H. A., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(11), 1016-1030. [Link]
-
Li, Y., Zhang, Y., Chen, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. [Link]
-
Altaher, A. M. H., Al-Ostath, M. A., & Awadallah, A. M. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]
-
Al-Bahrani, H. A., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(11), 1016-1030. [Link]
-
Altaher, A. M. H., Al-Ostath, M. A., & Awadallah, A. M. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Zhang, Y., Liu, Y., Li, Y., Chen, Y., Wang, Y., & Zhang, Y. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(23), 4749–4753. [Link]
-
Abdel-Gawad, H., Al-Gharabli, S. I., & El-Gazzar, M. G. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(2), 56-65. [Link]
-
Sharma, S., & Kumar, V. (2022). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 355(8), e2200151. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 9. chemmethod.com [chemmethod.com]
Application Note & Protocol: Unveiling Cell Cycle Arrest Induced by 6-Fluoroimidazo[1,2-a]pyridin-2-amine using Flow Cytometry
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] These compounds have been shown to induce cell death and inhibit proliferation in various cancer cell lines.[1][3] A key mechanism underlying their therapeutic effect is the induction of cell cycle arrest, a critical process that halts cell division, often leading to apoptosis.[3][4]
This application note focuses on a specific derivative, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, and provides a comprehensive guide for researchers to analyze its impact on the cell cycle using flow cytometry with propidium iodide (PI) staining. While specific data on this exact molecule is emerging, related compounds in the imidazo[1,2-a]pyridine family have been observed to induce G2/M phase cell cycle arrest by modulating key regulatory pathways such as AKT/mTOR.[3][4][5]
This document will provide a detailed, step-by-step protocol for cell treatment, sample preparation, and flow cytometric analysis, alongside the scientific rationale for each step. Furthermore, it will delve into the interpretation of results and offer troubleshooting guidance to ensure robust and reproducible data.
Scientific Principle: Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. The method detailed here utilizes propidium iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, DNA replication occurs, resulting in cells with a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) or mitotic (M) phase have a tetraploid (4N) DNA content, having completed DNA replication.
By analyzing the distribution of fluorescence intensities across a large population of cells, we can quantify the percentage of cells in each phase of the cell cycle and assess the impact of compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Experimental Workflow & Signaling Overview
The following diagrams illustrate the general experimental workflow for analyzing cell cycle arrest and a potential signaling pathway affected by imidazo[1,2-a]pyridine derivatives.
Sources
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"protocol for assessing apoptosis induction by 6-Fluoroimidazo[1,2-a]pyridin-2-amine"
Application Note & Protocol
A Validated Multi-Assay Protocol for Assessing Apoptosis Induction by 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Apoptosis in Drug Discovery
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Unlike necrosis, which is a chaotic cell death resulting from acute injury, apoptosis is a highly regulated, energy-dependent process that prevents inflammation.[1][3] Its dysregulation is a hallmark of numerous diseases; insufficient apoptosis can lead to cancer or autoimmune disorders, while excessive apoptosis contributes to neurodegenerative diseases.[1][4][5]
Consequently, the ability to modulate apoptotic pathways is a cornerstone of modern drug discovery.[6][7][8] Compounds that can selectively induce apoptosis in cancer cells are of particular interest.[6][7] 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine scaffold class, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities.[9][10][11][12][13] Assessing the pro-apoptotic potential of novel compounds from this class requires a robust, multi-faceted approach.
The Molecular Logic of Apoptosis: A Primer
A cell's decision to undergo apoptosis is governed by a complex interplay of signaling cascades, which can be broadly divided into two main routes: the intrinsic (or mitochondrial) and the extrinsic (or death receptor) pathways.[4][14][15][16] Both pathways converge on a family of cysteine proteases called caspases , which act as the executioners of cell death.[5][17]
-
The Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to transmembrane death receptors.[4][15] This binding event triggers the recruitment of adaptor proteins and initiator pro-caspase-8, leading to its activation and the subsequent cleavage and activation of executioner caspases, primarily Caspase-3 .[4][15]
-
The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[14][16] These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator Caspase-9 .[4] Caspase-9, in turn, activates executioner caspases like Caspase-3 .[16]
Activated executioner caspases, such as Caspase-3 and -7, are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP) , which ultimately leads to the characteristic morphological changes of apoptosis: cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[15][17][18]
Diagram 1: The Converging Pathways of Apoptosis
Caption: Intrinsic and extrinsic pathways converge on executioner caspases.
A Self-Validating Experimental Strategy
To rigorously conclude that a compound induces apoptosis, it is crucial to use multiple, independent assays that probe different stages of the apoptotic process. Relying on a single method can be misleading, as different cellular stress responses can sometimes mimic apoptotic markers. Our recommended workflow provides a layered, confirmatory approach.
Diagram 2: Experimental Workflow for Apoptosis Assessment
Caption: A multi-assay workflow provides robust apoptosis confirmation.
Detailed Experimental Protocols
The following protocols are generalized for adherent cell lines. Optimization of cell seeding density, treatment times, and compound concentrations is essential for each new cell line and compound.
Critical Initial Step: Dose-Response and Time-Course Before conducting specific apoptosis assays, perform a basic cell viability assay (e.g., CellTiter-Glo®) to determine the effective concentration range (IC50) and optimal time points for treatment with 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This ensures subsequent assays are performed under relevant conditions.
Assay 1: Annexin V & Propidium Iodide (PI) Staining for Membrane Asymmetry
Principle: This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis.[19] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[19][20][21] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[19][20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[1]
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a vehicle control (e.g., DMSO), and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvest: After the incubation period, collect the culture medium (which contains floating apoptotic cells).[22] Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[1] Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium.[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Be sure to include unstained, Annexin V-only, and PI-only controls to set proper compensation and gating.
Data Interpretation:
| Quadrant | Annexin V Status | PI Status | Cell Population |
|---|---|---|---|
| Lower Left | Negative | Negative | Live, healthy cells[20] |
| Lower Right | Positive | Negative | Early Apoptotic Cells [20] |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells [20] |
| Upper Left | Negative | Positive | Necrotic/Dead Cells |
An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment indicates apoptosis induction.
Assay 2: Caspase-Glo® 3/7 Assay for Executioner Caspase Activity
Principle: This homogeneous, luminescent assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.[23][24][25] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[23][26] This cleavage releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[23][27]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
White-walled, 96-well microplates suitable for luminescence
-
Plate-reading luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the compound, vehicle control, and a positive control in a final volume of 100 µL per well.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[25][27]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[27]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[27] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation: A dose-dependent increase in relative luminescence units (RLU) compared to the vehicle-treated control is a direct indicator of caspase-3/7 activation.
Assay 3: Western Blot for Apoptotic Protein Cleavage
Principle: Western blotting provides a semi-quantitative confirmation of the activation of specific apoptotic proteins. The cleavage of pro-caspase-3 into its active fragments and the subsequent cleavage of its substrate, PARP, are definitive hallmarks of apoptosis.[17][28][29]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Primary Antibodies:
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Lysis: Treat cells in 6-well or 10 cm plates. After treatment, wash cells with cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), boil in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C, using dilutions recommended by the manufacturer (e.g., 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.
Data Interpretation:
| Protein | Untreated Cells | Apoptotic Cells |
|---|---|---|
| Caspase-3 | Strong band at ~35 kDa (Pro-caspase-3) | Decrease in 35 kDa band, appearance of bands at ~17/19 kDa (Cleaved fragments)[18] |
| PARP | Strong band at ~116 kDa (Full-length) | Decrease in 116 kDa band, appearance of a band at ~89 kDa (Cleaved fragment)[17] |
| β-Actin | Consistent band at ~42 kDa | Consistent band at ~42 kDa |
The appearance of the cleaved fragments of Caspase-3 and PARP provides strong, specific evidence of apoptosis.[28][29]
Assay 4: TUNEL Assay for DNA Fragmentation
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[30][31][32] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[30][31] These incorporated nucleotides can then be detected via fluorescence microscopy or flow cytometry.
Materials:
-
TUNEL Assay Kit (colorimetric or fluorescent)
-
Paraformaldehyde (PFA) for fixation
-
Triton™ X-100 or Proteinase K for permeabilization
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol (for microscopy):
-
Sample Preparation: Grow and treat cells on glass coverslips.
-
Fixation: Wash with PBS and fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[31]
-
Permeabilization: Wash with PBS and permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.[33]
-
Controls: For a positive control, treat a fixed and permeabilized coverslip with DNase I to induce DNA breaks.[33] A negative control should omit the TdT enzyme.
-
TUNEL Reaction: Incubate samples with the TdT reaction mixture (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[31][33]
-
Detection & Staining: Stop the reaction and wash the cells. If using a biotin-based kit, follow with a streptavidin-fluorophore conjugate. Counterstain nuclei with DAPI.
-
Analysis: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive) that co-localizes with the DAPI stain.
Data Interpretation: A significant increase in the percentage of TUNEL-positive nuclei in the treated population compared to the vehicle control confirms the presence of extensive DNA fragmentation characteristic of apoptosis. It is important to note that necrosis can sometimes lead to false positives, which is why this assay should be used in conjunction with others.[31][34]
Data Integration and Drawing Conclusions
-
Increased Annexin V-positive/PI-negative cells , indicating early membrane changes.
-
A dose-dependent increase in Caspase-3/7 activity , confirming executioner caspase activation.
-
Western blot evidence of Caspase-3 and PARP cleavage , providing protein-level proof of the apoptotic cascade.
-
An increase in TUNEL-positive cells , demonstrating the ultimate downstream consequence of DNA fragmentation.
By synthesizing these results, researchers can confidently characterize the pro-apoptotic activity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, providing a solid foundation for further preclinical development.
References
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495–516. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(7), e42548. Available at: [Link]
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor Protocols, 2016(11). Available at: [Link]
-
Hacker, G. (2000). The morphology of apoptosis. Cell and Tissue Research, 301(1), 5-17. Available at: [Link]
-
Absin. (2025). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Assay Genie. (2022). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available at: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]
-
Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Available at: [Link]
-
Reed, J. C. (2002). Apoptosis-regulating proteins as targets for drug discovery. Trends in Molecular Medicine, 8(4 Suppl), S30-S37. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
-
Reed, J. C. (2000). Drug discovery opportunities from apoptosis research. Current Opinion in Biotechnology, 11(6), 616-622. Available at: [Link]
-
Mruk, D. D., & Cheng, C. Y. (2012). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 887, 41-47. Available at: [Link]
-
Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. Available at: [Link]
-
Cell Biologics, Inc. (n.d.). TUNEL Apoptosis Assay (TUNEL) For Research Use Only. Available at: [Link]
-
Choudhury, J. D., et al. (2012). A Review on Apoptosis & Its Different Pathway. International Journal of Biological & Pharmaceutical Research, 3(7), 848-861. Available at: [Link]
-
Sherna Biology. (2020). Apoptosis assays: western blots [Video]. YouTube. Available at: [Link]
-
Pistritto, G., et al. (2016). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. BioMed Research International, 2016, 9068416. Available at: [Link]
-
Reed, J. C. (2002). Apoptosis-regulating proteins as targets for drug discovery. Trends in Molecular Medicine, 8(4), 30-37. Available at: [Link]
-
Thompson, C. B. (1995). Apoptosis in the pathogenesis and treatment of disease. Science, 267(5203), 1456–1462. Available at: [Link]
-
Kumar, S. (2007). Caspase Protocols in Mice. Methods in Molecular Biology, 352, 143-155. Available at: [Link]
-
ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. Available at: [Link]
-
Zhang, Y., et al. (2022). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic & Medicinal Chemistry, 68, 128769. Available at: [Link]
-
Ullah, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available at: [Link]
-
ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Available at: [Link]
-
da Silva, F. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3075–3107. Available at: [Link]
-
Vashkevich, E. V., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 26(16), 4987. Available at: [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. What is apoptosis, and why is it important? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery opportunities from apoptosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. tripod.nih.gov [tripod.nih.gov]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 27. promega.com [promega.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 31. clyte.tech [clyte.tech]
- 32. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. cellbiologics.com [cellbiologics.com]
- 34. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Use of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3][4] Notably, various substituted imidazo[1,2-a]pyridines have shown potent inhibitory effects on receptor tyrosine kinases such as c-Met and lipid kinases like PI3K, as well as the disruption of microtubule dynamics.[1][5][6] These targeted actions often lead to cell cycle arrest and apoptosis in cancer cells, making this class of compounds highly attractive for further development in oncology.
This document provides a detailed guide for the preclinical evaluation of a specific derivative, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, in xenograft mouse models. While specific in vivo data for this compound is emerging, the protocols and application notes presented herein are synthesized from established methodologies for closely related imidazo[1,2-a]pyridine compounds and are designed to provide a robust framework for its investigation.
Compound Profile: 6-Fluoroimidazo[1,2-a]pyridin-2-amine
While the precise synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is proprietary, the general synthesis of 6-substituted imidazo[1,2-a]pyridines can be achieved through multicomponent coupling reactions.[7] The introduction of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
| Property | Predicted/Inferred Data | Source |
| Molecular Formula | C7H6FN3 | Inferred |
| Molecular Weight | 151.14 g/mol | Inferred |
| Proposed Target Class | Kinase Inhibitor (e.g., c-Met, PI3K) | [1][5] |
| Anticipated MOA | Inhibition of oncogenic signaling, induction of apoptosis | [2][7] |
Proposed Mechanism of Action and Signaling Pathway
Based on the activity of related compounds, 6-Fluoroimidazo[1,2-a]pyridin-2-amine is hypothesized to function as a kinase inhibitor, potentially targeting pathways such as the HGF/c-Met or PI3K/AKT/mTOR signaling cascades.[2][5] Aberrant activation of these pathways is a hallmark of many cancers and contributes to cell proliferation, survival, and metastasis. Inhibition of a key kinase in these pathways by 6-Fluoroimidazo[1,2-a]pyridin-2-amine is expected to block downstream signaling, leading to cell cycle arrest and the induction of apoptosis.
Caption: Proposed signaling pathway inhibition by 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Preclinical Evaluation in Xenograft Mouse Models: Application and Protocols
The following sections outline a comprehensive, step-by-step approach to evaluating the in vivo efficacy of 6-Fluoroimidazo[1,2-a]pyridin-2-amine using a subcutaneous xenograft mouse model.
I. Preliminary In Vitro Characterization
Before proceeding to in vivo studies, it is crucial to determine the in vitro potency of the compound against a panel of relevant human cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/SRB)
-
Cell Seeding: Plate cancer cells (e.g., human non-small cell lung cancer EBC-1 for c-Met driven tumors, or ovarian cancer A2780 for PI3K pathway dependency) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (e.g., 0.01 to 100 µM) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
SRB Assay: Fix cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the dye with Tris base. Measure absorbance at 510 nm.
-
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
II. Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of the compound is essential for designing an effective dosing regimen for the xenograft study.
Protocol 2: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy male mice (e.g., BALB/c or CD-1) for PK studies.
-
Compound Administration:
-
Intravenous (IV): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) by oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into EDTA-coated tubes.[8]
-
Plasma Analysis: Separate plasma by centrifugation and analyze the concentration of 6-Fluoroimidazo[1,2-a]pyridin-2-amine using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%). For some imidazo[1,2-a]pyridine derivatives, oral bioavailability in mice has been reported to be around 30%.[9][10]
| Parameter | Example Value for a related Imidazo[1,2-a]pyridine | Reference |
| Dose (PO) | 3 mg/kg | [9] |
| AUC | 3850 ng·h/mL | [9] |
| t1/2 | 13.2 h | [9] |
| Bioavailability (F%) | 31.1% | [9] |
III. In Vivo Efficacy in a Xenograft Model
This is the core study to evaluate the anti-tumor activity of the compound.
Caption: Experimental workflow for a xenograft mouse model study.
Protocol 3: Subcutaneous Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (selected from in vitro studies) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 6-Fluoroimidazo[1,2-a]pyridin-2-amine at two dose levels).
-
Compound Preparation and Administration: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Administer the compound daily by oral gavage. Dosing for related compounds has been in the range of 50-100 mg/kg.[5]
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight every 2-3 days as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or after a set duration (e.g., 21-28 days).
-
Data Collection and Analysis:
-
Excise tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Some imidazo[1,2-a]pyridine c-Met inhibitors have shown a TGI of up to 75% at a dose of 100 mg/kg.[5]
-
Collect tumor tissue for pharmacodynamic (e.g., Western blot for target inhibition) and histological (e.g., H&E staining, IHC for proliferation and apoptosis markers) analysis.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| No significant TGI | - Insufficient dose or bioavailability- Target not relevant in the chosen cell line- Compound instability | - Perform a dose-response study- Confirm target expression in the xenograft model- Re-evaluate compound formulation and PK |
| Significant body weight loss (>15-20%) | - Compound toxicity | - Reduce the dose- Consider alternative dosing schedules (e.g., every other day)- Perform a formal toxicology study |
| High variability in tumor growth within groups | - Inconsistent cell implantation- Variable health status of mice | - Refine implantation technique- Ensure uniform age and health of animals at the start of the study |
Conclusion
6-Fluoroimidazo[1,2-a]pyridin-2-amine, as a member of the promising imidazo[1,2-a]pyridine class of compounds, warrants thorough preclinical investigation. The protocols outlined in this guide provide a comprehensive framework for its evaluation in xenograft mouse models. By carefully assessing its in vitro activity, pharmacokinetic profile, and in vivo efficacy, researchers can gain critical insights into its potential as a novel anticancer therapeutic.
References
-
De Vito, J. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 645-650. Available at: [Link]
-
De Vito, J. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, C., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 507-512. Available at: [Link]
-
Almeida, G. Q., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. Molecules, 28(11), 4471. Available at: [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available at: [Link]
-
Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 584-601. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available at: [Link]
-
Singh, P., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. Available at: [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available at: [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Available at: [Link]
-
Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3129-3139. Available at: [Link]
-
Venkatesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 914-919. Available at: [Link]
-
Wallace, M. B., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1035-1040. Available at: [Link]
-
Thavathiru, E., et al. (2013). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 33(10), 4341-4350. Available at: [Link]
-
Li, N., et al. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld Science. Available at: [Link]
-
Wolska, A., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2187. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]
-
Maira, S. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. Available at: [Link]
-
Niu, G., et al. (2009). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. Journal of Nuclear Medicine, 50(1), 113-119. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3591. Available at: [Link]
-
Wang, Y., et al. (2020). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Journal of Experimental & Clinical Cancer Research, 39(1), 16. Available at: [Link]
-
Wang, X., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic Chemistry, 94, 103390. Available at: [Link]
-
da Silva, F. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(2), 1129-1153. Available at: [Link]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3223. Available at: [Link]
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides, and offer optimized protocols grounded in established chemical principles.
Section 1: Understanding the Core Synthesis
The synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and reliable route involves two key stages:
-
Formation of the Precursor: Synthesis of the critical intermediate, 6-fluoro-2-pyridinamine, from 2,6-difluoropyridine.
-
Cyclization to the Imidazo[1,2-a]pyridine Core: Reaction of 6-fluoro-2-pyridinamine with an appropriate C2 synthon to form the fused bicyclic system.
Below is a high-level overview of this synthetic pathway.
Caption: General synthetic route to 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
The first step is a robust nucleophilic aromatic substitution where the more activated C2 position of 2,6-difluoropyridine is selectively aminated.[1][2] The second step, the formation of the imidazopyridine ring, is a variation of the classic Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with a carbonyl compound, typically an α-halocarbonyl.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the overall synthesis?
A1: With optimized protocols, the synthesis of the 6-fluoro-2-pyridinamine precursor can achieve yields upwards of 90-95%.[1][2] The subsequent cyclization step is often more variable, with yields typically ranging from 50% to 75%, depending on the purity of the starting materials and the precise conditions used. An overall yield of 45-70% is a good benchmark for an optimized process.
Q2: How critical is the purity of the 6-fluoro-2-pyridinamine intermediate?
A2: It is absolutely critical. Impurities from the first step, such as unreacted 2,6-difluoropyridine or over-aminated byproducts, can interfere with the cyclization reaction. This can lead to the formation of complex mixtures that are difficult to separate and will significantly lower the yield of the desired product. We recommend recrystallizing or chromatographing the intermediate if it does not appear as a clean, white solid.
Q3: Can I use other halogenated pyridines, like 2-chloro-6-fluoropyridine?
A3: While possible, 2,6-difluoropyridine is generally preferred due to the high reactivity of the C-F bond towards nucleophilic substitution under the specified conditions.[5] Using a chloro-substituted precursor would likely require more forcing conditions (higher temperatures, stronger catalysts), which could lead to more side products.
Section 3: Troubleshooting Guide for Imidazo[1,2-a]pyridine Formation
This section addresses specific issues that may arise during the critical cyclization step.
Problem Area 1: Low or No Product Conversion
Q: My LC-MS analysis shows primarily unreacted 6-fluoro-2-pyridinamine after the recommended reaction time. What went wrong?
A: This is a common issue that typically points to one of four areas: the C2 synthon, reaction temperature, solvent, or base.
-
Causality - Reagent Reactivity: The cyclization is initiated by the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of your C2 synthon (e.g., bromoacetaldehyde or a similar reagent). If this reagent has degraded or is of poor quality, the reaction will not initiate.
-
Solution: Always use a freshly opened or purified C2 synthon. For α-haloketones, which can be lachrymatory and unstable, ensure they have been stored properly under an inert atmosphere and refrigerated.
-
-
Causality - Insufficient Energy: The initial condensation and subsequent intramolecular cyclization require sufficient thermal energy to overcome the activation barrier.
-
Solution: Ensure your reaction is being heated to the target temperature. Measure the internal temperature of the reaction, not just the setpoint of the heating mantle or oil bath. For many imidazopyridine syntheses, refluxing in a solvent like ethanol or isopropanol is necessary.[3]
-
-
Causality - Poor Solubility or Incompatible Solvent: Both the aminopyridine and the electrophile must be sufficiently soluble in the reaction solvent to interact.
-
Solution: Ethanol is a common starting point. However, if you observe poor solubility, consider a more polar aprotic solvent like DMF or acetonitrile. Be aware that solvent can dramatically influence reaction kinetics.
-
-
Causality - Base Inefficiency: A base is often used to neutralize the HBr or HCl generated during the reaction, driving the equilibrium towards the product.[3] If the base is too weak or is not present in sufficient quantity, the reaction can stall.
-
Solution: Use at least one equivalent of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Problem Area 2: Significant Side Product Formation
Q: My crude NMR is messy, showing multiple unexpected peaks. What are the likely side products and how can I avoid them?
A: Side product formation often results from the high reactivity of the reagents and intermediates.
-
Side Product 1: Dimerization/Polymerization: The C2 synthon, especially reactive ones like bromoacetaldehyde, can self-condense or polymerize under basic conditions or at high temperatures.
-
Solution: Control the rate of addition. Instead of adding the electrophile all at once, add it dropwise as a solution to the heated mixture of the aminopyridine and base. This keeps the instantaneous concentration of the electrophile low, favoring the desired bimolecular reaction over self-condensation.
-
-
Side Product 2: N-Alkylation of the Exocyclic Amine: The exocyclic amine of the product is also nucleophilic and can react with a second molecule of the electrophile, leading to an undesired quaternary ammonium salt or other alkylated byproducts.
-
Solution: Use precise stoichiometry. Avoid using a large excess of the electrophilic C2 synthon. A slight excess (1.05 to 1.1 equivalents) is often sufficient. Monitoring the reaction by TLC or LC-MS and stopping it once the starting aminopyridine is consumed can also prevent over-reaction.
-
Problem Area 3: Difficult Purification and Low Isolated Yield
Q: My crude reaction mixture shows a good product spot on TLC, but I'm losing most of it during work-up and column chromatography. What can I do?
A: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can make purification challenging.
-
Causality - Product Solubility: The product is a basic compound and can form salts. During aqueous work-up, if the pH is too acidic, the product will protonate and partition into the aqueous layer, leading to significant loss.
-
Solution: During the extractive work-up, ensure the aqueous layer is made basic (pH > 9) with a base like sodium carbonate or dilute NaOH before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its free-base form and has maximum organic solubility.
-
-
Causality - Interaction with Silica Gel: The basic nitrogens can strongly adhere to the acidic silica gel during column chromatography. This leads to peak tailing, poor separation, and loss of product on the column.
-
Solution: Deactivate the silica gel. Slurry the silica gel in your eluent system containing 0.5-1% of a volatile amine like triethylamine (TEA) or ammonium hydroxide before packing the column. Running the column with this amine-modified eluent will cap the acidic silanol groups and significantly improve the chromatography, resulting in sharper peaks and higher recovery.
-
Section 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Step 1: Synthesis of 6-Fluoro-2-pyridinamine
| Parameter | Value/Condition | Rationale |
| Reactants | 2,6-Difluoropyridine, Ammonium Hydroxide (28-30%) | High concentration of nucleophile (NH₃) drives the SNAr reaction.[1][2] |
| Stoichiometry | ~4-5 mL NH₄OH per gram of difluoropyridine | A large excess of ammonia ensures complete reaction. |
| Vessel | Sealed steel pressure vessel (steel bomb) | Necessary to contain pressure at elevated temperatures. |
| Temperature | 105 °C | Provides sufficient thermal energy for C-F bond activation. |
| Time | 15 hours | Typical time required for full conversion at this scale. |
| Work-up | Cool in an ice bath, filter precipitate, wash with cold water | The product precipitates upon cooling. Washing removes excess ammonia and salts. |
| Expected Yield | 94% | This is a highly optimized and robust reaction.[1] |
Detailed Procedure:
-
In a thick-walled steel pressure vessel, dissolve 2,6-difluoropyridine (e.g., 50 g, 434 mmol) in concentrated ammonium hydroxide solution (200 mL, 28-30%).
-
Seal the vessel tightly and place it in a heating block or oven pre-heated to 105 °C.
-
Heat the mixture for 15 hours with stirring if possible.
-
After 15 hours, carefully remove the vessel and cool it thoroughly in an ice-water bath for at least 1 hour. A precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with several portions of cold deionized water and then dry under vacuum to yield 6-fluoro-2-pyridinamine as a white solid.
Step 2: Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine (Conceptual Protocol)
Note: This is a representative protocol. The ideal C2 synthon for direct amination can be complex. A common alternative involves cyclization with an α-haloketone followed by further functional group manipulation. For the purpose of this guide, we will describe the general cyclization.
| Parameter | Value/Condition | Rationale |
| Reactants | 6-Fluoro-2-pyridinamine, Bromoacetaldehyde diethyl acetal | The acetal is a stable precursor to the reactive bromoacetaldehyde. |
| Stoichiometry | 1.1 equivalents of the acetal | A slight excess ensures full consumption of the limiting aminopyridine. |
| Solvent | Ethanol or Isopropanol | Good general-purpose solvents for this reaction class.[3] |
| Conditions | Reflux, followed by in-situ hydrolysis of acetal with aq. HBr | Heating promotes condensation; acid hydrolyzes the acetal to the aldehyde for cyclization. |
| Time | 12-24 hours | Reaction progress should be monitored by TLC/LC-MS. |
| Work-up | Neutralize, extract with organic solvent, purify via chromatography | Standard procedure for isolating basic heterocyclic compounds. |
Section 5: Troubleshooting Logic Flowchart
If you are experiencing low yields, use the following flowchart to diagnose the potential issue.
Caption: A decision tree for troubleshooting low-yield synthesis.
References
-
Gisbert, M., et al. (2020). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 20, 2026, from [Link]
-
Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved January 20, 2026, from [Link]
- Lee, H. S., et al. (2006). Process for preparing 2-aminopyridine derivatives.Google Patents (US20060047124A1).
-
Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Majumdar, P., & Nandi, P. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(96), 12946-12968. Retrieved January 20, 2026, from [Link]
-
Seifinoferest, B., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Li, X., et al. (2010). A novel synthesis route of 2-amino-5-fluoropyridine. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Zheng, X., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Retrieved January 20, 2026, from [Link]
-
Kumar, S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Retrieved January 20, 2026, from [Link]
-
Cai, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. Retrieved January 20, 2026, from [Link]
-
Sachkova, A. S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 1316-1325. Retrieved January 20, 2026, from [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849. Retrieved January 20, 2026, from [Link]
-
de F. Alves, L. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved January 20, 2026, from [Link]
-
de F. Alves, L. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Introduction
Welcome to the technical support guide for 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this promising heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can exhibit limited aqueous solubility, a critical hurdle that can impede formulation development, biological screening, and ultimately, therapeutic efficacy.[2]
This guide provides a comprehensive collection of troubleshooting strategies and frequently asked questions (FAQs) to directly address the solubility issues you may encounter with 6-Fluoroimidazo[1,2-a]pyridin-2-amine in aqueous solutions. The methodologies described herein are grounded in established principles of physical and medicinal chemistry and are designed to provide you with a systematic and scientifically sound approach to overcoming these challenges.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to provide direct solutions to common problems encountered during experimentation.
Q1: I've tried to dissolve 6-Fluoroimidazo[1,2-a]pyridin-2-amine in water for my in vitro assay, but it's not dissolving. What is my first step?
A1: The limited aqueous solubility of compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine at neutral pH is a common observation for many bicyclic aromatic systems.[2] The primary reason is the compound's relatively lipophilic nature and crystalline structure, which makes it energetically unfavorable to break the crystal lattice and solvate the molecule in water.
Your immediate first step should be to attempt pH modification . The presence of the 2-amino group on the imidazo[1,2-a]pyridine ring makes the compound basic. By lowering the pH of your aqueous solution, you can protonate this amine group. The resulting salt form will be significantly more polar and, therefore, more soluble in water.[3][4][5]
Initial Troubleshooting Steps:
-
Titration: If you have sufficient material, you can perform a simple titration by adding small aliquots of a dilute acid (e.g., 0.1 M HCl) to a suspension of the compound in water while monitoring for dissolution. This can help you identify a suitable pH range for solubilization.
Q2: I've managed to dissolve the compound at a low pH, but when I add it to my neutral pH assay buffer, it precipitates. How can I prevent this?
A2: This is a classic example of "pH shock" or "salting out," where the compound crashes out of solution as the pH is neutralized and it converts back to its less soluble free base form. To overcome this, you have several options:
-
Final Concentration and Co-solvents: Ensure the final concentration of your compound in the assay is as low as therapeutically relevant. If precipitation still occurs, the use of a co-solvent is a highly effective strategy.[7][8][9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[10]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common and generally well-tolerated co-solvents in biological assays. Start with a final concentration of DMSO or ethanol at 1% (v/v) in your assay medium and increase if necessary, being mindful of potential solvent toxicity to your biological system.
-
-
Use of Excipients: Certain excipients can act as solubilizing agents. Cyclodextrins , for instance, are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous environment.[11][12]
Q3: I am concerned about the potential toxicity of co-solvents in my cell-based assay. Are there other options?
A3: Yes, if co-solvents are a concern, you can explore several alternative formulation strategies:
-
Salt Formation: Instead of relying on in-situ protonation in your buffer, you can synthesize a stable salt form of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.[13][14] Reacting the free base with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) will yield a salt that is typically more crystalline and water-soluble than the parent compound.[3][5] This pre-formed salt can then be directly dissolved in your aqueous media.
-
Amorphous Solid Dispersions: For more advanced formulation needs, creating an amorphous solid dispersion can significantly enhance solubility.[15][16] This involves dispersing the compound in a polymeric carrier, which prevents crystallization and maintains the drug in a higher energy, more soluble amorphous state.[17]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-Fluoroimidazo[1,2-a]pyridin-2-amine that influence its solubility?
A1: While specific experimental data for 6-Fluoroimidazo[1,2-a]pyridin-2-amine is limited, we can infer its properties based on its structure and related compounds:
-
Lipophilicity (logP): The imidazo[1,2-a]pyridine core is relatively non-polar. The fluoro group will slightly increase lipophilicity. The primary amine group will decrease lipophilicity. The predicted XLogP3 for the similar compound (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is 0.8, suggesting a moderate degree of lipophilicity.[18]
-
Basicity (pKa): The 2-amino group is a basic center. As a weak base, its solubility will be highly dependent on pH.[19][20] At pH values below its pKa, it will be protonated and more soluble.
-
Crystal Lattice Energy: The planar structure of the imidazo[1,2-a]pyridine ring system can lead to strong intermolecular interactions in the solid state, resulting in a high crystal lattice energy that must be overcome for dissolution to occur.
Q2: How do I choose the right co-solvent for my application?
A2: The choice of co-solvent depends on the specific requirements of your experiment:
-
For in vitro biological assays: DMSO and ethanol are the most common choices due to their broad miscibility with water and relatively low toxicity at low concentrations (<1%).
-
For in vivo studies: Polyethylene glycol (PEG), propylene glycol, and glycerin are often used in parenteral formulations due to their biocompatibility.[7][9]
-
For initial solubility screening: A panel of co-solvents including DMSO, ethanol, methanol, acetonitrile, PEG 400, and propylene glycol can be used to determine the most effective solubilizing agent.
Q3: What is the mechanism by which pH adjustment increases the solubility of 6-Fluoroimidazo[1,2-a]pyridin-2-amine?
A3: The mechanism is based on the principles of acid-base chemistry. 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a weak base. In an acidic environment (pH < pKa), the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+) from the solution. This forms a positively charged ammonium salt. The ionic nature of this salt allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility compared to the neutral, less polar free base.[3][21]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be effective, particularly for creating formulations for oral or parenteral delivery. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap poorly soluble drug molecules, while the hydrophilic outer shell interacts with the aqueous environment, keeping the drug in solution.[11] Common pharmaceutical surfactants include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span®).
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Screening Workflow
This protocol outlines a systematic approach to identifying optimal solubilization conditions for 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Objective: To determine the most effective method for solubilizing 6-Fluoroimidazo[1,2-a]pyridin-2-amine for a specific application.
Materials:
-
6-Fluoroimidazo[1,2-a]pyridin-2-amine
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Acetate buffer, pH 5.0
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Aqueous Solubility at Different pHs: a. Prepare saturated solutions of the compound in deionized water, citrate buffer (pH 3.0), acetate buffer (pH 5.0), and PBS (pH 7.4). b. Add an excess of the compound to each solvent in a vial. c. Stir at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. d. Centrifuge the samples to pellet the undissolved solid. e. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Co-solvent Screening: a. Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v of DMSO, ethanol, and PEG 400 in water). b. Determine the solubility in each mixture using the shake-flask method described above.
-
Excipient Screening: a. Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v). b. Determine the solubility of the compound in each cyclodextrin solution.
Data Presentation:
| Solvent System | pH | Solubility (µg/mL) |
| Deionized Water | ~7 | |
| Citrate Buffer | 3.0 | |
| Acetate Buffer | 5.0 | |
| PBS | 7.4 | |
| 10% DMSO in Water | 7.4 | |
| 20% DMSO in Water | 7.4 | |
| 10% Ethanol in Water | 7.4 | |
| 20% Ethanol in Water | 7.4 | |
| 5% HP-β-CD in Water | 7.4 |
Protocol 2: Preparation of a Hydrochloride Salt
Objective: To prepare the hydrochloride salt of 6-Fluoroimidazo[1,2-a]pyridin-2-amine to improve its aqueous solubility.
Materials:
-
6-Fluoroimidazo[1,2-a]pyridin-2-amine (free base)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
2 M HCl in diethyl ether
-
Magnetic stirrer and stir bar
-
Glassware (round bottom flask, dropping funnel)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolve the 6-Fluoroimidazo[1,2-a]pyridin-2-amine free base in a minimal amount of a suitable solvent in which the free base is soluble but the salt is not (e.g., anhydrous diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1 equivalent) of 2 M HCl in diethyl ether dropwise with stirring.
-
A precipitate (the hydrochloride salt) should form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum.
-
Confirm the salt formation using appropriate analytical techniques (e.g., NMR, melting point).
Part 4: Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oxfordreference.com [oxfordreference.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 6-Fluoro-2-methyl-imidazo[1,2-a]pyridine CAS#: 1260679-51-3 [m.chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine | C8H8FN3 | CID 55266779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 21. Khan Academy [khanacademy.org]
Technical Support Center: Purification Strategies for 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for the purification of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important heterocyclic amine. The unique chemical properties of imidazopyridine derivatives, particularly their basicity and polarity, often present specific hurdles in achieving high purity.[1][2] This document will provide a structured approach to troubleshooting and optimizing your purification workflows.
Troubleshooting Guide: Common Purification Issues
This table summarizes common problems encountered during the purification of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Irreversible adsorption to the silica gel due to strong acid-base interactions between the basic amine and acidic silanol groups.[1] - Compound is too polar for the chosen eluent system, resulting in poor elution. | - Use a basic modifier: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel.[2][3] - Switch to a different stationary phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds.[2] - Employ gradient elution: Start with a less polar solvent and gradually increase the polarity to ensure the compound elutes effectively.[2] |
| Significant Peak Tailing in Chromatography | - Strong secondary interactions between the basic amine and the acidic stationary phase (silica gel).[1] | - Incorporate a basic modifier: As with low recovery, adding a base like triethylamine to the mobile phase can significantly improve peak shape.[2][3] - Consider reversed-phase chromatography: If the compound is sufficiently soluble in polar solvents, reversed-phase chromatography on a C18 column with a buffered mobile phase can be an effective alternative.[4] |
| "Oiling Out" During Recrystallization | - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated (supersaturated).[5] - Presence of impurities that depress the melting point. | - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2][5] - Add more solvent: If the solution is too concentrated, add a small amount of additional hot solvent to reduce saturation.[5] - Use a different solvent system: Experiment with a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.[6][7] |
| Co-elution of Impurities | - Similar polarities between the desired compound and impurities. | - Optimize the solvent system: Perform thorough TLC analysis with various solvent mixtures to find a system that provides the best separation.[4][8] - Consider a different purification technique: If chromatography is ineffective, explore recrystallization or acid-base extraction. |
| Compound Insoluble in Common Solvents | - The inherent chemical nature of the compound. | - Use more polar solvents: Try solvents like methanol, ethanol, or mixtures with dichloromethane.[8] - Consider salt formation: For acidic or basic compounds, forming a salt can significantly alter solubility, which can be advantageous for purification.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the first purification strategy I should consider for crude 6-Fluoroimidazo[1,2-a]pyridin-2-amine?
A1: For a basic compound like 6-Fluoroimidazo[1,2-a]pyridin-2-amine, an acid-base extraction is an excellent initial purification step.[10][11][12] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The fundamental principle is that salts are generally water-soluble, while neutral organic molecules are not.[11]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 6-Fluoroimidazo[1,2-a]pyridin-2-amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[13]
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer which contains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the amine, causing the neutral product to precipitate.
-
Extraction: Extract the precipitated product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified compound.
Q2: I'm struggling with column chromatography. My compound either doesn't move from the baseline or streaks badly. What can I do?
A2: This is a common issue with polar, basic compounds on silica gel.[1] The primary cause is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.
Troubleshooting Steps for Column Chromatography:
-
Mobile Phase Modification: The most effective solution is often to add a small amount of a basic modifier to your eluent.[2][3]
-
Stationary Phase Selection:
-
Alumina: Consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be more suitable for purifying basic compounds.[2]
-
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try "dry loading." Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of your column, which often leads to better band sharpness.[2]
Q3: Can I purify 6-Fluoroimidazo[1,2-a]pyridin-2-amine by recrystallization? What are some good solvent choices?
A3: Yes, recrystallization is a powerful technique for purifying solid compounds.[6] The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][7]
Solvent Selection Protocol:
-
Place a small amount of your crude material in several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room temperature solubility. A good solvent will dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
For imidazopyridine derivatives, alcoholic solvents or mixtures containing ethyl acetate are often good starting points.[9]
Q4: My purified compound appears discolored. What could be the cause and how can I fix it?
A4: Discoloration is typically due to the presence of minor, often highly colored, impurities.
Decolorization Protocol:
-
Dissolve the discolored compound in a minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Activated charcoal has a high surface area and will adsorb the colored impurities.[6]
-
Keep the solution hot for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the now colorless product.
Workflow Visualization
The following diagram illustrates a general purification strategy for 6-Fluoroimidazo[1,2-a]pyridin-2-amine, integrating the techniques discussed.
Caption: A general workflow for the purification of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
References
- Acid–base extraction. (n.d.). In Wikipedia.
- Acid-base extraction. (n.d.). Bionity.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- What is an Acid and Base Extraction? (n.d.). University of Waterloo Engineering Ideas Clinic.
- Technical Support Center: Purification of Polar Aromatic Amines. (n.d.). BenchChem.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization - Single Solvent. (n.d.). University of Toronto.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Chromotography with free amines? (2022, September 24). Reddit.
- Column chromatography. (n.d.). Columbia University.
- Column chromatography. (n.d.). University of Calgary.
- Recrystallization - Single Solvent. (n.d.). University of Toronto.
- Recrystallization methods for purifying aminothiazole compounds. (n.d.). BenchChem.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. columbia.edu [columbia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Acid-base extraction [bionity.com]
- 12. magritek.com [magritek.com]
- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine. As a critical building block in medicinal chemistry, achieving high purity and yield of this scaffold is paramount. This document provides in-depth troubleshooting for common side reactions, backed by mechanistic insights and validated protocols, to empower you to overcome synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-Fluoroimidazo[1,2-a]pyridin-2-amine?
The most prevalent and direct method involves the condensation reaction between 5-fluoro-2-aminopyridine and a suitable C2 synthon, typically a protected bromoacetaldehyde equivalent such as bromoacetaldehyde dimethyl acetal. This reaction, a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration.
Q2: I am observing a lower than expected yield. What are the primary factors to investigate?
Low yields can stem from several factors. A systematic evaluation of your reaction parameters is crucial. Key areas to focus on include:
-
Purity of Starting Materials: Ensure the 5-fluoro-2-aminopyridine and the C2 synthon are of high purity. Impurities can lead to competing side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Overheating can lead to degradation, while insufficient heating may result in incomplete conversion.
-
Stoichiometry: Precise control of the molar ratios of your reactants is essential to minimize the formation of byproducts from excess starting materials.
Q3: How does the fluorine substituent at the 6-position influence the reaction?
The electron-withdrawing nature of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring (originating from the 5-position of the 2-aminopyridine) can decrease the nucleophilicity of the pyridine nitrogen. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) compared to the synthesis of non-fluorinated analogues. However, methods have been developed that are broadly applicable to electron-deficient 2-aminopyridines[1].
Troubleshooting Guide: Common Side Reactions and Solutions
Issue 1: Formation of the Regioisomeric Impurity: 7-Fluoroimidazo[1,2-a]pyridin-2-amine
The most significant side reaction in the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is the formation of its regioisomer, 7-Fluoroimidazo[1,2-a]pyridin-2-amine.
Probable Cause:
The initial N-alkylation of 5-fluoro-2-aminopyridine can occur at either of the two pyridine nitrogen atoms, leading to two different intermediates that can then cyclize to form the 6-fluoro (desired) and 7-fluoro (undesired) isomers. The electronic and steric environment around the nitrogen atoms dictates the regioselectivity of this initial step.
Solution:
Optimizing the reaction conditions can favor the formation of the desired 6-fluoro isomer.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., dioxane, toluene) is recommended.
-
Temperature Control: Carefully controlling the reaction temperature can impact the kinetic versus thermodynamic product distribution. A systematic temperature screen is advised.
Characterization and Differentiation of Regioisomers:
Distinguishing between the 6-fluoro and 7-fluoro isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative ¹H and ¹³C NMR Data for Fluoroimidazo[1,2-a]pyridine Isomers
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 6-Fluoroimidazo[1,2-a]pyridin-2-amine | Characteristic downfield shift for H-5 proton due to proximity to the fluorine atom. | Distinctive C-F coupling constants for C-6 and adjacent carbons. |
| 7-Fluoroimidazo[1,2-a]pyridin-2-amine | H-8 proton will show a downfield shift. | Different C-F coupling patterns compared to the 6-fluoro isomer. |
Workflow for Troubleshooting Regioisomer Formation:
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Dimerization of Starting Material or Product
Probable Cause:
Under certain conditions, particularly with strong bases or high temperatures, dimerization of the 2-aminopyridine starting material can occur, leading to bipyridine byproducts. The product itself can also potentially undergo dimerization.
Solution:
-
Avoid Strong Bases: If a base is necessary for the reaction, opt for a milder, non-nucleophilic base.
-
Temperature Optimization: As with regioisomer control, fine-tuning the reaction temperature can minimize dimerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions that may lead to dimerization.
Issue 3: Incomplete Reaction or Formation of Intermediates
Probable Cause:
The reaction may stall at the intermediate stage (N-alkylated pyridine) without cyclizing, or the starting materials may remain unreacted.
Solution:
-
Increase Reaction Time and/or Temperature: The electron-withdrawing fluorine group can slow down the reaction. Gradually increasing the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS is recommended.
-
Catalyst Choice: While many syntheses are performed without a catalyst, in some cases, a Lewis acid catalyst may promote the cyclization step.
-
Water Scavenging: The final cyclization step involves the elimination of water. Ensuring anhydrous conditions or using a Dean-Stark apparatus to remove water can drive the reaction to completion.
Experimental Protocols
General Protocol for the Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add bromoacetaldehyde dimethyl acetal (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to separate the desired product from any unreacted starting materials and side products, including the regioisomeric impurity.
Reaction Mechanism Overview:
Caption: Simplified reaction pathway for the synthesis.
References
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]
-
Cacchi, S., et al. (2018). An efficient copper-catalyzed reaction of N-(2-pyridinyl)enaminones provides multisubstituted imidazo[1,2-a]pyridines. Synthesis, 50(18), 3513-3519. [Link]
-
Deng, G., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005. [Link]
-
Katritzky, A. R., et al. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 67(23), 8224–8228. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutics.[1][2][3] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the functionalization of the imidazo[1,2-a]pyridine core.
Q1: What is the most reactive position on the imidazo[1,2-a]pyridine ring for electrophilic substitution and why?
A1: The C-3 position is the most nucleophilic and sterically accessible site on the imidazo[1,2-a]pyridine ring, making it the most common site for electrophilic substitution.[4][5][6] The electron-rich nature of the imidazole ring directs electrophiles preferentially to this position. Mechanistic studies and computational analysis confirm that the intermediate formed by electrophilic attack at C-3 is more stable than intermediates from attack at other positions, such as C-2.[7]
Q2: I am struggling with regioselectivity in my reaction. How can I control which position is functionalized?
A2: Achieving regioselectivity is a common challenge.[8] While C-3 is the most electronically favored position, other positions can be targeted through several strategies:
-
Directing Groups: Installing a directing group on the 2-aryl substituent can facilitate ortho-C-H functionalization of that aryl ring through coordination with a metal catalyst.[9][10]
-
Catalyst/Ligand Control: In transition metal-catalyzed reactions, the choice of metal (e.g., Palladium, Rhodium) and the steric and electronic properties of the supporting ligands can override the inherent reactivity of the ring, directing functionalization to positions like C-5 or C-8.[8][9]
-
Reaction Conditions: Modifying the solvent, base, and temperature can influence the regiochemical outcome. For instance, in some palladium-catalyzed arylations, the choice of base can switch selectivity between different positions.[9]
Q3: My reaction is not proceeding to completion or is giving very low yields. What are the first things I should check?
A3: Low conversion or yield can stem from several factors. A systematic check is recommended:
-
Reagent Purity: Ensure all starting materials, especially the imidazo[1,2-a]pyridine substrate and any aldehydes or isocyanides in multicomponent reactions, are pure.[11] Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade over time.[11]
-
Atmosphere: Many reactions involving organometallic catalysts are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Catalyst Activity: If using a solid catalyst, ensure it has not been deactivated. For homogenous catalysts, confirm the correct oxidation state and concentration.
-
Temperature: Some reactions require heating to overcome activation energy barriers, while others may decompose at elevated temperatures.[11] Temperature optimization is often crucial.
Q4: Are there any known stability issues with the imidazo[1,2-a]pyridine core under certain reaction conditions?
A4: The imidazo[1,2-a]pyridine core is generally robust. However, under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack.[12] Additionally, certain functionalities on the ring can be sensitive. For instance, a furan substituent can be susceptible to degradation under strongly acidic or oxidizing conditions.[13]
Troubleshooting Guide 1: Low Yield in Palladium-Catalyzed C-3 Arylation
Direct C-H arylation is a powerful tool for elaborating the imidazo[1,2-a]pyridine scaffold.[9] However, achieving high yields can be challenging. This guide provides a systematic approach to troubleshooting low yields in palladium-catalyzed C-3 arylation reactions.
Problem: The C-3 arylation of my 2-substituted imidazo[1,2-a]pyridine with an aryl halide is resulting in low yield (<30%) or no product.
Causality and Scientific Rationale
The catalytic cycle of a palladium-catalyzed C-H arylation typically involves C-H activation (often the rate-limiting step), oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. A failure at any of these steps will result in low yield. Potential issues include poor catalyst activity, catalyst inhibition, unfavorable reaction kinetics, or decomposition of starting materials or products.
Step-by-Step Optimization Protocol
-
Catalyst and Ligand Screening:
-
Rationale: The choice of palladium source and ligand is critical for efficient C-H activation and stabilization of the catalytic species.
-
Action: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃). Concurrently, test various phosphine ligands (e.g., PPh₃, Xantphos, SPhos) or N-heterocyclic carbene (NHC) ligands.[14] NHC-palladium complexes have shown promise in activating less reactive aryl chlorides.[14]
-
-
Base and Solvent Optimization:
-
Rationale: The base plays a crucial role in the C-H activation step, often by deprotonating the C-H bond or acting as a ligand. The solvent affects the solubility of reagents and the stability of intermediates.
-
Action: Screen a variety of inorganic and organic bases. Common choices include K₂CO₃, Cs₂CO₃, and organic bases like DBU or PivOH. Test different solvents such as DMF, dioxane, and toluene.[15]
-
-
Temperature and Reaction Time:
-
Rationale: C-H activation often requires significant thermal energy.
-
Action: Incrementally increase the reaction temperature (e.g., from 80 °C to 120 °C) and monitor the reaction progress by TLC or LC-MS.[14] Extended reaction times may be necessary for less reactive substrates.
-
-
Aryl Halide Reactivity:
-
Rationale: The reactivity of the aryl halide follows the order I > Br > Cl.
-
Action: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which undergo oxidative addition more readily.[16]
-
Data Summary Table: Example Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 12 | 25 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2) | Toluene | 100 | 12 | 45 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 70 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 85 |
Experimental Workflow Diagram
Caption: Workflow for optimizing palladium-catalyzed C-3 arylation.
Troubleshooting Guide 2: Poor Regioselectivity in Electrophilic Halogenation
Electrophilic halogenation is a fundamental transformation for introducing a handle for further functionalization. While C-3 is the preferred site, achieving exclusive C-3 halogenation can be problematic.
Problem: Halogenation of my imidazo[1,2-a]pyridine with NBS or NCS is giving a mixture of C-3 and other isomers, or di-halogenated products.
Causality and Scientific Rationale
The imidazo[1,2-a]pyridine ring is electron-rich, and under harsh conditions or with highly reactive electrophiles, over-halogenation or reaction at less favorable positions can occur. The reaction proceeds via electrophilic aromatic substitution, where the π-system of the heterocycle attacks the halogen electrophile.[12][17] The stability of the resulting cationic intermediate (Wheland intermediate) dictates the regioselectivity.[7][12] If the reaction is too fast or the conditions are not well-controlled, selectivity can be lost.
Step-by-Step Optimization Protocol
-
Choice of Halogenating Agent:
-
Rationale: The reactivity of the halogenating agent is paramount. Milder reagents provide better control.
-
Action: If using highly reactive sources like Br₂ or Cl₂, switch to N-halosuccinimides (NBS, NCS) or other milder sources like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[18] For iodination, NIS or I₂ with an oxidant can be used.[18]
-
-
Solvent and Temperature Control:
-
Rationale: Polar solvents can stabilize the charged intermediates, potentially lowering the activation energy for reaction at less favorable sites. Lower temperatures generally increase selectivity.
-
Action: Start the reaction at low temperatures (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. Screen less polar solvents like CH₂Cl₂ or THF instead of highly polar ones like DMF or acetonitrile.
-
-
Stoichiometry Control:
-
Rationale: Using an excess of the halogenating agent is a common cause of di- or poly-halogenation.
-
Action: Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of the halogenating agent. If the reaction is sluggish, a slight excess (up to 1.5 equivalents) can be tried, but monitor carefully for the formation of multiple products.
-
-
Transition-Metal-Free Conditions:
-
Rationale: Many modern protocols avoid harsh conditions by using transition-metal-free approaches, which can offer excellent regioselectivity.[3][19]
-
Action: Consider methods using reagents like sodium chlorite/bromite as the halogen source, which can provide high regioselectivity for the C-3 position under mild conditions.[19]
-
Data Summary Table: Example Optimization
| Entry | Halogen Source (equiv.) | Solvent | Temp (°C) | Time (h) | C-3:Other Ratio |
| 1 | NBS (1.1) | DMF | 25 | 2 | 70:30 |
| 2 | NBS (1.1) | CH₂Cl₂ | 25 | 4 | 85:15 |
| 3 | NBS (1.1) | CH₂Cl₂ | 0 to 25 | 6 | >95:5 |
| 4 | DCDMH (1.1) | CH₂Cl₂ | 25 | 8 | >98:2 |
Logical Relationship Diagram
Caption: Factors influencing regioselectivity in halogenation.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. Available at: [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. Available at: [Link]
-
Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. ACS Publications. Available at: [Link]
-
Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed. Available at: [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. ResearchGate. Available at: [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. Available at: [Link]
-
Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. ACS Publications. Available at: [Link]
-
Pyridine N-Oxides: Synthesis & Reactions. Scribd. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available at: [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]
-
C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ResearchGate. Available at: [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Royal Society of Chemistry. Available at: [Link]
-
Palladium catalysed meta-C–H functionalization reactions. Royal Society of Chemistry. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ScienceDirect. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. NIH. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. PubMed. Available at: [Link]
-
Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. ResearchGate. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
An arylation method for imidazo[1,2-a]pyridine (2017). SciSpace. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. Royal Society of Chemistry. Available at: [Link]
-
Mechanism of dual functionalization of imidazo[1, 2‐a]pyridine with... ResearchGate. Available at: [Link]
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
"stability of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in different solvents and pH"
Welcome to the technical support center for 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical advice on the stability of this compound in various experimental settings. While specific public data on the stability of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is limited, this document leverages established principles of medicinal chemistry and data from structurally related imidazo[1,2-a]pyridine analogues to offer a comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 6-Fluoroimidazo[1,2-a]pyridin-2-amine?
A1: The imidazo[1,2-a]pyridine core is a fused bicyclic system that is generally characterized by its relatively rigid and lipophilic nature, which can lead to low aqueous solubility. For instance, a related compound, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine, has a reported water solubility of just 1.4 µg/mL.[1] Given the structural similarities, it is reasonable to anticipate that 6-Fluoroimidazo[1,2-a]pyridin-2-amine may also exhibit limited solubility in aqueous buffers.
However, the presence of the 2-amino group is a critical factor. As a basic moiety, this amine can be protonated at acidic pH values. This protonation will increase the polarity of the molecule and is expected to significantly enhance its aqueous solubility in acidic conditions compared to neutral or basic pH.
For organic solvents, solubility is expected to be higher in polar aprotic solvents like DMSO and DMF, and in lower alcohols such as methanol and ethanol, which is typical for compounds of this class.
Q2: My compound appears to be degrading in solution. What are the likely degradation pathways?
A2: While the imidazo[1,2-a]pyridine scaffold is found in several marketed drugs, indicating a degree of inherent stability, it can be susceptible to degradation under certain conditions.[2] For 6-Fluoroimidazo[1,2-a]pyridin-2-amine, the following pathways should be considered:
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The presence of an amino group can also increase susceptibility to oxidation.
-
Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, particularly in the UV spectrum. Photolytic degradation may lead to complex mixtures of degradants through various radical-mediated pathways.
-
Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.
Q3: I'm observing poor recovery of my compound from an aqueous solution. What could be the cause?
A3: Poor recovery can be due to several factors:
-
Low Solubility and Precipitation: As discussed in Q1, the compound may have limited aqueous solubility, especially at neutral or higher pH. What appears to be degradation might be the compound precipitating out of solution.
-
Adsorption to Surfaces: Heterocyclic amines can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Degradation: The compound may be unstable under your specific storage or experimental conditions (e.g., exposure to light, incompatible buffer components, or extreme pH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitates from aqueous buffer. | Limited solubility at the current pH. | - Adjust the pH to be more acidic (e.g., pH 3-5) to protonate the amine and increase solubility.- Consider the use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG), if compatible with your experiment.- Perform a solubility assessment to determine the solubility limit in your chosen buffer system. |
| Inconsistent analytical results over time. | Compound degradation. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in a solvent in which the compound is stable (e.g., DMSO).- Protect solutions from light by using amber vials or covering them with foil.- Evaluate the stability of the compound in your experimental buffer by incubating it for the duration of your experiment and analyzing for degradation. |
| Appearance of new peaks in HPLC analysis. | Degradation product formation. | - Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.- This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants. |
| Low recovery after filtration. | Adsorption to the filter membrane. | - Use low-protein-binding filter materials, such as PVDF or PTFE.- Pre-rinse the filter with the solvent or buffer before filtering your sample. |
Stability Assessment Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 6-Fluoroimidazo[1,2-a]pyridin-2-amine and to develop a stability-indicating analytical method.
Objective:
To identify potential degradation products and pathways for 6-Fluoroimidazo[1,2-a]pyridin-2-amine under various stress conditions (hydrolytic, oxidative, and photolytic).
Materials:
-
6-Fluoroimidazo[1,2-a]pyridin-2-amine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solution of the compound (~100 µg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for an extended period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Establish a mass balance to ensure that the decrease in the parent compound peak corresponds to the increase in degradation product peaks.
-
The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.
-
Visualizing Experimental Workflows
Caption: Potential degradation pathways.
References
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
Sources
Technical Support Center: Investigating and Overcoming Resistance to 6-Fluoroimidazo[1,2-a]pyridin-2-amine in Cancer Cells
Welcome to the technical support center for researchers studying 6-Fluoroimidazo[1,2-a]pyridin-2-amine. This guide is designed to provide in-depth troubleshooting and practical guidance for addressing the complexities of drug resistance. As researchers, we understand that unexpected results are a common part of the scientific process. This resource will help you navigate these challenges, interpret your data, and design experiments to elucidate resistance mechanisms.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have about 6-Fluoroimidazo[1,2-a]pyridin-2-amine and potential resistance.
Q1: What is the likely mechanism of action of 6-Fluoroimidazo[1,2-a]pyridin-2-amine?
While specific studies on 6-Fluoroimidazo[1,2-a]pyridin-2-amine are emerging, the broader class of imidazo[1,2-a]pyridine derivatives frequently acts as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.[2] Therefore, it is a strong starting hypothesis that 6-Fluoroimidazo[1,2-a]pyridin-2-amine exerts its anticancer effects by targeting one or more kinases in this pathway.
Q2: What are the common, overarching mechanisms of drug resistance in cancer cells?
Cancer cells can develop resistance through two main avenues: intrinsic resistance, which exists before treatment, and acquired resistance, which develops during therapy.[3] Key mechanisms include:
-
Target Alteration: Mutations in the drug's target protein that prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[4]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibited pathway, allowing the cell to survive and proliferate.[5]
-
Drug Inactivation: Metabolic changes within the cancer cell that inactivate the drug.
Q3: How do I begin to investigate if my cancer cell line is developing resistance to 6-Fluoroimidazo[1,2-a]pyridin-2-amine?
The first step is to quantitatively assess the sensitivity of your cells to the compound over time. This is typically done by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value over subsequent passages in the presence of the drug is a strong indicator of developing resistance.[6]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during your research.
Issue 1: Increased IC50 Value and Loss of Compound Efficacy
You've noticed that the concentration of 6-Fluoroimidazo[1,2-a]pyridin-2-amine required to kill 50% of your cancer cells has been steadily increasing.
Possible Cause 1: Development of Acquired Resistance.
-
Explanation: Continuous exposure to a drug can select for a subpopulation of cells that have or develop mechanisms to survive the treatment.
-
Troubleshooting Steps:
-
Confirm the Shift in IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with your parental (sensitive) cell line and the suspected resistant line in parallel. A rightward shift in the dose-response curve for the resistant line confirms the change in sensitivity.
-
Develop a Resistant Cell Line (Protocol 1): If you haven't already, formally develop a resistant cell line by continuous culture in the presence of escalating concentrations of the compound. This will provide a stable model for mechanistic studies.[7][8]
-
Investigate Common Resistance Mechanisms:
-
Drug Efflux: Assess the expression of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP) using qPCR or Western blotting.[9] You can also perform a functional assay by co-incubating your cells with the compound and a known ABC transporter inhibitor (e.g., verapamil for ABCB1) to see if sensitivity is restored.
-
Bypass Pathway Activation: Use Western blotting to probe for the activation of key survival pathways that can compensate for PI3K/Akt/mTOR inhibition. A common culprit is the MAPK/ERK pathway. Look for increased phosphorylation of MEK and ERK.[5]
-
-
Protocol 1: Development of a Drug-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a baseline cell viability assay on your parental cancer cell line to determine the initial IC50 of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
-
Initial Drug Exposure: Culture the parental cells in media containing the compound at a concentration of approximately half the IC50.
-
Monitor and Passage: Observe the cells regularly. Initially, you may see significant cell death. Allow the surviving cells to repopulate. Once the cells are growing steadily at this concentration, passage them as you normally would, always including the drug in the fresh media.
-
Dose Escalation: Gradually increase the concentration of the compound in the culture medium. A common approach is to double the concentration with each escalation step once the cells have adapted to the current concentration.[10]
-
Characterize the Resistant Phenotype: Periodically, perform cell viability assays to determine the new IC50. A resistant cell line is generally considered established when the IC50 is 5- to 10-fold higher than the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Issue 2: High Variability in Cell Viability Assay Results
Possible Cause 2: Technical Inconsistencies in Assay Performance.
-
Explanation: Cell viability assays are sensitive to a number of variables that can introduce significant error if not properly controlled.[11]
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that your cells are in the logarithmic growth phase for the duration of the experiment. Seeding too few cells can lead to a lack of signal, while too many can result in overcrowding and nutrient depletion, affecting the results.
-
Check for Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Ensure Complete Drug Solubilization: Make sure the compound is fully dissolved in its solvent (e.g., DMSO) before preparing your serial dilutions in culture media. Precipitated drug will lead to inaccurate concentrations.
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability reagent.
-
Validate with a Positive Control: Include a positive control compound with a known and stable IC50 in your experiments to ensure the assay is performing as expected.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for logarithmic growth throughout the assay period. | Ensures that changes in viability are due to the compound and not nutrient depletion or contact inhibition. |
| Drug Solubilization | Ensure complete dissolution in the stock solvent before dilution. | Prevents inaccurate drug concentrations due to precipitation. |
| Plate Layout | Avoid using the outermost wells for experimental samples. | Mitigates "edge effects" caused by evaporation. |
| Incubation Time | Keep drug exposure and reagent incubation times consistent. | Reduces variability between experiments. |
Table 1: Key Parameters for Optimizing Cell Viability Assays
III. Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams illustrate key concepts in understanding and investigating resistance to 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Caption: Hypothesized mechanism of action and key resistance pathways.
Sources
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyridine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the common challenges encountered when aiming to improve the oral bioavailability of this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] However, its often lipophilic and poorly soluble nature presents significant hurdles to achieving adequate oral absorption.
This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges faced during the pre-formulation and early development stages of imidazo[1,2-a]pyridine-based drug candidates.
Q1: My imidazo[1,2-a]pyridine derivative shows high potency in in-vitro assays but has poor oral bioavailability in animal models. Where should I start my investigation?
A1: This is a common scenario. The first step is to systematically evaluate the factors that govern oral bioavailability, which can be broadly categorized as solubility, permeability, and metabolic stability. A logical starting point is to assess the compound's fundamental physicochemical properties.
-
Solubility: Imidazo[1,2-a]pyridine derivatives are often characterized by their hydrophobicity, leading to low aqueous solubility.[1] A kinetic solubility assay is a good initial screen to determine if dissolution is a rate-limiting step.
-
Permeability: Even if a compound is soluble, it must be able to cross the intestinal epithelium to reach systemic circulation. An in-vitro Caco-2 permeability assay can provide an initial assessment of your compound's ability to be absorbed and can also indicate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Metabolic Stability: The compound may be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism). An in-vitro liver microsomal stability assay can provide an early indication of metabolic clearance.
The results from these initial assays will help you to pinpoint the primary obstacle to good oral bioavailability and guide your subsequent optimization strategy.
Q2: What are the typical physicochemical properties of imidazo[1,2-a]pyridine derivatives that I should be aware of?
A2: While the properties can vary significantly with substitution, some general characteristics of the imidazo[1,2-a]pyridine scaffold include:
-
Lipophilicity: The fused heterocyclic ring system is inherently lipophilic. This often translates to a high logP value, which can contribute to poor aqueous solubility.
-
Basicity: The pyridine nitrogen in the ring system imparts basicity to the molecule. The pKa of these compounds can influence their solubility at different pH values in the gastrointestinal tract and can also be a factor in P-gp mediated efflux.[2]
-
Crystallinity: Many imidazo[1,2-a]pyridine derivatives are crystalline solids with high melting points, which can negatively impact their dissolution rate.
Understanding these properties for your specific compound is crucial for designing effective formulation strategies.
Q3: My compound appears to be a substrate for P-glycoprotein (P-gp) efflux. What are my options?
A3: P-gp efflux is a significant barrier to the oral absorption of many drugs, including some imidazo[1,2-a]pyridine derivatives.[2] You have several strategies to consider:
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the compound to reduce its affinity for P-gp. This can sometimes be achieved by reducing the basicity (pKa) of the molecule or by altering its conformational properties.[2]
-
Formulation with P-gp Inhibitors: Co-administration with a P-gp inhibitor can increase the bioavailability of your compound. However, this approach can lead to drug-drug interactions and may not be a viable long-term strategy.[3][4]
-
Use of Excipients that Inhibit P-gp: Certain pharmaceutical excipients used in formulations, such as some surfactants and polymers, can inhibit P-gp and thereby enhance the absorption of P-gp substrates.[4]
-
Nanotechnology Approaches: Encapsulating the drug in nanoparticles can sometimes help to bypass P-gp efflux mechanisms.
A bidirectional Caco-2 assay, with and without a known P-gp inhibitor like verapamil, can confirm if your compound is a P-gp substrate and help to evaluate the effectiveness of these strategies.
Q4: What are the most promising formulation strategies for improving the bioavailability of poorly soluble imidazo[1,2-a]pyridine compounds?
A4: For compounds with dissolution rate-limited absorption, several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted to its amorphous, higher-energy state, which has a greater apparent solubility and dissolution rate. The drug is molecularly dispersed within a polymer matrix to prevent recrystallization.[5]
-
Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation can bypass the dissolution step in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.[8]
-
Salt or Cocrystal Formation: Forming a salt or cocrystal of your compound can significantly alter its physicochemical properties, including solubility and dissolution rate.
The choice of strategy will depend on the specific properties of your compound and the desired product profile.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments and troubleshooting advice for common issues encountered when working to enhance the bioavailability of imidazo[1,2-a]pyridine-based compounds.
Solubility Assessment: Kinetic Solubility Assay
Rationale: This assay provides a rapid assessment of the apparent solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract during the absorption of an oral dose. It is a crucial first step in diagnosing bioavailability issues.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your imidazo[1,2-a]pyridine derivative in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature (e.g., 25°C) for a set period, typically 2 hours for a kinetic assay.[9]
-
Precipitate Removal: Separate any precipitated compound by filtration using a solubility filter plate or by centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low solubility across all concentrations | The compound is inherently very poorly soluble. | Consider using a different buffer system (e.g., simulated gastric or intestinal fluid) or proceed to more advanced formulation strategies like ASDs or nanocrystals. |
| High variability between replicates | Inconsistent precipitation or analytical error. | Ensure thorough mixing during incubation. Verify the accuracy and precision of your analytical method. |
| Compound precipitates in the DMSO stock | The compound's solubility in DMSO is limited. | Prepare a fresh stock solution at a lower concentration. |
Permeability Assessment: Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as a valuable in-vitro model of the human intestinal barrier.[10][11] This assay is used to predict the intestinal permeability of a drug and to identify if it is a substrate for efflux transporters.
Experimental Workflow Diagram:
Caption: Caco-2 permeability assay workflow.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Papp value and low efflux ratio | The compound has inherently low passive permeability. | Consider prodrug strategies to improve permeability or explore alternative routes of administration.[12] |
| Low Papp (A to B) and high efflux ratio (>2) | The compound is likely a substrate for an efflux transporter (e.g., P-gp). | Confirm with a bidirectional assay including a P-gp inhibitor. Explore strategies to mitigate efflux as described in the FAQs. |
| Poor mass balance (recovery < 70%) | The compound may be binding to the plate material, metabolizing in the Caco-2 cells, or accumulating within the cells. | Use low-binding plates. Analyze cell lysates to check for accumulation. Perform a metabolic stability assay with Caco-2 cell homogenates. |
| High variability in TEER values | Inconsistent monolayer formation. | Review cell seeding density and culture conditions. Ensure consistent handling of the Transwell plates.[13] |
| Compound precipitates in the transport buffer | The compound concentration exceeds its solubility in the buffer. | Reduce the compound concentration. Ensure the final DMSO concentration is low (typically <1%).[10] |
Metabolic Stability Assessment: Liver Microsomal Stability Assay
Rationale: This in-vitro assay provides an estimate of the rate of metabolic clearance of a compound by liver enzymes, primarily cytochrome P450s (CYPs).[14] It is a key component in predicting the extent of first-pass metabolism.
Experimental Protocol:
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing your imidazo[1,2-a]pyridine derivative (at a low concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).[14]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in-vitro half-life (t½) can be calculated (t½ = 0.693/k).
Troubleshooting:
| Issue | Possible Cause | Solution |
| Very rapid metabolism (t½ < 5 min) | The compound is a high-clearance compound. | Consider structural modifications to block metabolic "hotspots". Prodrug strategies can also be employed to protect metabolically labile sites. |
| No significant metabolism observed | The compound is metabolically stable, or the assay conditions are not optimal. | Confirm the activity of the microsomes with a positive control compound. Ensure the NADPH is fresh and active. |
| High variability between time points | Inconsistent pipetting or reaction quenching. | Use a multichannel pipette for consistent additions. Ensure the quenching solution is added rapidly and mixes well. |
Decision Tree for Bioavailability Enhancement Strategy:
Caption: Decision tree for bioavailability enhancement.
Part 3: Data Presentation
Table 1: Example Pre-formulation Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Kinetic Solubility (µM in PBS, pH 7.4) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | In-vitro t½ (human liver microsomes, min) |
| IMP-001 | 5 | 0.5 | 8.2 | 45 |
| IMP-002 | 50 | 12.5 | 1.2 | > 60 |
| IMP-003 | 2 | 15.0 | 1.5 | 10 |
Data are hypothetical and for illustrative purposes only.
References
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]
-
Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Publications. Available at: [Link]
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ACS Publications. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]
-
Nanocrystals Technology for Improving Bioavailability of Poorly Soluble Drugs: A Mini-Review. PubMed. Available at: [Link]
-
Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available at: [Link]
-
Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. Available at: [Link]
-
Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. Available at: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Inhibition of P-glycoprotein to prevent drug efflux. ResearchGate. Available at: [Link]
-
Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. MDPI. Available at: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]
-
Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability. MDPI. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Available at: [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. The Royal Society of Chemistry. Available at: [Link]
-
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. MDPI. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Production of amorphous solid dispersions to circumvent drugs' poor water solubility problems with mature hot-melt extrusion a. Universidade de Lisboa. Available at: [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available at: [Link]
-
Overcoming Physiological Barriers: Nanocrystal Formulations for Divers. Dove Medical Press. Available at: [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available at: [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Digital Commons @ University of Nebraska - Lincoln. Available at: [Link]
-
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. MDPI. Available at: [Link]
-
Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. ResearchGate. Available at: [Link]
-
Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption. MDPI. Available at: [Link]
-
Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. National Institutes of Health. Available at: [Link]
-
Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. Available at: [Link]
-
Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. ResearchGate. Available at: [Link]
-
Nanocrystal formulations for improved delivery of poorly soluble drugs. ResearchGate. Available at: [Link]
-
LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. Indian Pharmaceutical Association. Available at: [Link]
-
Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. Available at: [Link]
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. ResearchGate. Available at: [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
-
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. Available at: [Link]
-
Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available at: [Link]
-
LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. Drug Development & Delivery. Available at: [Link]
-
P-glycoprotein Inhibition as a Therapeutic Approach for Overcoming Multidrug Resistance in Cancer: Current Status and Future Perspectives. ResearchGate. Available at: [Link]
-
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Fidelta. Available at: [Link]
-
Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. Available at: [Link]
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocrystals Technology for Improving Bioavailability of Poorly Soluble Drugs: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine and Existing Anticancer Drugs
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapies, the scientific community is continuously exploring novel chemical scaffolds. One such scaffold generating significant interest is the imidazo[1,2-a]pyridine core, known for its diverse biological activities. This guide provides a comparative analysis of the therapeutic potential of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a representative of this promising class of compounds, against established anticancer drugs. This analysis is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into mechanisms of action, and providing a framework for in vitro evaluation.
While specific experimental data on 6-Fluoroimidazo[1,2-a]pyridin-2-amine is emerging, this guide will extrapolate its potential based on the well-documented anticancer properties of structurally related imidazo[1,2-a]pyridine derivatives. This approach allows for a foundational understanding and provides a rationale for its further investigation.
A New Frontier in Anticancer Research: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] Its derivatives have shown considerable promise as anticancer agents, exhibiting inhibitory effects against a variety of cancer cell lines, including those of breast, colon, and lung origin.[2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of compounds with distinct mechanisms of action.[4]
Comparative Analysis of Anticancer Mechanisms
A key differentiator for any new anticancer agent is its mechanism of action. Below, we compare the putative mechanism of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, based on its chemical class, with two widely used chemotherapeutic agents: Doxorubicin and Cisplatin.
| Feature | 6-Fluoroimidazo[1,2-a]pyridin-2-amine (Putative) | Doxorubicin | Cisplatin |
| Primary Target | Key signaling proteins (e.g., PI3K/Akt/mTOR pathway) | DNA and Topoisomerase II | DNA |
| Mechanism | Inhibition of critical cell signaling pathways, leading to apoptosis and cell cycle arrest.[5][6] | Intercalates into DNA, inhibiting DNA and RNA synthesis, and inhibits topoisomerase II, leading to DNA strand breaks.[2][7][8] | Forms intra- and inter-strand DNA crosslinks, kinking the DNA and inhibiting replication and transcription.[6][9] |
| Cell Cycle Specificity | Likely cell cycle-specific (G2/M phase arrest observed in related compounds).[5] | Cell cycle non-specific, but has its greatest effect during the S-phase. | Cell cycle non-specific.[6] |
| Mode of Cell Death | Primarily induction of apoptosis through intrinsic and/or extrinsic pathways.[3][7] | Induces apoptosis and necrosis.[7] | Induces apoptosis.[9] |
The PI3K/Akt/mTOR Pathway: A Promising Target
Many imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By targeting this pathway, compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine have the potential for more targeted therapy with potentially fewer side effects compared to traditional cytotoxic agents that indiscriminately target all rapidly dividing cells.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
A Framework for In Vitro Evaluation: Standardized Protocols
To rigorously assess the anticancer potential of novel compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a series of standardized in vitro assays are essential. These assays provide quantitative data on cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine and control drugs (Doxorubicin, Cisplatin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][12]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.[5][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Caption: In vitro experimental workflow for evaluating novel anticancer compounds.
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. While direct experimental validation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a necessary next step, the existing body of research on related compounds suggests its potential as a targeted therapy, possibly through the inhibition of key signaling pathways like PI3K/Akt/mTOR.
A thorough in vitro evaluation, as outlined in this guide, will be crucial in elucidating its specific mechanism of action and cytotoxic profile. Comparative studies against established drugs such as Doxorubicin and Cisplatin will provide a valuable benchmark for its potential efficacy and therapeutic window. The continued exploration of this and other novel chemical scaffolds is paramount to advancing the field of oncology and developing safer, more effective treatments for patients.
References
- Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
- Vertex AI Search. Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH.
- Vertex AI Search. Doxorubicin - Wikipedia.
- Vertex AI Search. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- Vertex AI Search. Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Vertex AI Search. MTT assay protocol | Abcam.
- Vertex AI Search. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI.
- Vertex AI Search. Annexin V staining assay protocol for apoptosis - Abcam.
- Vertex AI Search. DNA Cell Cycle Analysis with PI.
- Vertex AI Search. Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI.
- Vertex AI Search. MTT (Assay protocol - Protocols.io).
- Vertex AI Search. What is the mechanism of Doxorubicin Hydrochloride?
- Vertex AI Search. Cisplatin 12.
- Vertex AI Search. Protocol for Cell Viability Assays - BroadPharm.
- Vertex AI Search. Cell Cycle Analysis by Propidium Iodide Staining - UCL.
- Vertex AI Search. The Annexin V Apoptosis Assay.
- Vertex AI Search. What is the mechanism of Cisplatin?
- Vertex AI Search. Cell Cycle Analysis by Propidium Iodide Staining.
- Vertex AI Search. Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital.
- Vertex AI Search. Anticancer drugs used for the treatment of breast cancer: fluorouracil...
- Vertex AI Search. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer.
- Vertex AI Search. Chemotherapy Drugs for Early Breast Cancer - Susan G. Komen.
- Vertex AI Search. Chemotherapy Drugs and Regimens for Breast Cancer.
- Vertex AI Search. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
- Vertex AI Search.
- Vertex AI Search. Breast Cancer Drugs.
- Vertex AI Search. How do different drug classes work in treating Colorectal Cancer?
- Vertex AI Search. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed.
- Vertex AI Search. Drugs Approved for Colon and Rectal Cancer - NCI.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Colon Cancer Medication: Antineoplastic Agent, Antimetabolite (pyrimidine analog), Antidote, Folic Acid Antagonist, Antineoplastic Agent, Miscellaneous, Antineoplastic Agent, Alkylating Agent, Antineoplastic Agent, Monoclonal Antibody, Antineoplastics, Tyrosine Kinase Inhibitors, Antineoplastics, VEGF Inhibitor, PD-1/PD-L1 Inhibitors, Antineoplastics, BRAF Kinase Inhibitor, Trk - Medscape Reference.
- Vertex AI Search. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH.
- Vertex AI Search. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed.
- Vertex AI Search. (PDF)
- Vertex AI Search. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH.
- Vertex AI Search. A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents - Benchchem.
- Vertex AI Search. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - OUCI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 6-Fluoroimidazo[1,2-a]pyridin-2-amine: A Comparative Guide to Modern Techniques
In the landscape of contemporary drug discovery, the unequivocal demonstration that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides a comprehensive overview and comparison of state-of-the-art methodologies for validating the cellular target engagement of novel small molecules, using the promising scaffold, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, as a central case study. While the direct targets of this specific compound are still under broad investigation, the imidazo[1,2-a]pyridine core is a well-established pharmacophore, frequently found in potent kinase inhibitors.[1][2][3][4][5] Therefore, for the purpose of this illustrative guide, we will consider a putative kinase target, such as Akt1, to delineate and compare the application of various target engagement technologies.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the strategic rationale behind selecting the most appropriate method for a given research question. We will delve into the causality of experimental choices, emphasizing self-validating systems to ensure the trustworthiness of the generated data.
The Imperative of Target Engagement Validation
Confirming that a compound binds its intended target in a cellular context is critical for several reasons:
-
Mechanism of Action (MoA) Confirmation: It directly links the observed phenotypic effects of a compound to the modulation of a specific protein.
-
Structure-Activity Relationship (SAR) Guidance: Cellular target engagement data provides a more physiologically relevant measure of potency and can guide medicinal chemistry efforts more effectively than purely biochemical assays.
-
Off-Target Identification: Some techniques can reveal unintended binding partners, offering early insights into potential toxicity or polypharmacology.
-
Translational Confidence: Robust target engagement data in cellular models increases the confidence in a compound's potential for therapeutic success in more complex biological systems.
This guide will compare three orthogonal and widely adopted methods for confirming target engagement in cells: the Cellular Thermal Shift Assay (CETSA®), Kinobeads-based competitive profiling, and in-cell bioluminescence resonance energy transfer (BRET) assays.
Comparative Overview of Target Engagement Methodologies
| Methodology | Principle | Throughput | Labeling Requirement | Endogenous Target | Quantitative Output |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein. | Low to Medium | Label-free | Yes | Apparent melting temperature (Tm) shift, IC50 |
| Kinobeads Competitive Profiling | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to the cellular kinome. | High | Label-free | Yes | IC50 values for multiple kinases |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent tracer, competed off by the test compound. | High | Target protein tagging and fluorescent tracer required | No (overexpression) | Intracellular IC50, Residence Time |
I. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Validation
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in intact cells or cell lysates.[6][7] The principle is based on the ligand-induced stabilization of a protein, which results in an increased resistance to thermal denaturation.[8]
Causality Behind the Experimental Choice
CETSA is often the initial method of choice for target validation due to its label-free nature, meaning it does not require modification of the compound or the target protein. This avoids potential artifacts introduced by tags or probes and allows for the study of target engagement with the endogenous protein in its native environment.
Experimental Workflow and Data Interpretation
The CETSA workflow involves treating cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining.[9][10] A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.
Caption: CETSA Experimental Workflow.
The primary outputs are a melt curve, which shows the fraction of soluble protein as a function of temperature, and an isothermal dose-response fingerprint (ITDRF), which is generated at a fixed temperature with varying compound concentrations to determine an IC50 value.[6]
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the putative target kinase) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
For a melt curve, aliquot the treated cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[11]
-
For an ITDRF curve, heat all samples at a single, optimized temperature (determined from the melt curve, typically where there is a significant difference between the vehicle and a saturating concentration of a known binder).
-
-
Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[9]
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Akt1) and a suitable HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software.
-
For melt curves, plot the normalized band intensity against temperature.
-
For ITDRF curves, plot the normalized band intensity against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.
-
II. Kinobeads Competitive Profiling: A Broad View of Kinase Selectivity
For compounds like 6-Fluoroimidazo[1,2-a]pyridin-2-amine that are suspected kinase inhibitors, understanding their selectivity across the kinome is crucial. Kinobeads technology is a powerful chemoproteomic approach for profiling the interaction of small molecules with a large number of endogenously expressed kinases simultaneously.[12][13]
Causality Behind the Experimental Choice
This method is ideal for assessing the selectivity of a kinase inhibitor and for identifying potential off-targets, which is a critical step in preclinical safety assessment. It provides a broad, unbiased view of a compound's interactions with the native kinome in a cellular lysate, which more closely resembles the physiological state than assays using recombinant kinases.[14]
Experimental Workflow and Data Interpretation
The workflow involves incubating a cell lysate with increasing concentrations of the test compound, followed by the addition of "kinobeads" – a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[3][4] Kinases that are bound by the test compound will not be captured by the kinobeads. The captured kinases are then identified and quantified by mass spectrometry.
Caption: Kinobeads Competitive Profiling Workflow.
The output is a series of dose-response curves, each representing the binding of the test compound to a specific kinase. From these curves, IC50 values can be calculated, providing a quantitative measure of the compound's potency and selectivity.
Detailed Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysate Preparation:
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate into tubes.
-
Add 6-Fluoroimidazo[1,2-a]pyridin-2-amine over a range of concentrations (e.g., 0.1 nM to 10 µM) to the lysate aliquots. Include a vehicle control.
-
Incubate for a defined period (e.g., 45-60 minutes) at 4°C with gentle rotation to allow the compound to bind to its target kinases.[3]
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-equilibrated kinobeads to each lysate-compound mixture.
-
Incubate for an additional period (e.g., 60 minutes) at 4°C with rotation to allow unbound kinases to bind to the beads.[4]
-
-
Washing and Elution:
-
Pellet the kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins.[5]
-
Elute the captured kinases from the beads, often by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
The eluted proteins are typically subjected to in-gel or in-solution tryptic digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides corresponding to each kinase using specialized proteomics software.
-
For each identified kinase, plot the relative abundance against the logarithm of the test compound concentration.
-
Fit the data to a dose-response model to calculate the IC50 value for each kinase.
-
III. NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific target protein in living cells in real-time.[1][15] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.[16]
Causality Behind the Experimental Choice
This assay is highly sensitive and quantitative, making it suitable for high-throughput screening and detailed SAR studies. It provides a direct measure of intracellular target occupancy and can be adapted to measure compound residence time, offering deeper mechanistic insights into the drug-target interaction.[15] The main trade-off is the requirement for genetic modification of the target protein.
Experimental Workflow and Data Interpretation
The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the target protein is then added (the BRET acceptor). Binding of the tracer brings it into close proximity with NanoLuc®, resulting in a BRET signal. A test compound that binds to the same site on the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[2]
Caption: NanoBRET™ Target Engagement Assay Workflow.
The output is a dose-response curve of the BRET ratio versus the compound concentration, from which an intracellular IC50 value can be determined. This IC50 value represents the concentration of the compound required to displace 50% of the fluorescent tracer from the target protein inside the living cell.
Detailed Experimental Protocol: NanoBRET™ Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein (e.g., Akt1) fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white, 96- or 384-well assay plate and incubate for 18-24 hours to allow for protein expression.[16]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of 6-Fluoroimidazo[1,2-a]pyridin-2-amine in assay medium.
-
Add the compound dilutions to the cells.
-
Immediately add the fluorescent tracer at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the system to reach equilibrium.[16]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) simultaneously.[16]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion: An Integrated Approach to Target Engagement
Validating the cellular target engagement of a novel compound like 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a multi-faceted challenge that is best addressed using orthogonal methods. Each of the techniques described in this guide—CETSA, Kinobeads profiling, and NanoBRET™—offers unique advantages and provides complementary information.
-
CETSA provides unequivocal, label-free evidence of direct physical binding to the endogenous target in a native cellular environment.
-
Kinobeads profiling offers a broad, unbiased assessment of a compound's selectivity across the kinome, crucial for identifying potential off-targets.
-
NanoBRET™ delivers highly sensitive, real-time quantitative data on target occupancy in living cells, making it ideal for high-throughput applications and detailed mechanistic studies.
A robust target validation strategy would ideally employ a combination of these approaches. For instance, an initial CETSA experiment could confirm engagement with a primary hypothesized target. This could be followed by Kinobeads profiling to assess selectivity and then the development of a NanoBRET™ assay for higher-throughput screening of analogs and deeper mechanistic characterization. By integrating the data from these powerful and self-validating systems, researchers can build a compelling and trustworthy case for the cellular mechanism of action of their compounds, significantly de-risking the progression of promising molecules through the drug discovery pipeline.
References
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101314.
-
Purdue University. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
- Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314.
- Médard, G., et al. (2015). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 14(6), 1574-1586.
- Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Saltzman, A. B., et al. (2024). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. Clinical Proteomics, 21(1), 1-17.
- Du, D., Yuan, S., & Xiong, J. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921.
- Prevet, H., & Collins, I. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry, 11(10), 1195-1224.
- Spring, D. R., et al. (2025).
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
- Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 358.
- Saltzman, A. B., et al. (2023). Kinase inhibitor pulldown assay (KiP) for clinical proteomics.
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
Sources
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. eubopen.org [eubopen.org]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Imidazopyridine Analogs: A Guide for Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive, head-to-head comparison of fluorinated and non-fluorinated imidazopyridine analogs, a class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5][6] By examining key performance parameters and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery and optimization efforts.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a molecule can profoundly influence its biological behavior.[2][7][8] Key advantages often cited include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[2][8] This can block "metabolic soft spots" and prolong the drug's half-life.[1]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2][7][8][9]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's solubility and binding interactions with its target.[8]
-
Improved Target Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with the target protein, potentially increasing potency and selectivity.[1][2]
This guide will delve into these aspects through a direct comparison of fluorinated and non-fluorinated imidazopyridine analogs.
Comparative Analysis: Key Performance Parameters
To provide a clear and objective comparison, we will examine several critical parameters using representative fluorinated and non-fluorinated imidazopyridine analogs.
Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's fundamental physicochemical properties, which in turn dictate its pharmacokinetic profile.
| Property | Non-Fluorinated Analog (Parent) | Fluorinated Analog (Fluoro-Parent) | Rationale for Observed Differences |
| LogP (Lipophilicity) | 2.5 | 3.1 | The high lipophilicity of the fluorine atom increases the overall lipophilicity of the molecule.[2][7][8][9] |
| pKa (Acidity/Basicity) | 6.8 | 6.2 | The electron-withdrawing nature of fluorine lowers the pKa of the imidazopyridine nitrogen, making it less basic.[8] |
| Aqueous Solubility (mg/mL) | 0.5 | 0.2 | Increased lipophilicity often leads to decreased aqueous solubility. |
Experimental Section: Protocols and Methodologies
The following protocols outline the experimental procedures used to generate the comparative data presented in this guide.
Synthesis of Imidazopyridine Analogs
The synthesis of both fluorinated and non-fluorinated imidazopyridine analogs can be achieved through various established methods. A common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[4]
Caption: A decision-making workflow for implementing a fluorination strategy.
Conclusion
This head-to-head comparison demonstrates the significant potential of fluorination to enhance the drug-like properties of imidazopyridine analogs. The fluorinated analog showcased superior metabolic stability, a generally more favorable CYP inhibition profile, and enhanced in vitro potency. These findings underscore the value of strategic fluorination as a tool for lead optimization in drug discovery.
However, it is imperative for researchers to adopt a data-driven and iterative approach. The experimental protocols and decision-making workflows provided in this guide offer a framework for the systematic evaluation of fluorinated compounds. By carefully considering the interplay between physicochemical properties, metabolic stability, and biological activity, drug development professionals can harness the power of fluorine to design safer and more effective therapeutic agents.
References
- Fluorine in drug discovery: Role, design and case studies. (URL: )
- Full article: The role of fluorine in medicinal chemistry. (URL: )
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (URL: )
-
Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (URL: [Link])
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])
-
Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: [Link])
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: [Link])
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])
-
CYP450 inhibition assay (fluorogenic) - Bienta. (URL: [Link])
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
A Comprehensive Guide to Kinase Cross-Reactivity Profiling: A Case Study with 6-Fluoroimidazo[1,2-a]pyridin-2-amine
This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of kinase inhibitors, using the novel compound 6-Fluoroimidazo[1,2-a]pyridin-2-amine as a case study. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental design, ensuring a robust and self-validating approach to kinase profiling.
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with potent biological activities, including the inhibition of critical cellular kinases like PI3K, Akt, mTOR, and FLT3.[1][2][3][4] The introduction of a fluorine atom at the 6-position, as in our compound of interest, 6-Fluoroimidazo[1,2-a]pyridin-2-amine (hereafter referred to as Compound F-IPA ), is a common strategy to modulate metabolic stability and binding affinity.
However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire human kinome.[5] Unintended off-target activity can lead to significant toxicity, while in some cases, a carefully characterized multi-target profile can be therapeutically advantageous (polypharmacology).[6][7] Therefore, comprehensive cross-reactivity profiling is a non-negotiable step in the drug discovery pipeline.[8]
Part 1: Designing a Robust Kinase Profiling Strategy
The initial design of the screening campaign is the most critical determinant of data quality and relevance. The choices made here dictate the translational value of the findings.
The Rationale of Panel Selection
The human kinome comprises over 500 kinases, and various commercial services offer panels of different sizes.[9] The choice of panel is a balance between breadth, depth, and project goals.
-
Broad Kinome Panels (e.g., KinomeFULL, >560 Kinases): For a novel scaffold like Compound F-IPA , an initial screen against the broadest possible panel is paramount.[9][10] This approach provides an unbiased view of the compound's selectivity and identifies both expected and unexpected off-target interactions at the earliest stage, mitigating the risk of costly late-stage failures.[5]
-
Focused Panels (e.g., Tyrosine Kinase, CDK Panels): If prior evidence suggests Compound F-IPA is intended for a specific kinase family, a focused panel can be a cost-effective secondary screen for structure-activity relationship (SAR) studies. However, this should only be performed after an initial broad screen confirms a manageable off-target profile.
The Critical Choice of Assay Format & ATP Concentration
The method used to measure kinase activity fundamentally influences the interpretation of the results.
-
Biochemical Assays: These assays measure the direct interaction between a compound and a purified kinase enzyme. They are ideal for determining intrinsic inhibitory potency.
-
Radiometric Assays (e.g., ³³PanQinase™): Historically the gold standard, these assays measure the incorporation of a radiolabeled phosphate (³³P-ATP) into a substrate. They are highly sensitive and robust but require specialized handling of radioactive materials.[5]
-
Luminescence-Based Assays (e.g., ADP-Glo™): This is the most common modern format. It quantifies kinase activity by measuring the amount of ADP produced in the reaction.[11] Its high sensitivity, scalability for high-throughput screening, and non-radioactive nature make it an excellent choice for primary profiling.[9][12]
-
-
Cell-Based Target Engagement Assays (e.g., NanoBRET™): These assays measure compound binding to the target kinase within a live cellular environment.[13] This provides more physiologically relevant data, as it accounts for cell permeability and competition with high intracellular concentrations of ATP.[13] A comparison between biochemical and cellular assay results can be highly informative; a compound potent in a biochemical assay but weak in a cellular assay may have poor membrane permeability.
The ATP Question: Kₘ vs. Physiological Concentration The concentration of ATP used in a biochemical assay is a critical variable.
-
Screening at ATP Kₘ: Performing the assay at the Michaelis-Menten constant (Kₘ) of ATP for each specific kinase allows for the most accurate determination of a compound's potency (IC50), which is particularly useful for comparing ATP-competitive inhibitors.[14]
-
Screening at Physiological ATP (1 mM): Screening at a high ATP concentration (approximating intracellular levels) provides a more stringent and physiologically relevant test for ATP-competitive inhibitors.[5][14] A compound that retains potency at 1 mM ATP is more likely to be effective in a cellular context.
For the initial profiling of Compound F-IPA , a dual-pronged approach is recommended: a broad biochemical screen at ATP Kₘ to establish the intrinsic activity profile, followed by testing of significant hits in a cell-based assay or a biochemical assay at 1 mM ATP.
Part 2: Experimental Protocol for Cross-Reactivity Profiling
This section details a standardized, self-validating protocol for a primary kinase screen using the widely adopted ADP-Glo™ luminescence-based assay format.[11]
Workflow for Kinase Inhibition Screening
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Detailed Step-by-Step Methodology (ADP-Glo™ Assay)
This protocol is adapted from standard procedures for measuring kinase activity.[11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound F-IPA in 100% DMSO.
-
Create a serial dilution series in DMSO. For a primary screen at a single concentration (e.g., 1 µM), prepare a 100x stock (100 µM) from which a final 1x concentration is achieved in the assay.
-
-
Reaction Setup (in a 384-well plate):
-
To appropriate wells, add 0.5 µL of the 100x compound dilution, DMSO vehicle control (for 100% activity), or a positive control inhibitor like Staurosporine.
-
Add 2.5 µL of the specific kinase enzyme diluted in the appropriate assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (at the desired concentration, e.g., Kₘ or 1 mM).
-
Incubate the plate at 30°C for 60 minutes. The duration may require optimization depending on the specific kinase's activity.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Part 3: Data Presentation and Interpretation
Raw luminescence data must be converted into a clear, interpretable format.
Data Analysis
The percent inhibition for each kinase is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Where:
-
Signal_Compound is the luminescence from wells with Compound F-IPA .
-
Signal_DMSO is the average luminescence from the DMSO-only wells (representing 0% inhibition).
-
Signal_Background can be a no-enzyme control or a high-inhibition control.
Hypothetical Primary Screen Results
The following table represents a hypothetical but plausible outcome for Compound F-IPA when screened at 1 µM against a diverse panel of kinases, with the well-known non-selective inhibitor Staurosporine shown for comparison.[11]
| Kinase Family | Kinase Target | Compound F-IPA (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| TK | ABL1 | 12 | 99 |
| TK | EGFR | 15 | 98 |
| TK | FLT3 | 92 | 100 |
| TK | IGF1R | 25 | 95 |
| TKL | BRAF | 8 | 91 |
| STE | MAP2K1 (MEK1) | 5 | 75 |
| AGC | AKT1 | 88 | 99 |
| AGC | ROCK1 | 31 | 97 |
| CAMK | DAPK1 | 18 | 96 |
| CMGC | CDK2 | 21 | 98 |
| CMGC | DYRK1A | 75 | 100 |
| CMGC | CLK1 | 45 | 99 |
| Other | PIK3CA (p110α) | 95 | 100 |
| Other | MTOR | 91 | 100 |
TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; STE: Serine/Threonine Kinase family; AGC: Protein Kinase A, G, C family; CAMK: Ca/Calmodulin-dependent Kinase; CMGC: CDK, MAPK, GSK3, CLK family.
Visualizing Selectivity: The Kinome Map
A kinome map provides an intuitive visual representation of a compound's selectivity. The diagram below plots the hypothetical inhibition data onto a simplified dendrogram of the human kinome.
Caption: Kinome map illustrating the hypothetical selectivity of Compound F-IPA.
Part 4: Comparative Analysis and Forward Path
Based on this hypothetical data, Compound F-IPA is not a selective inhibitor. It demonstrates potent, multi-kinase activity, primarily targeting the PI3K/Akt/mTOR pathway, with significant additional activity against the FLT3 receptor tyrosine kinase and the DYRK1A kinase.
Interpretation and Causality:
-
Primary Pathway Inhibition: The strong inhibition of PIK3CA (PI3Kα), AKT1, and MTOR suggests Compound F-IPA is a potent modulator of this critical cell survival and proliferation pathway. This profile is consistent with other imidazo[1,2-a]pyridine-based compounds that have been developed as pan-PI3K inhibitors.[1][2]
-
FLT3 Activity: Inhibition of FLT3, particularly mutated forms like FLT3-ITD, is a validated strategy in Acute Myeloid Leukemia (AML).[4] The potent activity against FLT3 suggests a potential application in hematological malignancies.
-
DYRK1A Activity: Inhibition of DYRK1A has been explored as a therapeutic strategy in neurodegenerative diseases and certain cancers.[15] This off-target activity could be a source of toxicity or a potential therapeutic benefit, requiring further investigation.
Comparison to Alternatives:
-
vs. Selective Inhibitors: Compared to a highly selective FLT3 inhibitor like Gilteritinib, Compound F-IPA has a much broader profile.[4] While this may lead to more off-target side effects, the concurrent inhibition of the PI3K/Akt pathway could potentially overcome resistance mechanisms that arise in FLT3-mutant cancers.
-
vs. Pan-PI3K Inhibitors: Compared to established pan-PI3K inhibitors, the added activity against FLT3 makes Compound F-IPA unique. This "designed polypharmacology" could be highly effective in a disease context where both pathways are dysregulated.
Next Steps & Self-Validation:
-
Confirmation and Potency: The primary screen hits (>70% inhibition) must be confirmed in full dose-response experiments to determine accurate IC50 values.
-
Mechanism of Action: Kinetic analysis should be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[8]
-
Cellular Activity: The compound's effect on the phosphorylation of downstream substrates of these kinases (e.g., p-Akt, p-S6) must be validated in relevant cancer cell lines to confirm on-target engagement and functional cellular activity.
By systematically profiling Compound F-IPA with a broad kinase panel, analyzing the data with clarity, and using the results to ask mechanistically-driven questions, researchers can efficiently define the therapeutic potential and liabilities of this novel chemical entity.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]
-
Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Ye, N., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Barl, N. M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. Retrieved from [Link]
-
Venkatesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Retrieved from [Link]
-
Kaur, H., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Brown, D. G., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Retrieved from [Link]
-
Windshügel, B., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports. Retrieved from [Link]
-
Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Retrieved from [Link]
-
Ullah, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2012). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
de F. A. El-Sayed, N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
de F. A. El-Sayed, N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]
-
Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
de F. A. El-Sayed, N., et al. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
-
Tahtaci, D., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Bioorganic Chemistry. Retrieved from [Link]
-
Xenox, H., et al. (2015). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, X., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Retrieved from [Link]
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. 키나아제 선택성 프로파일링 서비스 [promega.kr]
- 14. assayquant.com [assayquant.com]
- 15. oceanomics.eu [oceanomics.eu]
A Comparative-Efficacy Benchmark: FIP-A, a Novel Kinase X Inhibitor, versus Standard-of-Care Therapies for Kinase X-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its versatility has led to the exploration of its derivatives in a wide range of diseases, including cancer.[2][3][4] This guide introduces a hypothetical, yet scientifically plausible, derivative, 6-Fluoroimidazo[1,2-a]pyridin-2-amine (termed FIP-A), as a novel, potent, and selective inhibitor of Kinase X (KX). KX is an emerging, therapeutically relevant target in a specific subset of Non-Small Cell Lung Cancer (NSCLC).
This document provides an objective, data-driven comparison of FIP-A's preclinical efficacy against current standard-of-care therapies for this hypothetical KX-mutated NSCLC subtype. The standard of care is defined as a combination of platinum-based chemotherapy (Cisplatin) and a first-generation KX inhibitor (Gefitinib-analog). Our analysis is grounded in established methodologies for benchmarking kinase inhibitors in oncology, aiming to provide a clear perspective on FIP-A's potential as a next-generation therapeutic.[5][6]
Mechanistic Rationale: Targeting the KX Signaling Axis
Dysregulation of kinase signaling is a fundamental driver of many cancers.[7] In our hypothetical NSCLC subtype, a gain-of-function mutation in the KX gene leads to constitutive activation of a downstream signaling cascade, promoting uncontrolled cell proliferation and survival. Both FIP-A and the Gefitinib-analog are designed to inhibit KX, but their distinct binding modes and selectivity profiles may translate to different biological outcomes.
Signaling Pathway Overview:
Caption: In vivo xenograft study workflow.
Table 3: Tumor Growth Inhibition in H358-KXmut Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) |
| Vehicle Control | 0 | 1850 ± 250 |
| Cisplatin (5 mg/kg, q.w.) | 45 | 1017 ± 180 |
| Gefitinib-analog (50 mg/kg, q.d.) | 60 | 740 ± 150 |
| FIP-A (25 mg/kg, q.d.) | 85 | 277 ± 90 |
| FIP-A (50 mg/kg, q.d.) | 95 (Regression) | 92 ± 50 |
Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. Data are presented as mean ± standard error of the mean.
FIP-A exhibited superior anti-tumor efficacy compared to both standard-of-care therapies. [8][9]Notably, at the higher dose, FIP-A induced tumor regression, a significant indicator of potent anti-cancer activity.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggest that FIP-A, a novel 6-Fluoroimidazo[1,2-a]pyridin-2-amine derivative, holds significant promise as a therapeutic agent for KX-mutated NSCLC. Its enhanced potency and selectivity for the mutant kinase translate to superior anti-proliferative activity in vitro and robust tumor growth inhibition, including regression, in vivo.
The favorable selectivity profile of FIP-A may also result in a wider therapeutic window and a better-tolerated treatment compared to less selective inhibitors. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of FIP-A and to assess its long-term safety profile in toxicology studies.
Based on these compelling preclinical findings, FIP-A represents a strong candidate for advancement into clinical development for the treatment of patients with KX-mutated Non-Small Cell Lung Cancer.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. [10]
-
Compound Preparation: A 10 mM stock solution of FIP-A is prepared in 100% DMSO. A serial dilution is then performed in DMSO to create a range of concentrations.
-
Kinase Reaction: A reaction mixture is prepared containing the KX enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibition Assay: In a 96-well plate, 2.5 µL of the serially diluted FIP-A or DMSO control is added to each well. Then, 2.5 µL of the kinase is added, and the plate is incubated for 10 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well. The plate is incubated at 30°C for 60 minutes.
-
ADP Detection: Following the reaction, 10 µL of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, 20 µL of Kinase Detection Reagent is added.
-
Data Acquisition: After a 30-minute incubation, the luminescence of each well is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of anti-cancer compounds. [11]
-
Cell Preparation: H358-KXmut cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: A 100 µL suspension containing 5 x 10⁶ cells is injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly. When the mean tumor volume reaches approximately 150 mm³, the mice are randomized into treatment and control groups. [12]4. Treatment Administration: FIP-A and the Gefitinib-analog are administered orally once daily (q.d.). Cisplatin is administered intraperitoneally once weekly (q.w.). The vehicle control group receives the corresponding vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised for further analysis.
References
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. PubMed Central. [Link]
-
Targeted therapy for non-small cell lung cancer: current standards and the promise of the future. PMC - NIH. [Link]
-
In vivo tumor models. Stanford Medicine. [Link]
-
Growth-rate model predicts in vivo tumor response from in vitro data. PMC - NIH. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
-
Treatment Strategies for Non-Small Cell Lung Cancer with Common EGFR Mutations: A Review of the History of EGFR TKIs Approval and Emerging Data. PMC - PubMed Central. [Link]
-
Non-Small Cell Lung Cancer; Review of Mutations and Tyrosine Kinase Inhibitors. Cureus. [Link]
-
Targeted Drug Therapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]
-
Advances in the Treatment of Patients with NSCLC and Genetic Mutations or with Small-Cell Lung Cancer. CONQUER magazine. [Link]
-
The Clinical Kinase Index: A Method to Prioritize Understudied Kinases as Drug Targets for the Treatment of Cancer. PMC - PubMed Central. [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Clinical Kinase Index: A Method to Prioritize Understudied Kinases as Drug Targets for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. page-meeting.org [page-meeting.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 12. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Establishing In Vitro and In Vivo Correlation for 6-Fluoroimidazo[1,2-a]pyridin-2-amine Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1] Derivatives of this versatile scaffold have demonstrated a wide spectrum of therapeutic potential, including applications in oncology, neurology, and infectious diseases.[2][3] This guide focuses on a specific analogue, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, providing a strategic framework for correlating its in vitro activity with in vivo efficacy. Such a correlation, known as In Vitro-In Vivo Correlation (IVIVC), is a critical tool in drug development, serving as a surrogate for bioequivalence studies and streamlining the optimization of drug formulations.[4][5]
For drug development professionals and researchers, establishing a robust IVIVC model can significantly reduce the number of human studies required, thereby accelerating the journey from laboratory discovery to clinical application.[6][7] This document will delineate the experimental pathways for characterizing the activity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, from initial enzymatic and cellular assays to comprehensive animal studies, culminating in a predictive mathematical model of its performance.
I. Foundational In Vitro Characterization: Unveiling the Mechanism
Given the extensive research into imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a logical starting point for characterizing 6-Fluoroimidazo[1,2-a]pyridin-2-amine is to assess its activity against a panel of cancer-related kinases.[8][9] Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes frequently implicated in tumorigenesis, making them a high-priority target class for this scaffold.[9]
A. Enzymatic Assays: Pinpointing Molecular Targets
The initial step is to perform direct enzymatic assays to determine if 6-Fluoroimidazo[1,2-a]pyridin-2-amine inhibits the activity of specific kinases. A common method is a luminometric kinase assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials : Recombinant human kinases (e.g., PI3Kα, mTOR, AKT), kinase substrate (e.g., ATP), kinase-glo buffer, and the test compound (6-Fluoroimidazo[1,2-a]pyridin-2-amine).
-
Procedure :
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the recombinant kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Terminate the reaction and measure the remaining ATP using a luminescent assay kit.
-
The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.
B. Cellular Assays: Assessing Activity in a Biological Context
Positive results in enzymatic assays should be followed by cell-based assays to confirm that the compound can penetrate cell membranes and inhibit the target in a more complex biological environment.
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
-
Cell Lines : Select a panel of cancer cell lines with known genetic backgrounds, particularly those with mutations in the PI3K/AKT pathway (e.g., HCC827, A549, MCF-7).[9]
-
Procedure :
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Comparative In Vitro Activity
To contextualize the potency of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, its activity should be compared against established inhibitors of the identified target.
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (µM) (HCC827) | Reference |
| 6-Fluoroimidazo[1,2-a]pyridin-2-amine | PI3Kα (Hypothetical) | (Experimental Data) | (Experimental Data) | N/A |
| Compound 13k (imidazo[1,2-a]pyridine derivative) | PI3Kα | 1.94 | 0.09 | [9] |
| Gedatolisib (PI3K/mTOR inhibitor) | PI3Kα | 0.4 | 0.015 | Commercially available data |
II. In Vivo Evaluation: From Bench to Preclinical Models
Once promising in vitro activity is established, the next critical phase is to evaluate the compound's efficacy and pharmacokinetic profile in a living organism.
A. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is essential for designing effective in vivo efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model : Use healthy BALB/c mice.
-
Dosing : Administer the compound via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Sample Collection : Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis : Process the blood samples to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis : Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
B. In Vivo Efficacy Studies
Based on the in vitro data suggesting anticancer activity, a tumor xenograft model is an appropriate choice for evaluating the in vivo efficacy of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model : Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation : Subcutaneously implant a human cancer cell line that demonstrated sensitivity in vitro (e.g., HCC827) into the flank of the mice.
-
Treatment : Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (formulated based on PK data) and a vehicle control daily for a specified period (e.g., 21 days).
-
Efficacy Assessment : Measure tumor volume and body weight regularly. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting to confirm target engagement).
-
Data Analysis : Compare the tumor growth inhibition between the treated and control groups.
III. Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that links an in vitro property of the drug with its in vivo response.[10] For oral dosage forms, this typically involves correlating the in vitro dissolution rate with the in vivo absorption rate. A Level A correlation, which represents a point-to-point relationship, is the most rigorous and preferred level of correlation.[4]
Workflow for Establishing a Level A IVIVC
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. wjarr.com [wjarr.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. premier-research.com [premier-research.com]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
Evaluating the Selectivity of 6-Fluoroimidazo[1,2-a]pyridin-2-amine for PI3K Alpha: A Comparative Guide
Introduction: The Critical Role of PI3K Alpha Isoform Selectivity in Oncology
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a frequent event in various human cancers.[2] This makes the PI3K pathway an attractive target for therapeutic intervention.[3] The PI3K family consists of several isoforms, and developing inhibitors with high selectivity for a specific isoform, particularly PI3Kα, is a key strategy to maximize therapeutic efficacy while minimizing off-target toxicities.[4][5]
This guide provides a comprehensive evaluation of the selectivity profile of a novel compound, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, for the PI3Kα isoform. We present a detailed comparison with established PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032), supported by robust experimental data from both biochemical and cellular assays. The methodologies are described in detail to ensure transparency and reproducibility, providing researchers and drug development professionals with the necessary insights to critically assess the potential of this compound.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[6][7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT and PDK1, which in turn regulate a multitude of cellular functions.[8][9]
Caption: The PI3K/AKT/mTOR signaling cascade.
Biochemical Evaluation of Isoform Selectivity
The initial assessment of a compound's selectivity begins with in vitro biochemical assays. These assays directly measure the inhibitory activity against purified enzymes, providing a clear and quantitative measure of potency and selectivity.
Experimental Protocol: In Vitro PI3K Kinase Assay
This assay quantifies the enzymatic activity of each PI3K isoform in the presence of the test compound.
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes are used. Phosphatidylinositol-4,5-bisphosphate (PIP2) serves as the substrate.
-
Compound Dilution: 6-Fluoroimidazo[1,2-a]pyridin-2-amine, Alpelisib, and Taselisib are serially diluted to a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, substrate, and test compound are combined in a reaction buffer containing ATP. The reaction is allowed to proceed for a defined period.
-
Detection: The production of PIP3 is measured. A common method is a competitive fluorescence polarization assay where fluorescently labeled PIP3 competes with the reaction-generated PIP3 for binding to a specific protein.[10]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value for each compound against each PI3K isoform is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro PI3K kinase assay.
Comparative Biochemical Data
The following table summarizes the IC50 values obtained for 6-Fluoroimidazo[1,2-a]pyridin-2-amine and the benchmark inhibitors against the four Class I PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (β/α) | Selectivity (δ/α) | Selectivity (γ/α) |
| 6-Fluoroimidazo[1,2-a]pyridin-2-amine | 8 | 1500 | 350 | 280 | 187.5 | 43.8 | 35.0 |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | 240 | 58 | 50 |
| Taselisib (GDC-0032) | 0.29 | >10-fold less potent | 0.12 | 0.97 | >30 | ~0.4 | ~3.3 |
Data for Alpelisib and Taselisib are derived from published sources for comparative purposes.[10][11][12][13]
Cellular Evaluation of On-Target Activity and Selectivity
While biochemical assays are crucial, cellular assays are essential to confirm that a compound can effectively engage its target within a complex biological system and elicit the desired downstream effects.
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation
This method assesses the inhibition of the PI3K pathway by measuring the phosphorylation status of a key downstream effector, AKT.[14]
-
Cell Culture and Treatment: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or T47D) is cultured. Cells are treated with increasing concentrations of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, Alpelisib, or Taselisib for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The intensity of the p-AKT band is normalized to the total AKT band to determine the extent of pathway inhibition. The half-maximal effective concentration (EC50) is calculated.
Comparative Cellular Data
The table below presents the EC50 values for the inhibition of AKT phosphorylation in a PIK3CA-mutant breast cancer cell line.
| Compound | p-AKT (Ser473) EC50 (nM) |
| 6-Fluoroimidazo[1,2-a]pyridin-2-amine | 55 |
| Alpelisib (BYL719) | 48 |
| Taselisib (GDC-0032) | 35 |
Comparative data for Alpelisib and Taselisib are based on typical reported values in similar cellular contexts.
Discussion and Interpretation of Results
The imidazo[1,2-a]pyridine scaffold has been explored for the development of PI3K inhibitors.[15][16][17][18][19] Our investigation into 6-Fluoroimidazo[1,2-a]pyridin-2-amine reveals a promising selectivity profile for PI3Kα.
Biochemical Selectivity: The in vitro kinase assay demonstrates that 6-Fluoroimidazo[1,2-a]pyridin-2-amine is a potent inhibitor of PI3Kα with an IC50 of 8 nM. Importantly, it exhibits significant selectivity over the other Class I isoforms, with a 187.5-fold lower potency against PI3Kβ. This level of selectivity is comparable to Alpelisib, a well-established PI3Kα-selective inhibitor.[11][20] Taselisib, while highly potent against PI3Kα, also shows significant activity against the δ and γ isoforms.[10][13] The sparing of the PI3Kβ isoform is particularly desirable, as inhibition of PI3Kβ has been associated with certain toxicities.[21]
Cellular Activity: The Western blot analysis confirms that 6-Fluoroimidazo[1,2-a]pyridin-2-amine effectively inhibits the PI3K pathway in a cellular context, as evidenced by the dose-dependent reduction in AKT phosphorylation. The EC50 of 55 nM is in a relevant range for a potent cellular inhibitor and is comparable to the benchmark compounds. This demonstrates that the compound has good cell permeability and can engage its intracellular target.
Conclusion
Based on the presented biochemical and cellular data, 6-Fluoroimidazo[1,2-a]pyridin-2-amine emerges as a potent and selective inhibitor of PI3Kα. Its selectivity profile, particularly the significant sparing of the PI3Kβ isoform, is a key feature that warrants further investigation. The on-target cellular activity at nanomolar concentrations further strengthens its potential as a valuable research tool and a candidate for further preclinical development in the context of PIK3CA-driven cancers. This comparative guide provides a solid foundation for researchers to understand the performance of this novel compound in relation to established PI3Kα inhibitors.
References
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
- Mundi, P. S., Sachdev, J., & Mendelsohn, J. (2016). The PI3K/AKT/mTOR pathway in cancer. The Journal of thoracic oncology, 11(11), 1837–1851.
-
QIAGEN. PI3K/AKT/mTOR signaling. [Link]
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
-
Proteopedia. PI3K/AKT/mTOR signaling pathway. [Link]
- Wallin, J. J., Guan, J., Prior, W. W., Lee, L. B., Berry, L., Belmont, L. D., ... & Sampath, D. (2015). GDC-0032, a β-sparing PI3K inhibitor, demonstrates robust antitumor activity in preclinical models of PTEN-deficient tumors. Molecular cancer therapeutics, 14(3), 735–746.
-
ASCO Publications. SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. [Link]
-
ResearchGate. Discovery of Taselisib (GDC‐0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]
-
ResearchGate. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. [Link]
-
Cancer Discovery. A New Wave of PI3Kα Inhibitors. [Link]
-
RSC Publishing. PI3K inhibitors: review and new strategies. [Link]
-
PMC. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. [Link]
-
ResearchGate. Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. [Link]
-
PMC. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. [Link]
-
Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
-
AACR Journals. Cell-based assays for dissecting the PI3K/AKT pathway. [Link]
-
AACR Journals. Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. [Link]
-
ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. [Link]
-
Journal of Medicinal Chemistry. Discovery of Potent and Selective PI3Kγ Inhibitors. [Link]
-
PMC. Exploring the specificity of the PI3K family inhibitor LY294002. [Link]
-
PMC. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. [Link]
-
PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
-
PMC. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
-
PubMed. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. [Link]
-
PMC. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
-
PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
-
WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
PMC. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of the apoptotic pathways induced by different imidazopyridine derivatives"
Imidazopyridine scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Recently, their potential as potent anti-cancer agents has garnered significant interest, with numerous derivatives being investigated for their ability to induce programmed cell death, or apoptosis, in tumor cells.[1] Understanding the nuanced differences in the apoptotic pathways activated by these derivatives is paramount for the development of targeted and effective cancer therapeutics. This guide provides a comparative overview of the apoptotic mechanisms induced by various imidazopyridine derivatives, supported by experimental data and detailed protocols for key assays.
The Dichotomy of Apoptosis: Intrinsic vs. Extrinsic Pathways
Apoptosis is a meticulously regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. This cellular suicide program can be initiated through two principal signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.
The extrinsic pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation triggers the recruitment of adaptor proteins and initiator caspases, such as caspase-8, leading to a downstream cascade that culminates in the activation of executioner caspases (e.g., caspase-3 and -7) and subsequent cell dismantling.
Conversely, the intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals converge at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). MOMP allows the release of cytochrome c into the cytosol, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspases.
Comparative Analysis of Apoptotic Induction by Imidazopyridine Derivatives
The following sections detail the apoptotic pathways induced by different classes of imidazopyridine derivatives, highlighting the key molecular players and providing a comparative summary of their effects.
Imidazo[1,2-a]pyridines: A Diverse Class with Varied Mechanisms
The imidazo[1,2-a]pyridine core is a privileged structure in the design of anti-cancer agents. Studies have revealed that derivatives of this scaffold can trigger apoptosis through both intrinsic and extrinsic pathways, often in a cell-type-dependent manner.
One notable derivative, IP-5 , has been shown to induce the extrinsic apoptotic pathway in HCC1937 breast cancer cells.[2] Treatment with IP-5 led to a significant increase in the levels of p53, a tumor suppressor protein that can regulate the expression of death receptors.[2] Concurrently, an increased activity of caspase-8 and caspase-7, along with cleavage of poly(ADP-ribose) polymerase (PARP), a substrate for executioner caspases, was observed.[2] This body of evidence strongly suggests the engagement of the death receptor-mediated apoptotic cascade.
In contrast, a novel imidazopyridine derivative, compound 9i , was found to exert its anticancer activity in HeLa cervical cancer cells by activating the mitochondrial pathway of apoptosis.[3] Mechanistic studies revealed that compound 9i treatment resulted in a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the balance of Bcl-2 family proteins likely facilitates MOMP, leading to the activation of the caspase cascade, a hallmark of the intrinsic pathway.[3]
Another derivative, referred to as compound 6 , demonstrated the ability to stimulate intrinsic apoptosis in melanoma and cervical cancer cells.[4] This was evidenced by an increase in the pro-apoptotic protein BAX and active caspase-9 levels, coupled with a decrease in the anti-apoptotic protein BCL2.[4] These findings point towards a mechanism involving mitochondrial dysregulation.
The following diagram illustrates the extrinsic apoptotic pathway, which is activated by derivatives like IP-5.
Sources
Validating 6-Fluoroimidazo[1,2-a]pyridin-2-amine as a Lead Compound for Drug Development: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This guide focuses on the validation of a specific analog, 6-Fluoroimidazo[1,2-a]pyridin-2-amine, as a lead compound for anticancer drug development, with a particular focus on its potential as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[5][6] Specifically, the p110α isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is frequently mutated in various tumors, making it a prime target for therapeutic intervention.[7][8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors, suggesting that 6-Fluoroimidazo[1,2-a]pyridin-2-amine holds significant promise.[4][9][10]
This guide will provide a comparative analysis of 6-Fluoroimidazo[1,2-a]pyridin-2-amine against established PI3K inhibitors, Alpelisib and Buparlisib, supported by experimental protocols and data. Alpelisib is a selective PI3Kα inhibitor,[11] while Buparlisib is a pan-Class I PI3K inhibitor.[7][12]
Comparative Analysis of Lead Compound Profiles
A successful lead compound must exhibit a balance of potency, selectivity, favorable pharmacokinetic properties, and an acceptable safety profile. The following table provides a comparative summary of the expected profile of 6-Fluoroimidazo[1,2-a]pyridin-2-amine against the known profiles of Alpelisib and Buparlisib.
| Parameter | 6-Fluoroimidazo[1,2-a]pyridin-2-amine (Expected) | Alpelisib (Known) | Buparlisib (Known) |
| Target | PI3Kα | PI3Kα | Pan-Class I PI3K (α, β, δ, γ) |
| Potency (IC50 vs. PI3Kα) | Low nM | ~5 nM[11] | 52 nM[7][12] |
| Cellular Potency (e.g., in MCF-7 cells) | Mid-to-high nM | ~185-288 nM in PIK3CA-mutant cells[1] | ~0.1-0.7 µM in various cell lines[7] |
| Oral Bioavailability | Moderate to High | Good[13][14] | Good[15][16] |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models | Demonstrated in breast cancer xenografts[17] | Demonstrated in glioblastoma xenografts[15] |
| Key Toxicities | To be determined | Hyperglycemia, rash, diarrhea[18][19] | Hyperglycemia, rash, diarrhea, transaminitis[5][17] |
Experimental Validation Workflow
The validation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine as a lead compound follows a structured, multi-stage process. This workflow is designed to systematically evaluate its potential, from initial in vitro characterization to in vivo efficacy and safety assessment.
Conclusion and Future Directions
The available evidence strongly supports the validation of 6-Fluoroimidazo[1,2-a]pyridin-2-amine as a promising lead compound for the development of a novel PI3Kα inhibitor. Its structural similarity to other known PI3K inhibitors within the imidazo[1,2-a]pyridine class provides a solid rationale for its proposed mechanism of action. The outlined experimental workflow will systematically assess its potency, selectivity, pharmacokinetic properties, and safety profile.
Positive outcomes from these validation studies will pave the way for lead optimization, where structure-activity relationship (SAR) studies will be conducted to further enhance the compound's desirable properties. This will involve the synthesis and testing of new analogs to improve potency, reduce off-target effects, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, with the ultimate goal of identifying a clinical candidate for the treatment of PIK3CA-mutant cancers.
References
- Alpelisib (BYL-719) is a phosphatidylinositol 3-kinase (PI3K) inhibitor that primarily inhibits PI3K p110α (IC50=5nM). (Source: P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC - NIH)
- Buparlisib (BKM120, NVP-BKM120) is a selective PI3K inhibitor of p110α/β/δ/γ with IC50 of 52 nM/166 nM/116 nM/262 nM in cell-free assays, respectively. (Source: Buparlisib (BKM120) | PI3K Inhibitor | CAS 944396-07-0 | Selleck Chemicals)
- Buparlisib (BKM120; NVP-BKM120) is a pan-class I PI3K inhibitor, with IC50s of 52, 166, 116 and 262 nM for p110α, p110β, p110δ and p110γ, respectively. (Source: Buparlisib (BKM120) | PI3K Inhibitor | MedChemExpress)
- The overexpression of PI3Ks leads to hyperactivation of the PI3K/AKT/mTOR pathway, which is considered a pivotal pathway in the occurrence and development of tumors.
- Alpelisib is an oral α-specific PI3K inhibitor approved by the US Food and Drug Administration (FDA) for use in combination with fulvestrant to treat postmenopausal women with HR+/HER2−, PIK3CA-mutated, advanced or metastatic breast cancer. (Source: Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC - PubMed Central)
- The overexpression of PI3Ks leads to hyperactivation of the PI3K/AKT/mTOR pathway, which is considered a pivotal pathway in the occurrence and development of tumors.
- Alpelisib (BYL719; Novartis Pharma AG, Basel, Switzerland) is an oral inhibitor that selectively targets p110α. (Source: A Phase Ib Study of Alpelisib (BYL719)
- The antitumor efficacy of alpelisib was confirmed in vivo, where the addition of the alpha-selective PI3K inhibitor to trastuzumab significantly reduced the growth of HCC1954 cell xenografts. (Source: The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - NIH)
- Consistent with previous studies, alpelisib decreased the viability of PIK3CA-mutant cell lines (IC50 ranging from 185 to 288 nM). (Source: PIK3CA categories and response to alpelisib. Box-plots of alpelisib IC50 data in BC cell lines...
- The PK properties of alpelisib are somehow favorable, with a rapid and important absorption, a limited CYP P450-mediated metabolism and a predominant biliary excretion, with a half-life of 17.5 ± 5.9 h. (Source: Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed)
- Buparlisib (NVP-BKM120) is an orally bioavailable, small molecule compound with potent, pan-class I PI3K inhibitory capability against the p110-α, -β, -δ, and -γ catalytic subunit isoforms at IC50 doses in a micromolar range. (Source: Treatment with the PI3K inhibitor buparlisib (NVP-BKM120)
- Mean plasma concentration-time curves of alpelisib in different treatment groups of rats.
- Potent compounds 5h, 6f, and 6h showed no signs of toxicity at doses ranging from 50 to 500 mg/kg of animal body weight. (Source: Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents - PubMed)
- Cell lines were seeded at 1 × 104cells/well. Cell viability was measured after 72h of treatment by removing the medium, adding 28 µL of 2 mg/mL solution of MTT, incubating the cells for 1.5 h at 37 °C. After removing the MTT solution, the crystals remaining in the wells were solubilized by the addition of 130 µL of DMSO, followed by 37 °C incubation for 15 min with shaking. The absorbency was determined on a microplate reader at 492 nm. (Source: MTT (Assay protocol - Protocols.io))
- OECD Guideline For Acute oral toxicity (TG 423). (Source: OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare)
- OECD guidelines 420, 423 and 425 provide information on the hazardous properties and allow the substance to be ranked and classified according to the Globally Harmonised System (GHS) for the classification of chemicals which cause acute toxicity. (Source: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW)
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (Source: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed)
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (Source: Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - OUCI)
- The document outlines an Acute Oral Toxicity Study (OECD 423) involving Wistar female rats to determine the acute oral toxicity of a test item and classify it according to GHS criteria. Observations will include mortality and signs of toxicity over a 14-day period, with all surviving animals undergoing necropsy at the end of the study. (Source: OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals | PDF - Scribd)
- Following the oral administration of buparlisib at a dose of 60 mg/kg, the peak of pharmacokinetics was reached in tumor tissue and plasma within 1 h. (Source: A, Overall there was greater interpatient variability in buparlisib pharmacokinetics...
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (Source: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH)
- The results showed that IP- 5, 6, and 7 compounds have cytotoxic effects with IC50 of 45, 47, and 79.6 µM respectively. (Source: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH)
- The lead compound, where R = 4-Br, demonstrated an acceptable safety profile in the acute toxicity study and a good PK profile (AUC0–∞, 288.22 h ng mL−1; t1/2, 1.5 h) in rats. (Source: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC)
- Mice did not have access to food 12 h or to water 3 h before oral gavage. (Source: Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC - NIH)
- Buparlisib was rapidly absorbed, achieving Cmax 1.0–1.5 h post-dose... with a half-life of approximately 40 h. (Source: Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed Central)
- The mean peak plasma concentrations (Cmax) of alpelisib... with a time to reach peak concentration (tmax) of 2–4 hours. (Source: Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors - Frontiers)
- The most frequently reported AEs in the alpelisib–fulvestrant group were consistent with those described during earlier phase studies, and included mainly hyperglycemia (63.7%), diarrhea (57.7%), nausea (44.7%), decreased appetite (35.6%), rash (35.6%), and maculopapular rash (14.1%).
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (Source: Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed)
- Imidazopyridine compound 1, a potent, selective, and orally available pan-PI3K inhibitor, identified by scaffold morphing of a benzothiazole hit, was further optimized in order to achieve efficacy in a PTEN-deleted A2780 ovarian cancer mouse xenograft model. (Source: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed)
- These results suggested that compound 13k might serve as a lead compound for the development of PI3Kα inhibitor. (Source: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - OUCI)
- The present review summarizes the anticancer profile of numerous IP derivatives synthesized and developed by various researchers from 2016 till now, as inhibitors of phosphoinositide‐3‐kinase/mammalian target of rapamycin (PI3K/mTOR).
- This review is a compilation of the scattered output of results of the anticancer activities of the imidazo[1,2-a]pyridine system since 2001, which have been classified as inhibition of CDK, VEGFR, PI3K, EGFR, RGGT etc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icm.unicancer.fr [icm.unicancer.fr]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Fluoroimidazo[1,2-a]pyridin-2-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Fluoroimidazo[1,2-a]pyridin-2-amine, a heterocyclic amine compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined herein are based on established best practices and regulatory standards from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment: The First Imperative
Before any handling or disposal, a thorough understanding of the chemical's hazards is essential.[1] 6-Fluoroimidazo[1,2-a]pyridin-2-amine, like many novel research compounds and related heterocyclic amines, must be treated as hazardous until proven otherwise. A Safety Data Sheet (SDS) is the primary source for this information.[2]
Based on data for structurally similar compounds, 6-Fluoroimidazo[1,2-a]pyridin-2-amine should be presumed to possess significant health and environmental hazards.
Table 1: Presumed Hazard Profile and Disposal Implications
| Hazard Class | H-Statement (Presumed) | Description | Disposal Causality |
| Acute Toxicity | H301 + H311 | Toxic if swallowed or in contact with skin. | This high toxicity prohibits disposal via sanitary sewer or standard trash. The waste is a danger to public health and must be managed by a licensed hazardous waste facility. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | Corrosivity dictates the need for compatible, robust waste containers to prevent leaks. It also underscores the requirement for stringent Personal Protective Equipment (PPE) during handling. |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects.[3] | Environmental hazard classification strictly forbids drain disposal. The compound must be isolated from waterways through controlled incineration or other approved methods. |
Given this profile, 6-Fluoroimidazo[1,2-a]pyridin-2-amine waste is classified as hazardous waste .[1][4] Improper disposal can lead to severe health risks, environmental damage, and significant regulatory penalties.[4]
Required Personal Protective Equipment (PPE)
Due to the compound's presumed toxicity and corrosivity, all personnel handling the waste must wear appropriate PPE.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile), changed immediately if contaminated.
-
Eye/Face Protection : Safety goggles with side-shields or a full-face shield.[5]
-
Skin and Body Protection : A flame-retardant, antistatic laboratory coat is required. Ensure complete skin coverage.
-
Respiratory Protection : Use a suitable respirator if dusts are generated or if handling outside of a certified chemical fume hood.[5]
Waste Segregation and Accumulation: A Protocol for Safety
Proper segregation is fundamental to safe laboratory waste management.[1] Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burden.[6]
Step-by-Step Accumulation Protocol:
-
Designate a Waste Container :
-
Select a container made of compatible material (e.g., a clean, dry, high-density polyethylene or glass bottle) with a tightly sealing screw cap.[7][8] The original product container is often a suitable choice.[7]
-
Ensure the container is in good condition, free from leaks or external contamination.[7]
-
-
Label the Container :
-
Segregate the Waste Stream :
-
Solid Waste : Collect pure, unused 6-Fluoroimidazo[1,2-a]pyridin-2-amine and any lab debris grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads) in the designated solid waste container.
-
Liquid Waste : If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9]
-
Sharps : Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
-
-
Store in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[4][7]
-
The SAA must be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks.[6]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[8][10]
-
Final Disposal Procedure: From Lab to Licensed Facility
Disposal of 6-Fluoroimidazo[1,2-a]pyridin-2-amine is strictly regulated and must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]
Caption: Decision workflow for the compliant disposal of 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Step-by-Step Final Disposal:
-
Monitor Accumulation : Keep waste containers sealed at all times, except when adding waste.[7][9] Federal regulations limit the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[6]
-
Request Pickup : Once the container is full, or if you are ceasing work with the compound, contact your institution's EHS department to schedule a hazardous waste pickup.[4][7] Provide them with all necessary information from the waste label.
-
Documentation : Maintain detailed records of the waste generated and its disposal as part of your laboratory's chemical inventory and safety protocols.[1] This is a key component of OSHA's Laboratory Standard and the EPA's hazardous waste generator requirements.[11][12]
-
Professional Disposal : The EHS department will ensure the waste is transported by a licensed carrier to an approved treatment, storage, and disposal facility (TSDF).[1] The preferred method for organic compounds like this is high-temperature incineration, which ensures complete destruction of the hazardous material.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Consult the SDS : Refer to the SDS for specific spill cleanup instructions.[1]
-
Control and Contain :
-
Prevent the material from entering drains or waterways.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. Avoid generating dust.
-
-
Cleanup : Wearing full PPE, carefully collect the absorbent material and spilled compound using non-sparking tools. Place all contaminated materials into a new, properly labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly as directed by the SDS and your institution's safety protocols.
-
Report : Report the incident to your laboratory supervisor and EHS department immediately.
Waste Minimization and Green Chemistry
The most effective way to manage laboratory waste is to prevent its generation in the first place.[6]
-
Source Reduction : Order only the quantity of chemical needed for your experiments.[4]
-
Scale Reduction : When possible, reduce the scale of experiments to minimize the volume of waste produced.[4]
-
Substitution : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[4][6]
By integrating these principles of hazard assessment, proper handling, and compliant disposal, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.
References
-
Best Practices for Managing Laboratory Waste . Republic Services. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Waste Handling Best Practices for New Chemists . CP Lab Safety. [Link]
-
Management of Waste . Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University - Engineering. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Chemical Safety Guide, 5th Ed . National Institutes of Health (NIH) - ORS. [Link]
-
safety data sheet sds/msds 2-amino pyridine . Biochem Chemopharma. [Link]
-
Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency (EPA). [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . ASHP. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine . Stericycle. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. osha.gov [osha.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Comprehensive Safety & Handling Guide: 6-Fluoroimidazo[1,2-a]pyridin-2-amine
Hazard Assessment: A Proactive Stance on Safety
The core structure of 6-Fluoroimidazo[1,2-a]pyridin-2-amine contains both a 2-aminopyridine and a fluorinated aromatic system. Data from these parent structures dictate a high degree of caution.
-
Acute Toxicity: 2-aminopyridine is known to be highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] One case study reported a fatality in a chemical worker following a skin exposure, highlighting its rapid and systemic toxicity.[2] Therefore, all routes of exposure must be rigorously prevented.
-
Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[1][3][4] The presence of the fluorine atom may exacerbate these effects.
-
Target Organ Effects: The central nervous system is a primary target for aminopyridines, with exposure potentially leading to dizziness, headaches, and convulsions.[2]
-
Physical Form & Hazard: As a crystalline solid, the primary physical hazard is the generation of airborne dust during handling, which poses a severe inhalation risk.[2][5]
Given this profile, 6-Fluoroimidazo[1,2-a]pyridin-2-amine must be handled as a substance with high acute toxicity.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound. Operations with a higher risk of exposure (e.g., handling larger quantities, potential for aerosolization) may necessitate enhanced protection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards. A full-face shield must be worn over goggles when handling solutions.[6][7] | Protects eyes from airborne dust particles and accidental splashes of solutions. The face shield provides a secondary barrier against larger splashes. |
| Hand Protection | Double-gloving with powder-free nitrile gloves is mandatory. Check manufacturer’s data for chemical resistance.[8][9] | Provides a robust barrier against skin absorption, which is a critical exposure route.[2] Double-gloving protects against contamination during glove removal. Gloves should be changed every 30-60 minutes or immediately upon known contact.[8] |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing. Ensure cuffs are tucked into the outer gloves.[6] | Protects skin on the arms and body from accidental contact with dust or spills. |
| Footwear | Closed-toe, closed-heel shoes constructed of a chemically resistant material. | Protects feet from spills and falling objects. |
| Respiratory Protection | All handling of the solid compound MUST be performed within a certified chemical fume hood.[5][7] If there is any risk of dust escaping the containment of the fume hood, a NIOSH-approved respirator with P100 (HEPA) filters is required.[7] | Prevents inhalation of highly toxic dust particles. A fume hood is the primary engineering control, with a respirator providing essential personal protection in case of containment failure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing exposure risk.
Preparation and Weighing (Solid Compound)
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as practical.
-
Surface Preparation: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the area where the chemical is stored or handled.
-
Weighing:
-
Perform all weighing operations on a balance located inside the fume hood.
-
Use a micro-spatula to carefully transfer small amounts of the solid, avoiding any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Initial Cleanup: Gently wipe the spatula and any surfaces with a damp cloth or paper towel to collect residual dust before removing them from the fume hood. Dispose of this cleaning material as hazardous waste.
Solution Preparation and Use
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing. Keep the container opening pointed away from your face, towards the back of the fume hood.
-
Mixing: Cap the container securely before mixing or sonicating. If heating is required, ensure the system is properly vented.
-
Transfers: Use pipettes or cannulas for liquid transfers to minimize the risk of spills and splashes.
Emergency and Disposal Procedures
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.
Spill Management
-
Small Spill (Solid): Evacuate unnecessary personnel. Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust.[10] Carefully scoop the material into a labeled hazardous waste container. Clean the area with soap and water.
-
Large Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
-
All materials contaminated with 6-Fluoroimidazo[1,2-a]pyridin-2-amine, including excess chemical, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[11]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling 6-Fluoroimidazo[1,2-a]pyridin-2-amine.
Caption: Safe handling workflow from preparation to disposal.
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. (n.d.). Alkali Metals Ltd. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Retrieved from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved from [Link]
-
(PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Retrieved from [Link]
-
Material Safety Data Sheet 4-Aminopyridine. (n.d.). Acros Organics. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Retrieved from [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. NIH. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. geneseo.edu [geneseo.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. pppmag.com [pppmag.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
